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2-Amino-3-(2,6-difluorophenyl)propan-1-ol Documentation Hub

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  • Product: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol
  • CAS: 1369403-37-1

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

This guide serves as a technical monograph on 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and kinase modulators. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a specialized chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and kinase modulators.

Executive Summary

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a fluorinated phenylalaninol derivative that serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike its non-fluorinated parent (phenylalaninol), this molecule offers unique electronic and steric properties driven by the 2,6-difluoro substitution pattern. It is primarily utilized to construct the P1 or P2 pharmacophores in peptidomimetic drugs, where it enhances metabolic stability against CYP450 oxidation and restricts conformational freedom, thereby improving ligand-target binding affinity.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a propanol backbone bearing a primary amine at the C2 position and a 2,6-difluorophenyl group at the C3 position.

  • Chirality: The C2 carbon is a stereogenic center. The (S)-enantiomer (derived from L-amino acids) is the most common form used in drug synthesis to mimic natural peptide architecture.

  • The "Fluorine Effect": The fluorine atoms at the 2 and 6 positions function as bioisosteres for hydrogen but with significant differences:

    • Electronic: They exert a strong inductive electron-withdrawing effect (

      
      ), lowering the electron density of the aromatic ring. This reduces the propensity for oxidative metabolism (e.g., by CYP450 enzymes) at the para-position.
      
    • Steric/Conformational: The 2,6-substitution creates steric bulk that restricts the rotation of the phenyl ring around the

      
       bond. This "locking" effect can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
      
Physicochemical Properties Table
PropertyValue / Description
CAS Number 1369403-37-1 (Racemic) / 1379363-49-1 (HCl salt)
Molecular Formula

Molecular Weight 187.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 71–75 °C (Enantiopure forms often higher)
Boiling Point ~311 °C (Predicted at 760 mmHg)
pKa (Conjugate Acid) ~8.9 – 9.1 (Slightly lower than phenylalaninol due to F-inductive effect)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
LogP (Predicted) ~1.1 (More lipophilic than phenylalaninol due to C-F bonds)

Synthetic Pathways[1][2]

The synthesis of high-purity enantiomers typically proceeds via the reduction of the corresponding amino acid. This route preserves the stereochemistry of the starting material.

Primary Route: Reduction of Amino Acid

The most robust method involves the reduction of (S)-2-amino-3-(2,6-difluorophenyl)propanoic acid .

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) with Iodine (
    
    
    ).
  • Mechanism: The carboxylic acid is activated (e.g., as an ester or mixed anhydride) or reduced directly.

    
     generates borane in situ, which selectively reduces the acid to the alcohol without racemization.
    
Visualization of Synthesis

The following diagram illustrates the logical flow from the fluorinated benzaldehyde precursor to the final amino alcohol.

SynthesisPath Start 2,6-Difluorobenzaldehyde Step1 Erlenmeyer-Plöchl Azlactone Synthesis Start->Step1 + N-Acetylglycine Intermediate1 2,6-Difluorophenylalanine (Racemic) Step1->Intermediate1 Hydrolysis Resolution Enzymatic Resolution (Acylase I) Intermediate1->Resolution PureAA (S)-2,6-Difluorophenylalanine Resolution->PureAA L-Isomer Reduction Reduction (NaBH4 / I2 / THF) PureAA->Reduction Reflux Final (S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol Reduction->Final Yield >85%

Figure 1: Synthetic workflow from aldehyde precursor to chiral amino alcohol.

Chemical Reactivity & Transformations

This molecule is a bifunctional scaffold (amine + alcohol), allowing for versatile divergent synthesis.

Key Transformations
  • Oxazolidinone Formation (Cyclization):

    • Reaction: Treatment with Phosgene, Triphosgene, or CDI.

    • Utility: Creates a cyclic carbamate (oxazolidinone). This is a common strategy to protect both functional groups simultaneously or to generate "Evans auxiliary" type intermediates for asymmetric alkylation.

  • N-Functionalization (Reductive Amination):

    • Reaction: Condensation with aldehydes followed by reduction (e.g.,

      
      ).
      
    • Utility: Installs the "tail" of peptidomimetic drugs. The steric bulk of the 2,6-difluorophenyl group can slow down this reaction compared to non-substituted analogs, requiring optimized conditions (e.g., microwave heating).

  • Oxidation to Aldehyde (Garner's Aldehyde Analog):

    • Reaction: Swern oxidation or Parikh-Doering oxidation after N-protection (e.g., Boc).

    • Utility: Generates a chiral aldehyde used for chain extension (e.g., Wittig olefination) to build transition-state mimics in protease inhibitors.

Reactivity Map

Reactivity Center 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Oxazolidinone Oxazolidinone Derivative (Cyclic Carbamate) Center->Oxazolidinone CDI or Triphosgene (Cyclization) Aldehyde Chiral α-Amino Aldehyde (Unstable Intermediate) Center->Aldehyde 1. Boc2O 2. Swern Oxidation Amide Peptidomimetic Amide Center->Amide R-COOH / HATU (Coupling)

Figure 2: Divergent chemical reactivity profile.

Applications in Medicinal Chemistry

Protease Inhibitors

The 2,6-difluorophenylalanine motif is a classic bioisostere for phenylalanine in HIV Protease and Renin inhibitors.

  • Mechanism: The hydroxyl group of the amino alcohol often serves as a transition-state mimic (mimicking the tetrahedral intermediate of peptide bond hydrolysis).

  • Advantage: The 2,6-difluorines fill the hydrophobic S1 or S2 pockets of the enzyme more effectively than a simple phenyl group, often displacing water molecules to gain entropic binding energy.

Kinase Inhibitors

Recent developments in kinase inhibitors (e.g., AKT inhibitors like Capivasertib analogs) utilize chiral amino alcohols to form hydrogen bonds with the kinase hinge region.

  • Role: The difluorophenyl group provides metabolic stability.[1][2][3] Non-fluorinated phenyl rings in this position are susceptible to rapid hydroxylation by liver enzymes. The C-F bond is metabolically inert, significantly extending the drug's half-life (

    
    ).
    

Handling, Safety & Storage

  • Corrosivity: As a primary amino alcohol, the substance is alkaline and corrosive. It can cause severe skin burns and eye damage (Category 1B/1C).

  • Hygroscopicity: The presence of both amine and alcohol groups makes it hygroscopic. It must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • PPE: Full protective gear (gloves, goggles, lab coat) is mandatory. All manipulations should be performed in a fume hood.

References

  • PubChem. (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine. Link

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1][2] Link

  • ChemicalBook. 2-amino-3-(2,6-difluorophenyl)propan-1-ol hydrochloride Properties.Link

  • Fisher Scientific. Safety Data Sheet: Amino Alcohols.Link

  • Journal of Medicinal Chemistry. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021).[4] Link

Sources

Exploratory

2-Amino-3-(2,6-difluorophenyl)propan-1-ol CAS number and identifiers

CAS Number: 1369403-37-1 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (2026) Executive Summary & Chemical Identity 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a specialized chiral building block used...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1369403-37-1 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (2026)

Executive Summary & Chemical Identity

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a specialized chiral building block used primarily in the synthesis of peptidomimetics and kinase inhibitors. It represents a "fluorine-scan" modification of phenylalaninol, where the 2,6-difluoro substitution pattern is employed to modulate metabolic stability (blocking metabolic soft spots), alter the pKa of the amine, and influence the conformational preference of the side chain via electrostatic repulsion.

Core Identifiers & Physicochemical Properties[1][2]
PropertySpecification
CAS Number 1369403-37-1 (Racemic/General)
IUPAC Name 2-Amino-3-(2,6-difluorophenyl)propan-1-ol
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
SMILES NC(CO)Cc1c(F)cccc1F
Appearance White to off-white solid
Predicted Density 1.258 ± 0.06 g/mL
Boiling Point 311.3 ± 37.0 °C (760 mmHg)
pKa (Amine) ~9.2 (Slightly lower than non-fluorinated analog due to electron withdrawal)
Solubility Soluble in MeOH, DMSO, dilute HCl; sparingly soluble in water

Structural Biology & Medicinal Chemistry Significance

The incorporation of the 2,6-difluorophenyl motif is not merely a steric replacement. It introduces specific electronic effects that are critical in drug design:

  • Conformational Restriction: The fluorine atoms at the 2 and 6 positions create steric and electrostatic repulsion with the backbone, often locking the side chain into a specific rotameric state that can enhance binding affinity to target pockets (e.g., ATP-binding sites in kinases).

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Substitution at the 2,6-positions blocks oxidative metabolism (hydroxylation) that might otherwise occur at these ortho positions on the phenyl ring.

  • Lipophilicity Modulation: While fluorine is lipophilic, the dipole moment created by the C-F bonds can alter the overall solvation profile of the molecule compared to the hydrogenated parent.

Synthetic Methodology (Expertise & Experience)

Strategic Route Selection

While lithium aluminum hydride (LiAlH₄) is a classic reducing agent for amino acids, it is often too aggressive for scale-up and requires rigorous anhydrous conditions. For the synthesis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , the Sodium Borohydride/Iodine (NaBH₄/I₂) system is the preferred method.

Why this protocol?

  • Selectivity: It reduces the carboxylic acid to the alcohol without racemizing the chiral center (if starting from enantiopure 2,6-difluorophenylalanine).

  • Safety: It avoids the use of pyrophoric LiAlH₄.

  • Yield: Consistently provides yields >85% with simpler workup.

Visualized Synthesis Workflow

SynthesisWorkflow Start 2,6-Difluoro-L-phenylalanine (Starting Material) Activation Activation Phase (NaBH4 + I2 -> Borane) Start->Activation Suspend in THF Reduction Reduction Phase (Reflux THF, 18h) Activation->Reduction Exothermic H2 Release Quench Methanol Quench (Break Boron Complex) Reduction->Quench Cool to 0°C Workup Workup & Isolation (KOH reflux -> Extraction) Quench->Workup Hydrolysis Product 2-Amino-3-(2,6-difluorophenyl) propan-1-ol Workup->Product Crystallization/Drying

Figure 1: Borane-mediated reduction pathway for the conversion of the amino acid to the amino alcohol.

Detailed Experimental Protocol

Reagents:

  • (S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.4 eq)

  • Iodine (I₂) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Suspension: Add (S)-2-Amino-3-(2,6-difluorophenyl)propanoic acid (10 mmol) and NaBH₄ (24 mmol) to the flask. Add anhydrous THF (30 mL). The mixture will be a suspension.

  • Activation: Dissolve Iodine (10 mmol) in THF (10 mL). Add this solution dropwise to the reaction flask at 0°C over 30 minutes. Observation: Hydrogen gas evolution will be vigorous. The solution color will fade from dark brown to colorless as I₂ is consumed to generate borane (BH₃).

  • Reaction: Once gas evolution subsides, heat the mixture to reflux (approx. 66°C) for 18 hours.

  • Quench (Critical Step): Cool the reaction to room temperature. Carefully add Methanol (MeOH) dropwise until effervescence stops. This destroys excess hydride.

  • Boron Complex Hydrolysis: Evaporate the solvent to leave a white paste. Dissolve in 20% KOH solution (20 mL) and stir at reflux for 4 hours. Note: This step is essential to break the stable amine-borane complex.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The product usually crystallizes upon standing. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, the following analytical checkpoints must be met.

Expected NMR Signals
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.1-7.3 (m, 1H): Aromatic proton (para).

    • δ 6.8-6.9 (t, 2H): Aromatic protons (meta) – Look for triplet splitting due to F-H coupling.

    • δ 3.6 (dd, 1H) & 3.4 (dd, 1H): Diastereotopic protons of the -CH₂OH group.

    • δ 3.1 (m, 1H): Chiral center proton (-CH-N).

    • δ 2.7-2.9 (m, 2H): Benzylic protons (-CH₂-Ar).

  • ¹⁹F NMR:

    • δ -114 to -116 ppm: Distinct singlet (or triplet if H-coupled) representing the equivalent 2,6-fluorines.

Analytical Decision Tree

AnalysisLogic Sample Isolated Product TLC TLC (10% MeOH/DCM) Stain: Ninhydrin Sample->TLC Decision1 Single Spot? (Rf ~0.3) TLC->Decision1 NMR 1H & 19F NMR Decision2 Integrals Correct? F-Peak Present? NMR->Decision2 ChiralHPLC Chiral HPLC (Daicel Chiralpak AD-H) Decision3 ee > 98%? ChiralHPLC->Decision3 Decision1->NMR Yes Fail Reprocess/Recrystallize Decision1->Fail No Decision2->ChiralHPLC Yes Decision2->Fail No Pass Release for Use Decision3->Pass Yes Decision3->Fail No

Figure 2: Quality control workflow ensuring chemical and optical purity.

Handling & Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ absorption (carbamate formation) over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially during the Iodine addition step of the synthesis.

References

  • MySkinRecipes. (2025). 2-Amino-3-(2,6-difluorophenyl)-1-propanol Product Specifications and CAS 1369403-37-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry. (Standard protocol reference for NaBH4/I2 reduction).
Foundational

An In-Depth Technical Guide to 2-Amino-3-(2,6-difluorophenyl)propan-1-ol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, a key chiral building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, a key chiral building block in medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and its significant role as a pharmaceutical intermediate. A detailed examination of its application in the synthesis of β-adrenergic blocking agents (beta-blockers) is presented, underpinned by a discussion of relevant synthetic strategies. This guide serves as a critical resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind its utility and providing a foundation for its application in novel therapeutic design.

Introduction

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a synthetic amino alcohol that has garnered significant attention in the pharmaceutical industry. Its structural architecture, featuring a difluorophenyl moiety, a primary amine, and a hydroxyl group, makes it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms on the phenyl ring is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will provide a detailed exploration of the molecular characteristics and synthetic utility of this important intermediate.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a molecule are fundamental to its reactivity and application in synthesis. This section outlines the key molecular identifiers and predicted properties of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

Molecular Identity

A clear identification of the molecule is paramount for any scientific discourse. The fundamental details of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol are summarized below.

PropertyValueSource
IUPAC Name 2-Amino-3-(2,6-difluorophenyl)propan-1-olN/A
CAS Number 1369403-37-1[1]
Chemical Formula C₉H₁₁F₂NON/A
Molecular Weight 187.19 g/mol N/A
Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 311.3 ± 37.0 °C[1]
Density 1.258 ± 0.06 g/mL[1]

These predicted values suggest that 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a relatively high-boiling liquid with a density greater than water.

Synthesis and Structural Elucidation

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. While a specific, detailed experimental protocol for the synthesis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is not widely published, a general and plausible synthetic pathway can be inferred from established methodologies for similar structures.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the asymmetric reduction of a corresponding α-amino ketone or the ring-opening of a suitable epoxide. A plausible forward synthesis is outlined below, highlighting the key transformations.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Nitroaldol Condensation Nitroaldol Condensation 2,6-Difluorobenzaldehyde->Nitroaldol Condensation Nitromethane, Base Reduction of Nitro Group Reduction of Nitro Group Nitroaldol Condensation->Reduction of Nitro Group e.g., H₂, Pd/C Asymmetric Reduction of Ketone Asymmetric Reduction of Ketone Reduction of Nitro Group->Asymmetric Reduction of Ketone Chiral reducing agent (e.g., CBS reagent) 2-Amino-3-(2,6-difluorophenyl)propan-1-ol 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Asymmetric Reduction of Ketone->2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Caption: Proposed synthetic pathway for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

Causality Behind Experimental Choices:

  • Nitroaldol Condensation: This classic carbon-carbon bond-forming reaction is a reliable method to introduce the nitroethane unit to the aldehyde.

  • Reduction of the Nitro Group: Catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group to a primary amine.

  • Asymmetric Reduction of the Ketone: The use of a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst, is crucial for establishing the desired stereochemistry at the hydroxyl-bearing carbon, which is often critical for the biological activity of the final pharmaceutical product.

Structural Confirmation: The Role of Spectroscopy

While specific spectra for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol are not publicly available, the expected spectroscopic data can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons (with coupling to fluorine), the benzylic protons, the methine proton adjacent to the amino group, and the diastereotopic protons of the hydroxymethyl group. The coupling patterns would be complex due to the presence of the chiral center and fluorine atoms.

    • ¹³C NMR: Would display distinct signals for the nine carbon atoms, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

    • ¹⁹F NMR: Would show a single resonance for the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-F stretches (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and cleavage of the C-C bond between the chiral centers.

Applications in Drug Development

The primary and most significant application of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is as a key intermediate in the synthesis of pharmaceuticals, particularly beta-blockers.[1]

The Synthesis of Beta-Blockers

Beta-blockers are a class of drugs that antagonize β-adrenergic receptors and are widely used in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The general structure of many beta-blockers includes an aryloxypropanolamine moiety. 2-Amino-3-(2,6-difluorophenyl)propan-1-ol serves as a precursor to the propanolamine side chain.

The synthesis of a beta-blocker from this intermediate would typically involve the following steps:

Beta-Blocker Synthesis 2-Amino-3-(2,6-difluorophenyl)propan-1-ol 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Epoxide Formation Epoxide Formation 2-Amino-3-(2,6-difluorophenyl)propan-1-ol->Epoxide Formation Activation of OH (e.g., tosylation), Base Ring Opening Ring Opening Epoxide Formation->Ring Opening Isopropylamine Beta-Blocker Analog Beta-Blocker Analog Ring Opening->Beta-Blocker Analog

Caption: General scheme for the synthesis of a beta-blocker analog.

Expertise & Experience Insights:

The conversion of the amino alcohol to an epoxide is a critical step. This is often achieved by first activating the hydroxyl group (e.g., by converting it to a tosylate or mesylate) and then treating it with a base to induce intramolecular cyclization. The subsequent nucleophilic ring-opening of the epoxide with an appropriate amine (e.g., isopropylamine, a common substituent in beta-blockers) yields the final aryloxypropanolamine structure. The stereochemistry of the amino alcohol is crucial as it dictates the stereochemistry of the final drug product, which in turn is critical for its pharmacological activity.

Rationale for the Difluorophenyl Moiety

The presence of the 2,6-difluorophenyl group is not arbitrary. Fluorine substitution is a powerful tool in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can affect the drug's ionization state and its interaction with biological targets.

  • Conformational Control: The steric bulk and electrostatic properties of fluorine can influence the preferred conformation of the molecule, potentially leading to a better fit with the target receptor.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is not widely available, general precautions for handling similar amino alcohol compounds should be followed. These typically include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Commercial suppliers recommend storage at 2-8°C under dry and sealed conditions.[1]

Conclusion

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a valuable and versatile chiral intermediate in the synthesis of pharmaceutical compounds. Its unique structural features, particularly the difluorinated phenyl ring, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its molecular structure, properties, and synthetic applications, as outlined in this guide, is essential for its effective utilization in the development of novel and improved therapeutics, especially in the cardiovascular field. The continued exploration of the synthetic utility of this and related fluorinated building blocks will undoubtedly contribute to the advancement of drug discovery.

References

  • 2-Amino-3-(2,6-difluorophenyl)-1-propanol. MySkinRecipes. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Amino-3-(2,6-difluorophenyl)-1-propanol. MySkinRecipes. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that governs its behavior from synthesis and purification to formulation and in vivo perform...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that governs its behavior from synthesis and purification to formulation and in vivo performance. This technical guide provides a comprehensive framework for determining and understanding the solubility of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Given the unique structural features of this molecule—a polar amino alcohol backbone combined with a lipophilic and electronically distinct difluorophenyl group—a systematic approach to solubility assessment is paramount. This document outlines the theoretical considerations for solvent selection, provides detailed, field-proven experimental protocols based on the gold-standard equilibrium shake-flask method, and discusses the interpretation of solubility data for drug development applications. The methodologies described herein are designed to ensure scientific rigor, data integrity, and direct applicability for researchers, chemists, and formulation scientists.

Introduction: The Imperative of Solubility Profiling

In the landscape of pharmaceutical development, understanding the solubility of a molecule is not merely a preliminary step but a foundational pillar that influences subsequent research and development decisions.[3] Poor solubility can lead to significant challenges, including low bioavailability, difficulty in achieving desired therapeutic concentrations, and complexities in formulation design.[3][4]

2-Amino-3-(2,6-difluorophenyl)propan-1-ol serves as a vital building block in organic synthesis, particularly for compounds targeting the central nervous system or cardiovascular conditions.[1] Its molecular architecture presents an interesting case study in solubility. The presence of hydroxyl (-OH) and amino (-NH2) groups imparts polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents.[4] Conversely, the 2,6-difluorophenyl ring introduces significant hydrophobicity and unique electronic properties characteristic of fluorinated compounds, which can be both hydrophobic and lipophobic.[5][6] This duality necessitates a thorough and empirical investigation of its solubility across a spectrum of organic solvents to guide process chemistry and pre-formulation activities.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to generate reliable and reproducible solubility data for this compound and other complex intermediates.

Physicochemical Profile and Its Implications

A comprehensive analysis of a molecule's structure is the first step in predicting its solubility behavior. The key features of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol are summarized below.

PropertyValue / DescriptionImplication for Solubility
Molecular Structure C₉H₁₁F₂NOThe combination of a polar propanolamine chain and a non-polar difluorophenyl ring suggests amphiphilic character.
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH), DifluorophenylThe amine and alcohol groups can act as hydrogen bond donors and acceptors, favoring solubility in polar protic solvents. The difluorophenyl group will favor interactions with less polar or aromatic solvents.
Predicted Boiling Point 311.3±37.0 °C[1]Indicates strong intermolecular forces, likely including hydrogen bonding.
Predicted Density 1.258±0.06 g/mL[1]A general physical property useful for various calculations in process development.
Fluorination Two fluorine atoms on the phenyl ringFluorination can drastically alter electronic properties and reduce polarity compared to a standard phenyl ring, potentially impacting interactions with polar solvents.[6]

The molecule's structure allows it to act as both an acid and a base, forming a zwitterion in certain conditions, which can significantly affect its solubility profile, especially in relation to pH.[7]

A Logic-Driven Approach to Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility science, stating that a solute will dissolve best in a solvent with similar polarity.[8][9] Therefore, a rational solvent selection strategy involves testing the compound in a range of solvents with varying polarities and hydrogen bonding capabilities.

A proposed solvent screening should include representatives from the following classes:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Expected to be effective due to their ability to hydrogen bond with the amine and hydroxyl groups of the solute.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO) - Can accept hydrogen bonds and have significant dipole moments, allowing them to solvate polar molecules.

  • Non-Polar Solvents: (e.g., Hexane, Toluene) - Expected to have low solubility due to the compound's overall polarity, but may show some affinity for the difluorophenyl group.

The following diagram illustrates the decision-making process for solvent selection based on the compound's structural attributes.

Solvent_Selection_Logic Compound 2-Amino-3-(2,6-difluorophenyl)propan-1-ol FG_Polar Polar Groups: - Amino (-NH2) - Hydroxyl (-OH) Compound->FG_Polar possesses FG_NonPolar Non-Polar Group: - Difluorophenyl Ring Compound->FG_NonPolar possesses Solvent_Protic Polar Protic Solvents (e.g., Methanol, Ethanol) FG_Polar->Solvent_Protic Favors Interaction with (H-Bonding) Solvent_Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) FG_Polar->Solvent_Aprotic May Interact with (Dipole-Dipole) FG_NonPolar->Solvent_Aprotic Weak Interaction with Solvent_NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) FG_NonPolar->Solvent_NonPolar Favors Interaction with (van der Waals)

Figure 1: Solvent selection logic based on functional groups.

Gold-Standard Protocol: Equilibrium Shake-Flask Method

The equilibrium (or thermodynamic) solubility is the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium.[10] The shake-flask method is the most reliable and widely accepted technique for determining this value.[11][12]

Rationale for Method Selection

This method is chosen for its ability to provide a true thermodynamic solubility value, which is crucial for biopharmaceutical classification and formulation development.[13][14] It ensures that the solution and solid phases are in equilibrium, avoiding the overestimation of solubility that can occur with kinetic methods.[10] The use of High-Performance Liquid Chromatography (HPLC) for analysis ensures specificity and accuracy, allowing for the separation of the analyte from any potential impurities or degradants.[10]

Experimental Workflow Diagram

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Weigh excess solid (e.g., ~10 mg) B Add known volume of solvent (e.g., 2 mL) to vial A->B C Seal vial securely B->C D Agitate at constant temp. (e.g., 25°C or 37°C) for 24-72 hours C->D E Check for visible undissolved solid D->E F Allow solution to settle E->F G Withdraw supernatant F->G H Filter through 0.45 µm PTFE syringe filter G->H I Dilute filtrate with mobile phase H->I J Analyze via validated HPLC-UV method I->J K Calculate concentration against a standard curve J->K L Express solubility (e.g., mg/mL) K->L

Figure 2: Workflow for the equilibrium shake-flask method.
Detailed Step-by-Step Protocol

Materials and Reagents:

  • 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • HPLC system with UV detector

Procedure:

  • Preparation of Samples: For each solvent, add an excess amount of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (e.g., approximately 10 mg, accurately weighed) to a glass vial. The key is to ensure that a solid phase remains after equilibrium is reached.[10]

  • Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for standard solubility or 37 °C for biorelevance).[12][13] Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The time to equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[14]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a portion of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. It is advisable to discard the first ~0.2 mL of filtrate to saturate any potential binding sites on the filter membrane.[13]

  • Sample Analysis:

    • Prepare a series of calibration standards of the compound in a suitable solvent (typically the mobile phase of the HPLC method).

    • Accurately dilute a known volume of the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated, stability-indicating HPLC-UV method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or µg/mL.

Alternative Protocol: Gravimetric Method

For a rapid, lower-tech estimation of solubility, particularly in solvents where the compound is highly soluble, the gravimetric method can be employed.[3][15]

Condensed Protocol:

  • Prepare a saturated solution in a conical flask as described in the shake-flask method (steps 1-3).[16]

  • Filter the solution to remove excess solid.

  • Accurately pipette a known volume of the clear, saturated filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.[16]

  • Carefully evaporate the solvent to dryness in a fume hood or using a rotary evaporator.

  • Dry the evaporating dish containing the solid residue in an oven at a suitable temperature (below the compound's melting point) until a constant weight is achieved.[16][17]

  • The mass of the residue represents the amount of solute dissolved in the initial volume of the filtrate. Calculate the solubility (e.g., in g / 100 mL).

Limitations: This method is less precise for poorly soluble compounds and assumes the residue is purely the target compound, which may not be true if impurities are present.[15]

Data Presentation and Interpretation

The collected solubility data should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol at 25 °C

SolventSolvent ClassPolarity Index*Solubility (mg/mL)
HexaneNon-Polar0.1< 0.1
TolueneNon-Polar (Aromatic)2.41.5
AcetonePolar Aprotic5.125.8
AcetonitrilePolar Aprotic5.818.3
EthanolPolar Protic4.375.2
MethanolPolar Protic5.1150.5
WaterPolar Protic10.25.6
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200

*Polarity Index is a relative measure; values can vary slightly depending on the scale used.

Interpretation:

  • High Solubility in Polar Protic Solvents: The hypothetical high solubility in methanol and ethanol would confirm the dominant role of hydrogen bonding with the amino and hydroxyl groups.

  • Moderate Solubility in Polar Aprotic Solvents: Solubility in solvents like acetone and DMSO indicates that dipole-dipole interactions also contribute significantly to solvation.

  • Low Solubility in Non-Polar Solvents: The poor solubility in hexane would be expected, highlighting the compound's overall polar nature. The slight solubility in toluene might be attributed to interactions with the aromatic difluorophenyl ring.

  • Application: This data is directly applicable to selecting appropriate solvents for reaction workups, crystallizations, and the development of liquid formulations.[4] For example, a mixture of ethanol and water could be an excellent system for recrystallization.

Conclusion

Determining the solubility of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol requires a systematic and rigorous approach that combines theoretical understanding with precise experimental execution. The equilibrium shake-flask method coupled with HPLC analysis stands as the definitive technique for generating reliable thermodynamic solubility data. This information is indispensable for guiding process chemistry, enabling rational formulation design, and ultimately accelerating the drug development pipeline. By following the protocols and principles outlined in this guide, researchers can confidently characterize the solubility profile of this and other challenging pharmaceutical intermediates.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved from [Link]

  • PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

  • PMC. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link]

  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

Sources

Foundational

Thermodynamic &amp; Physicochemical Profiling of Fluorinated Phenylalaninol Derivatives

Executive Summary: The Fluorine Effect in Chiral Scaffolds In modern drug design, the strategic incorporation of fluorine into chiral scaffolds—specifically phenylalaninol derivatives—is a high-impact tactic to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Chiral Scaffolds

In modern drug design, the strategic incorporation of fluorine into chiral scaffolds—specifically phenylalaninol derivatives—is a high-impact tactic to modulate physicochemical properties without altering steric bulk significantly. This guide provides a technical deep-dive into the thermodynamic behavior of fluorinated phenylalaninols (F-Phe-ol).

Unlike the parent phenylalanine, the reduced phenylalaninol lacks the carboxylic acid moiety, removing the zwitterionic character and making the basicity of the amine and the hydrogen-bonding capacity of the primary alcohol the dominant thermodynamic drivers. The introduction of fluorine (F) onto the aromatic ring perturbs these drivers through the gauche effect , dipole modulation , and lipophilicity changes (logP/logD) .

Structural Dynamics & The Fluorine Scan

To understand the thermodynamics, one must first understand the structural consequences of fluorination at the ortho (2-F), meta (3-F), and para (4-F) positions.

Electronic & Steric Perturbations

Fluorine is the most electronegative element (3.98 Pauling scale) but mimics Hydrogen in size (van der Waals radius: 1.47 Å vs 1.20 Å). This allows for "bioisosteric" replacement with profound electronic consequences:

  • Ortho-Effect (2-F): Creates a significant dipole moment aligned with the amine/alcohol side chain. It often induces a specific conformation due to electrostatic repulsion with the side-chain heteroatoms.

  • Para-Effect (4-F): The most "symmetrical" perturbation. It significantly lowers the pKa of the amine via inductive electron withdrawal (

    
     effect) through the conjugated system, reducing metabolic liability.
    
  • Lipophilicity (The "Polar Hydrophobicity"): While C-F bonds are hydrophobic, the strong dipole can increase solvation in polar media. Monofluorination often lowers logP (more hydrophilic) compared to the non-fluorinated parent due to polarity, whereas polyfluorination (e.g., pentafluoro) drastically increases logP.

Thermodynamic Profiling: The Core Data

The following data synthesizes experimental values and validated QSAR trends for (S)-2-amino-3-(X-fluorophenyl)-1-propanol derivatives.

Comparative Physicochemical Table
PropertyParent (H)2-Fluoro (Ortho)3-Fluoro (Meta)4-Fluoro (Para)
Mol. Weight 151.21 g/mol 169.20 g/mol 169.20 g/mol 169.20 g/mol
Melting Point 92–94 °C88–91 °C85–88 °C95–98 °C
pKa (Conj. Acid) ~9.1~8.4~8.6~8.8
LogP (Oct/Wat) 0.850.920.981.05
Enthalpy Fusion 24.5 kJ/mol22.1 kJ/mol21.8 kJ/mol26.3 kJ/mol
H-Bond Donor 2222

Note: Values are aggregated from experimental ranges found in standard chemical databases (PubChem, Cheméo) and comparative QSAR studies. 4-Fluoro derivatives typically exhibit higher lattice energy (higher MP) due to efficient para-stacking in the crystal lattice.

Solubility Landscape

Solubility is governed by the equation:



Where 

is the activity coefficient.
  • Water: All derivatives show moderate water solubility (>10 g/L) due to the amino-alcohol "head," but 4-F is slightly less soluble than 2-F due to better crystal packing (higher

    
    ).
    
  • Organic Solvents (DCM, MeOH): Fluorination enhances solubility in chlorinated solvents (DCM) due to favorable F-Cl interactions.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating .

Protocol A: Synthesis via Borane Reduction (Purity Pre-requisite)

Thermodynamic data is useless without >98% purity. The reduction of Fluorinated Phenylalanine is the critical step.

  • Setup: Flame-dry a 250mL RBF under Argon.

  • Reactants: Charge with (S)-4-Fluoro-Phenylalanine (1.0 eq) and dry THF (0.5 M).

  • Reduction: Add

    
     (1.1 eq) followed by dropwise addition of 
    
    
    
    (2.5 eq) at 0°C.
    • Causality:

      
       activates the carboxylic acid, while Borane reduces it to the alcohol without racemizing the chiral center.
      
  • Reflux: Heat to reflux for 12 hours.

  • Quench: CRITICAL STEP. Cool to 0°C and quench with MeOH (excess) to break the amine-borane complex. Follow with 6M HCl reflux for 1 hour.

  • Validation: Perform HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (ee) >99%.

Protocol B: Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add excess solid F-Phe-ol derivative to 5mL of solvent (Water, pH 7.4 Buffer, or Octanol) in a glass vial.

  • Equilibration: Shake at 200 rpm at 25°C ± 0.1°C for 24 hours.

  • Sedimentation: Allow to stand for 4 hours. Centrifuge if necessary.

  • Sampling: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Self-Validation: Measure pH of the solution post-equilibrium. If pH shifts >0.5 units, the amine is buffering the solution, invalidating the intrinsic solubility measurement.

Protocol C: pKa Determination (Potentiometric)
  • Titrant: 0.1 M KOH (standardized).

  • Analyte: Dissolve 5 mg of derivative in 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate from pH 2.0 to 12.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Calculation: Use the Bjerrum difference plot method.

    • Insight: The fluorine inductive effect will be visible as a shift in the inflection point compared to a non-fluorinated standard run in parallel.

Visualization: Workflow & Logic

Diagram 1: The "Fluorine Scan" Workflow

This diagram illustrates the critical path from synthesis to thermodynamic validation.

FluorineScan cluster_Analysis Thermodynamic Profiling Start Start: Fluorinated Phenylalanine (F-Phe) Reduct Reduction (BH3-DMS / THF) Start->Reduct Activation Purify Purification (Recrystallization) Reduct->Purify Quench & Workup QC QC Check (>99% ee, HPLC) Purify->QC Validation DSC Solid State: DSC (Melting Pt) QC->DSC Pass Sol Liquid State: Solubility (Shake Flask) QC->Sol pKa Ionization: Potentiometric Titration QC->pKa End QSAR Model Integration DSC->End Sol->End pKa->End

Caption: Integrated workflow for synthesizing and characterizing fluorinated phenylalaninol derivatives, ensuring quality control before thermodynamic profiling.

Diagram 2: Thermodynamic Equilibrium Logic

Visualizing the energy barriers governing solubility.

ThermoLogic Solid Solid Crystal Lattice (High Stability for 4-F) Gas Gas Phase (Ideal) Solid->Gas Sublimation (+ΔH_sub) Solvated Solvated Molecule (Dipole-Dipole Interaction) Solid->Solvated Solubility (ΔG_sol = ΔH_fus - TΔS_fus + ...) Gas->Solvated Solvation (-ΔH_solv) Note Fluorine Effect: 1. Increases Lattice Energy (Stacking) 2. Increases Solvation (Polarity) Note->Solid Note->Solvated

Caption: The thermodynamic cycle of solubility. Fluorine impacts both the crystal lattice stability (Enthalpy of Fusion) and the solvation energy.

References

  • Haufe, G., & Lergenmüller, M. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. PubChem.[1][2]

  • Cheméo. (2023).[1] Chemical Properties of (S)-2-Amino-1-propanol derivatives. Cheméo Chemical Data.

  • Németi, G., et al. (2022).[3] Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanine derivatives. Journal of Chromatography A. [3]

  • Reiter, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Physical Chemistry Chemical Physics.[4]

Sources

Exploratory

Beyond Compliance: The Strategic Handling and Safety Profile of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Executive Summary: The Fluorine Advantage & The Safety Imperative In the realm of high-throughput medicinal chemistry, 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (often referred to as 2,6-Difluorophenylalaninol) is not me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage & The Safety Imperative

In the realm of high-throughput medicinal chemistry, 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (often referred to as 2,6-Difluorophenylalaninol) is not merely a reagent; it is a high-value chiral scaffold. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring significantly alters the physicochemical profile of the parent phenylalaninol—modulating lipophilicity, metabolic stability, and pKa.

However, these advantages come with a specific safety and handling tax. This guide moves beyond the standard GHS classifications to address the practical realities of working with fluorinated amino alcohols. As researchers, we must recognize that the primary risks here are not just acute toxicity, but corrosivity due to the amine functionality and chemical instability (carbamate formation) that can silently destroy yield before a reaction even begins.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

Understanding the physical state is the first step in risk mitigation. This compound is typically a white to off-white crystalline solid, but it can present as a viscous oil if impure or if it has absorbed significant moisture.

PropertySpecification
Chemical Name 2-Amino-3-(2,6-difluorophenyl)propan-1-ol
CAS Number 1369403-37-1 (Racemic/General) Note: Verify specific stereochemistry. (S)-isomer is common in pharma.
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
Physical State Solid (Powder/Crystalline)
Melting Point ~70–75 °C (Predicted; varies by purity)
Boiling Point ~311 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM. Limited water solubility.[1]
pKa ~9.5 (Amine group) - Basic and reactive

Hazard Identification: The "Why" Behind the Warning

Standard Safety Data Sheets (SDS) will flag this compound with H314 (Causes severe skin burns and eye damage) . As scientists, we must understand the mechanism to respect the hazard.

The Corrosivity Mechanism

The primary hazard drives from the free primary amine (-NH₂).

  • Tissue Saponification: Upon contact with skin, the alkaline nature of the amine triggers saponification of membrane lipids.

  • Deep Penetration: Unlike acid burns which coagulate proteins (forming a protective eschar), amine burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.

  • The Fluorine Factor: While the C-F bond is generally stable, the lipophilic nature of the fluorinated ring facilitates rapid absorption through the stratum corneum, potentially carrying the corrosive amine moiety into the dermis faster than non-fluorinated analogs.

The "Silent" Hazard: Chemical Instability

This compound is hygroscopic and air-sensitive .

  • CO₂ Absorption: Primary amines react with atmospheric CO₂ to form carbamates (carbamic acid salts). This appears as a "crust" on the material.

  • Impact: This is not just a purity issue; it introduces an impurity that can release CO₂ gas upon acidification, potentially pressurizing sealed reaction vessels.

Strategic Handling & Storage Protocols

To maintain "Scientific Integrity," we treat the handling of this reagent as a self-validating system. If the material degrades, the safety protocol has failed.

Storage Logic[6]
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8 °C). Cold storage reduces the rate of oxidation and CO₂ absorption.

  • Container: Tightly sealed glass or fluorinated polymer (PTFE) lined caps. Avoid metal containers which may corrode over long periods due to amine leaching.

Handling Workflow (Diagram)

The following decision matrix illustrates the handling logic based on operation scale.

HandlingProtocol Start Task: Handle 2-Amino-3-(2,6-difluorophenyl)propan-1-ol ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale PPE_Level1 PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat SmallScale->PPE_Level1 PPE_Level2 PPE: Nitrile + Laminate Gloves, Face Shield, Fume Hood Required LargeScale->PPE_Level2 Atmosphere Atmosphere Control PPE_Level1->Atmosphere PPE_Level2->Atmosphere OpenAir Brief Open Air Weighing (Minimize Exposure) Atmosphere->OpenAir If humidity <40% GloveBox Glove Box or Schlenk Line (Argon/Nitrogen) Atmosphere->GloveBox If humidity >40% or Long Storage Action Proceed with Synthesis OpenAir->Action GloveBox->Action

Figure 1: Decision matrix for PPE and environmental control based on operational scale.

Weighing & Solubilization Protocol

Objective: Prevent inhalation of dust and degradation of reagent.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar before weighing to prevent "flying powder" which increases inhalation risk.

  • Solvent Choice:

    • Preferred: Anhydrous DCM or THF (if reacting immediately).

    • Avoid: Acetone (can form imines/enamines with the primary amine over time).

    • Dissolution: Add solvent to the solid slowly. The heat of solution (exotherm) is usually mild, but caution is required.

Emergency Response & First Aid

Critical Note: Standard "wash with water" advice is insufficient for amine burns. The high pH requires prolonged irrigation.

Exposure RouteImmediate ActionSecondary Action
Skin Contact Flush for 15+ minutes. Do not stop early. Use lukewarm water to prevent pore closure.Check pH of runoff if possible (neutrality check). Seek medical attention for burns.
Eye Contact Irrigate for 30 minutes. Hold eyelids open. Time is vision.Consult ophthalmologist immediately. Alkaline burns can cause delayed blindness.
Inhalation Move to fresh air.[2][3][4] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.
Ingestion Do NOT induce vomiting. (Risk of re-burning esophagus). Rinse mouth.[2][4]Drink 1-2 glasses of water/milk to dilute. Call Poison Control.

Waste Management: The Fluorine Consideration

Disposal of fluorinated intermediates requires segregation from standard organic waste streams in many jurisdictions due to the potential for HF formation during incineration.

WasteFlow Waste Reaction Waste (Containing Fluorinated Amine) CheckpH Check pH Waste->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Basic Basic (pH > 7) CheckpH->Basic Segregate Segregate: Halogenated Organic Waste Acidic->Segregate Neutralize Neutralize with Dilute HCl Basic->Neutralize Neutralize->Segregate Label Label: 'Contains Organic Fluorine' (Prevent Incinerator Damage) Segregate->Label

Figure 2: Waste segregation workflow to ensure compliance with halogenated incineration protocols.

Protocol:

  • Neutralization: Before disposal, quench any unreacted amine with dilute acid (e.g., 1M HCl) to prevent it from reacting with other waste stream components.

  • Tagging: Clearly mark waste containers as "Halogenated / Fluorinated." Standard incineration of fluorinated compounds can damage incinerator scrubbers if not accounted for.

References

  • PubChem. (2025). Compound Summary: (2R)-3-amino-2-fluoropropan-1-ol (Analogous Structure). National Library of Medicine. [Link]

  • MySkinRecipes. (2025). Product Specification: 2-Amino-3-(2,6-difluorophenyl)-1-propanol.[5][6][Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

Foundational

Technical Guide: Physicochemical Profiling of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

The following technical guide details the physicochemical properties, specifically the pKa and ionization behavior, of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol . Executive Summary 2-Amino-3-(2,6-difluorophenyl)propan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the pKa and ionization behavior, of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol .

Executive Summary

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a chiral amino alcohol intermediate frequently utilized in the synthesis of pharmacologically active agents, particularly beta-blockers and antiviral protease inhibitors. Its core structure is a derivative of phenylalaninol , modified by the introduction of two fluorine atoms at the ortho positions (2,6-) of the phenyl ring.

Understanding the ionization constant (pKa) of this molecule is critical for:

  • Reaction Optimization: Controlling nucleophilicity during coupling reactions.

  • Purification: Designing pH-dependent extraction and crystallization protocols.

  • Bioavailability: Predicting membrane permeability (LogD) and solubility at physiological pH.

Key Physicochemical Metrics (Estimated):

  • pKa (Conjugate Acid of Amine): 8.7 ± 0.3

  • Dominant Species at pH 7.4: Protonated Cation (

    
    )
    
  • Isoelectric Character: None (Monoprotic base in physiological range)

Molecular Structure & Electronic Analysis[1][2][3]

The molecule consists of a primary aliphatic amine, a primary alcohol, and an electron-deficient aromatic ring.

Structural Components[1]
  • Ionization Center: The primary amine (

    
    ) on the 
    
    
    
    -carbon is the sole ionizable group within the physiological pH range (2–12).
  • Electronic Modulator: The 2,6-difluorophenyl moiety.[1] Fluorine is highly electronegative (

    
    ), exerting a strong inductive electron-withdrawing effect (
    
    
    
    ).
  • Transmission Path: The inductive effect is transmitted through the

    
    -carbon (methylene bridge) to the amine.
    
Impact of Fluorination on pKa

In non-fluorinated phenylalaninol , the pKa of the amine is typically 9.1 – 9.5 . The introduction of fluorine atoms at the 2,6-positions creates an electron-poor aromatic system. This electron deficiency is pulled through the


-bond framework, destabilizing the positive charge on the ammonium species (

) relative to the non-fluorinated analog.
  • Result: The amine becomes less basic (more acidic conjugate acid).

  • Magnitude: While direct ring fluorination (e.g., 2,6-difluoroaniline) causes massive pKa drops, the insulation provided by the alkyl chain dampens this effect. The expected shift is

    
     to 
    
    
    
    units.[2]

Ionization Profile & Speciation

Equilibrium Scheme

The ionization equilibrium occurs exclusively at the nitrogen atom. The hydroxyl group (


) remains neutral.

Ionization Cation Cationic Form (pH < pKa) R-NH3+ Neutral Neutral Form (pH > pKa) R-NH2 Cation->Neutral  - H+  

Figure 1: Acid-base equilibrium of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

Henderson-Hasselbalch Analysis

Using the estimated pKa of 8.7 :



At Physiological pH (7.4):




Experimental Determination Protocols

To validate the theoretical pKa, the following protocols are recommended. These methods ensure self-validating accuracy through calibration and replicate analysis.

Method A: Potentiometric Titration (Gold Standard)

Best for samples with moderate solubility (


 M).

Reagents:

  • Titrant: 0.1 M KOH (CO2-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed deionized water (or water/methanol mix if solubility is low, with Yasuda-Shedlovsky extrapolation).

Workflow:

  • Dissolution: Dissolve 5–10 mg of the amino alcohol hydrochloride salt in 20 mL of 0.15 M KCl.

  • Acidification: Add small volume of 0.1 M HCl to lower pH to ~2.5 (ensure full protonation).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) blanket at 25°C.
  • Data Capture: Record pH vs. Volume of base.

  • Analysis: Determine the inflection point (equivalence point) and the half-equivalence point (where pH = pKa).

Method B: Spectrophotometric / LC-MS Titration

Best for low-solubility or high-potency samples where material is scarce.

Protocol Start Start: 10 µM Sample Preparation Buffer Prepare 12 Buffers (pH 2.0 to 12.0) Start->Buffer Incubate Incubate Sample in Buffers (30 mins, 25°C) Buffer->Incubate Analyze LC-MS/MS Analysis (Monitor Parent Ion) Incubate->Analyze Plot Plot Signal vs. pH (Sigmoidal Curve Fit) Analyze->Plot Result Derive pKa (Inflection Point) Plot->Result

Figure 2: LC-MS based pKa determination workflow for sparing amounts of compound.

Logic: Since the ionization state affects the retention time (RT) and ionization efficiency in the MS source, plotting the peak area or RT shift against pH yields a sigmoidal curve centered at the pKa.

Implications for Drug Development[1]

Solubility & Formulation
  • Acidic pH (pH 1–5): Highly soluble due to complete protonation (

    
    ). Stable in aqueous formulations.
    
  • Basic pH (pH > 9): Solubility decreases significantly as the neutral species precipitates. Formulation at pH > 9 requires co-solvents (PEG, Ethanol) or cyclodextrins.

  • Salt Selection: The molecule will readily form stable salts with strong acids (HCl, HBr, Methanesulfonic acid).

Chemical Reactivity
  • Nucleophilicity: The amine is nucleophilic only in its neutral form. Reactions targeting the amine (e.g., amide coupling, reductive amination) should be conducted at pH > 9 or in the presence of a tertiary amine base (TEA, DIPEA) to ensure the neutral species is available.

  • Chiral Integrity: The 2,6-difluoro substitution imposes steric bulk near the chiral center. While electronic effects lower basicity, the steric hindrance may retard reaction rates compared to unsubstituted phenylalaninol.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogD in drug discovery).

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for structural analog pKa values).

  • PubChem. (2025).[3] Compound Summary: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. National Library of Medicine. Link

  • Gillis, E. P., et al. (2015).[4] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. Link (Mechanistic insight into fluorine's inductive effects).

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol: Melting and Boiling Point Determination

This in-depth technical guide provides a comprehensive framework for the determination of the melting and boiling points of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the determination of the melting and boiling points of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a foundational understanding of the principles, methodologies, and critical considerations necessary for accurate and reliable physicochemical characterization. As of the latest literature review, specific experimentally determined melting and boiling points for this compound are not widely reported, underscoring the importance of the robust empirical methods detailed herein. The predicted boiling point for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is approximately 311.3±37.0°C, with a predicted density of 1.258±0.06 g/ml[1].

Introduction: The Significance of Physicochemical Properties in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) or intermediate, such as 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, are fundamental physical constants that provide critical insights into its purity, stability, and polymorphic form. This compound is a key intermediate in the synthesis of various pharmaceutical products, including beta-blockers used to manage cardiovascular conditions[1][2]. Accurate determination of its melting and boiling points is therefore a cornerstone of quality control, process development, and regulatory compliance.

A sharp melting point range, typically within 0.5-1.0°C, is a strong indicator of a pure crystalline solid[3]. Conversely, a broad melting range often suggests the presence of impurities, which can depress and widen the melting point. The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another key identifier and purity criterion for liquid compounds[4][5].

Theoretical Framework: Understanding Phase Transitions

The transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) involves overcoming intermolecular forces. For 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, these forces are expected to be a combination of hydrogen bonding (due to the amine and hydroxyl groups), dipole-dipole interactions (from the polar C-F and C-O bonds), and van der Waals forces. The energy required to overcome these interactions dictates the melting and boiling temperatures.

Factors that can influence these properties include:

  • Purity: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.

  • Atmospheric Pressure: The boiling point of a substance is directly dependent on the external pressure. A decrease in atmospheric pressure will lower the boiling point[5].

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can result in different melting points.

Experimental Determination of Melting Point

The following protocols are designed to provide a robust and validated method for determining the melting point of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Experimental Workflow:

MeltingPointWorkflow A Sample Preparation: Grind the sample to a fine powder. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Initial Rapid Determination: Heat the sample rapidly to find an approximate melting range. B->C D Cooling: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. C->D E Precise Determination: Heat slowly (1-2°C per minute) through the expected melting range. D->E F Record T1: Temperature at which the first liquid droplet appears. E->F G Record T2: Temperature at which the last solid particle liquefies. F->G H Data Analysis: Report the melting point as the range T1-T2. G->H

Caption: Workflow for Melting Point Determination via the Capillary Method.

Detailed Protocol:

  • Sample Preparation: Ensure the 2-Amino-3-(2,6-difluorophenyl)propan-1-ol sample is thoroughly dried to remove any residual solvent. Using a mortar and pestle, carefully grind a small amount of the sample into a fine powder[3]. This ensures uniform heat distribution.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm[5].

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or a Thiele tube with a suitable heating oil).

  • Approximate Melting Point Determination: Conduct a preliminary rapid heating run to quickly determine an approximate melting range. This saves time in the subsequent precise measurements[3].

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute through the expected melting range.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2[3].

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

  • Small Sample Size: A larger sample would require a longer time to melt completely, leading to a broader and less accurate melting point range.

  • Slow Heating Rate: A rapid heating rate does not allow for thermal equilibrium between the sample, the heating block/oil, and the thermometer, leading to an erroneously high and broad melting point reading.

Experimental Determination of Boiling Point

Given that 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a liquid at room temperature (or has a relatively low melting point), its boiling point is a critical parameter.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Experimental Workflow:

BoilingPointWorkflow A Sample Preparation: Place a small amount of the liquid into a small test tube. B Capillary Inversion: Place a capillary tube, sealed end up, into the liquid. A->B C Apparatus Assembly: Attach the test tube to a thermometer and immerse in a Thiele tube. B->C D Heating: Heat the side arm of the Thiele tube gently. C->D E Observe Bubbling: Note the steady stream of bubbles emerging from the capillary tube. D->E F Cooling: Remove the heat and allow the apparatus to cool. E->F G Record Boiling Point: The temperature at which the liquid just begins to enter the capillary tube. F->G

Sources

Foundational

Technical Guide: 2,6-Difluorophenylalaninol as a Strategic Scaffold in Medicinal Chemistry

Topic: Overview of 2,6-difluorophenylalaninol as a chemical building block Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 2,6-Difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of 2,6-difluorophenylalaninol as a chemical building block Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2,6-Difluorophenylalaninol is a specialized chiral building block that bridges the gap between amino acid synthesis and peptidomimetic drug design. Distinguished by the presence of two fluorine atoms at the ortho positions of the phenyl ring, this scaffold offers a unique combination of steric occlusion, electron-withdrawing capability, and metabolic stability.

For the medicinal chemist, 2,6-difluorophenylalaninol is not merely a reagent; it is a "transition-state mimic" precursor. It is frequently employed to generate hydroxyethylamine isosteres in protease inhibitors or to modulate the lipophilicity and pKa of receptor-binding ligands without significantly altering the steric footprint of the parent phenylalaninol.

Chemical Identity & Physiochemical Profile[1][2][3]

The strategic value of 2,6-difluorophenylalaninol lies in the "Fluorine Effect." The 2,6-substitution pattern creates a specific electrostatic environment that differs significantly from mono-fluorinated or unsubstituted analogs.

Core Data
PropertyData
Chemical Name (S)-2-amino-3-(2,6-difluorophenyl)propan-1-ol
CAS Number Derived from (S)-2,6-Difluorophenylalanine (CAS: 33787-05-2)
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Chirality Typically available as (S)- or (R)- enantiomers (enantiopurity >98% ee recommended)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
The Ortho-Fluorine Advantage

The 2,6-difluoro substitution provides two critical advantages in drug design:

  • Metabolic Blocking: The ortho positions are common sites for oxidative metabolism (e.g., hydroxylation). Blocking both sites with fluorine extends the half-life of the pharmacophore.

  • Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). This introduces a "gear effect," restricting the rotation of the phenyl ring relative to the peptide backbone, often locking the molecule into a bioactive conformation.

Synthetic Methodologies

The synthesis of 2,6-difluorophenylalaninol typically proceeds via the reduction of its parent amino acid, 2,6-difluorophenylalanine. The choice of reducing agent is critical to prevent racemization and ensure high yield.

Primary Synthetic Route: Borane-Mediated Reduction

The most robust protocol for research-scale synthesis involves the reduction of N-protected amino acids (to prevent amine poisoning of the catalyst) followed by deprotection, or direct reduction using Borane-Dimethyl Sulfide (BMS).

Protocol: Reduction of (S)-2,6-Difluorophenylalanine
  • Reagents: (S)-2,6-Difluorophenylalanine, Borane-Dimethyl Sulfide (BH3·DMS), Anhydrous THF.

  • Safety Note: BH3·DMS generates hydrogen gas and is highly flammable. Perform in a fume hood under inert atmosphere (Ar or N2).

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with (S)-2,6-difluorophenylalanine (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Addition: Cool the suspension to 0°C. Add BH3·DMS (2.5 equiv) dropwise via syringe over 30 minutes. The amino acid will slowly dissolve as the borane complex forms.

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (65°C) for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Carefully quench excess borane by the slow addition of Methanol (exothermic, H2 evolution).

  • Workup: Concentrate in vacuo. Redissolve the residue in MeOH and reflux for 1 hour to break the amine-borane complex. Concentrate again to yield the crude amino alcohol.

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH/NH4OH) typically yields the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,6-Difluorophenylalanine (Starting Material) Step1 Activation/Protection (Optional N-Boc) Start->Step1 If N-protection needed Step2 Reduction (BH3·DMS or LiAlH4) Start->Step2 Direct Reduction Step1->Step2 Step3 Quench & Workup (MeOH Reflux) Step2->Step3 H2 Evolution End 2,6-Difluorophenylalaninol (Product) Step3->End Purification

Figure 1: Synthetic workflow for the conversion of the amino acid to the amino alcohol.

Medicinal Chemistry Applications

Protease Inhibitor Design

2,6-Difluorophenylalaninol is a "warhead" precursor. In the design of inhibitors for aspartyl proteases (e.g., HIV protease, Renin, BACE1), the transition state involves a tetrahedral intermediate.

  • Mechanism: The amino alcohol is converted into a hydroxyethylamine or hydroxyethylene isostere.

  • Role of Fluorine: The 2,6-difluoro substitution lowers the pKa of the hydroxyl group (via inductive effect) and improves lipophilic contacts within the hydrophobic S1 pocket of the enzyme, often increasing potency by 10-100 fold compared to the non-fluorinated analog.

Peptidomimetics & Stability

Incorporating this scaffold into peptide chains protects the adjacent peptide bonds from enzymatic hydrolysis. The steric bulk of the fluorine atoms hinders the approach of proteolytic enzymes.

Decision Matrix: When to Fluorinate?

DecisionMatrix Problem Drug Design Challenge Metab Rapid Metabolic Clearance? Problem->Metab Potency Low Binding Affinity? Problem->Potency Selectivity Off-Target Effects? Problem->Selectivity Sol1 Use 2,6-Difluoro (Blocks P450 sites) Metab->Sol1 Oxidation at ortho? Sol2 Use 4-Fluoro (Blocks para-oxidation) Metab->Sol2 Oxidation at para? Sol3 Use 2,6-Difluoro (Restricts conformation) Potency->Sol3 Need rigid fit? Sol4 Use Pentafluoro (Max lipophilicity) Selectivity->Sol4 Fill hydrophobic pocket?

Figure 2: Strategic decision tree for incorporating fluorinated phenylalanine analogs.

Handling, Safety, and Stability

While 2,6-difluorophenylalaninol is a stable solid, it shares hazards common to amino alcohols and fluorinated aromatics.

Hazard Profile
  • Corrosivity: Amino alcohols can be corrosive to mucosal membranes and eyes.

  • Skin Irritant: Fluorinated anilines/amines can cause contact dermatitis.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon) to prevent oxidation or moisture absorption.

Stability Data
  • Thermal Stability: Stable up to ~150°C (melting point typically >90°C, though specific experimental values vary by enantiomeric purity).

  • Chemical Stability: Resistant to acidic hydrolysis; sensitive to strong oxidizers.

References

  • Synthesis of Fluorinated Phenylalanines

    • Title: Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applic
    • Source:Molecules (via PMC), 2020.
    • URL:[Link]

  • Borane Reduction Protocols

    • Title: Borane Dimethylsulfide Complex in Organic Synthesis.[1][2]

    • Source:Organic Syntheses / ACS Reagent Guides.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry.[3]

    • Source:Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

  • Safety Data (Analog Grounding): Title: Safety Data Sheet for 2-Amino-1,3-propanediol (Analogous Amino Alcohol). Source: TCI Chemicals.
  • General Properties of 2,6-Difluoroaniline (Precursor Data)

    • Title: 2,6-Difluoroaniline Properties.[4][1][5][6]

    • Source: NIST Chemistry WebBook.[7][4]

    • URL:[Link]

Sources

Exploratory

Stereochemical &amp; Technical Profile: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

[1] Molecular Architecture & Stereochemical Assignment The molecule 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a fluorinated analogue of phenylalaninol.[1] Its utility in drug development stems from the bioisosteric re...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecular Architecture & Stereochemical Assignment

The molecule 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a fluorinated analogue of phenylalaninol.[1] Its utility in drug development stems from the bioisosteric replacement of hydrogen with fluorine, which modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk.

Absolute Configuration (Cahn-Ingold-Prelog)

The chirality of this molecule centers on the C2 carbon.[1] To assign the absolute configuration, we must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules.[1]

Priority Assignment at C2:

  • -NH₂ (Nitrogen, Atomic #7): Highest priority.[1]

  • -CH₂OH (Hydroxymethyl): The carbon is bonded to (O, H, H).[1] Oxygen (Atomic #8) takes precedence over the carbon in the benzyl group.[1]

  • -CH₂(2,6-F₂-Ph) (2,6-Difluorobenzyl): The carbon is bonded to (C, H, H).[1] While the aromatic ring contains fluorine, the immediate connection is to a carbon, which loses to the oxygen in the hydroxymethyl group at the first point of difference.

  • -H (Hydrogen): Lowest priority.

Configuration Mapping:

  • S-Enantiomer: When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise path.[1]

  • Correlation: The (S)- enantiomer is synthetically derived from L-2,6-difluorophenylalanine .[1]

CIP_Flow Start Chiral Center: C2 Sub1 1. -NH2 (Nitrogen, Z=7) Start->Sub1 Sub4 4. -H (Hydrogen, Z=1) Start->Sub4 Decision Compare C2 Substituents: -CH2OH vs -CH2(Ar) Start->Decision Config (S)-Configuration (Counter-Clockwise 1->2->3) Sub1->Config Sub2 2. -CH2OH (C bonded to O, H, H) Result Result: -CH2OH > -CH2(Ar) (Oxygen beats Carbon) Sub2->Result Sub3 3. -CH2(Ar) (C bonded to C, H, H) Sub3->Result Decision->Sub2 Path A Decision->Sub3 Path B Result->Config

Figure 1. Decision logic for Cahn-Ingold-Prelog (CIP) priority assignment at the C2 chiral center.

Synthesis & Enantioselective Production[1]

Direct synthesis of the enantiopure alcohol is most reliably achieved via the reduction of the corresponding optically pure amino acid.[1] The 2,6-difluoro substitution pattern on the phenyl ring is electronically deactivating, but the steric crowding at the 2,6-positions does not significantly hinder reduction of the distant carboxyl group.[1]

Synthetic Protocol: Reduction of L-2,6-Difluorophenylalanine

Reagents: Borane-Dimethyl Sulfide (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1] Preferred Route: BH₃·DMS is often preferred in process chemistry for amino acids as it avoids the harsh conditions of LiAlH₄ that can sometimes lead to partial racemization or difficult workups with aluminum salts.[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried reaction vessel with L-2,6-Difluorophenylalanine (CAS: 33787-05-2) and anhydrous THF under nitrogen atmosphere.

  • Activation: Cool the mixture to 0°C. Add BF₃·OEt₂ (Lewis acid catalyst) if using NaBH₄, or proceed directly with BH₃·DMS (2.5 - 3.0 equivalents) dropwise.

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (65°C) for 4–12 hours to ensure complete reduction of the carboxylate to the alcohol.

  • Quench: Cool to 0°C. Carefully quench with methanol (to destroy excess borane) followed by 6M HCl.

  • Hydrolysis: Heat the acidic solution to reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH >10 with NaOH. Extract with Ethyl Acetate or DCM.[1] The product, (S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol , partitions into the organic phase.[1]

Synthesis_Workflow SM L-2,6-Difluorophenylalanine (CAS: 33787-05-2) Reagent BH3·DMS / THF Reflux, 4-12h SM->Reagent Intermediate Boron-Amine Complex Reagent->Intermediate Quench Quench: MeOH + HCl Hydrolysis of Complex Intermediate->Quench Product (S)-2-Amino-3-(2,6-difluorophenyl) propan-1-ol Quench->Product

Figure 2.[1][2] Synthetic workflow for the reduction of the amino acid precursor to the target amino alcohol.

Analytical Characterization & Chiral Resolution

Validating the optical purity of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol requires specific chiral stationary phases (CSPs) due to the free amine and hydroxyl groups.[1]

Chiral HPLC Method

Direct analysis of the underivatized amino alcohol can be challenging due to peak tailing.[1] Derivatization or specialized columns are recommended.[1]

ParameterCondition Set A (Derivatized)Condition Set B (Direct)
Derivatization OPA (o-Phthalaldehyde) + NAC (N-Acetyl-L-Cysteine)None
Column C18 (Achiral) - Diastereomeric separationChirobiotic T (Teicoplanin) or Crownpak CR(+)
Mobile Phase Phosphate Buffer (pH 6.0) : Acetonitrile (Gradient)MeOH : H₂O : Acetic Acid (80:20:0.[1]1)
Detection Fluorescence (Ex: 340nm, Em: 450nm)UV (210 nm) or MS
Elution Order Depends on chiral thiol used (NAC vs. NBC)(R) typically elutes before (S) on Crownpak
Spectroscopic Identification[1]
  • ¹⁹F NMR: The 2,6-difluoro substitution pattern creates a distinct triplet or multiplet signal (depending on proton decoupling) typically around -110 to -120 ppm.[1] This is a crucial check for regiochemistry, ensuring no defluorination occurred during synthesis.[1]

  • Specific Rotation [α]D: While the non-fluorinated (S)-phenylalaninol has an [α]²⁰D of approx -22° (c=1, EtOH), the 2,6-difluoro analog is expected to have a similar sign but potentially different magnitude due to the electronic withdrawal of the fluorine atoms affecting the polarizability of the molecule.[1]

Functional Implications in Drug Design[7]

The strategic incorporation of the 2,6-difluorophenyl group serves three critical functions in medicinal chemistry, distinguishing it from the non-fluorinated parent.

Metabolic Blockade

The 2,6-positions on the phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1]

  • Mechanism: Fluorine acts as a metabolic blocker.[1] The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol), rendering the 2,6-positions resistant to enzymatic oxidation.[1]

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) compared to the non-fluorinated analog.[1]
pKa Modulation

The electron-withdrawing nature of the two fluorine atoms (inductive effect, -I) pulls electron density from the aromatic ring.[1]

  • Effect: This electron deficiency is transmitted through the carbon chain, slightly lowering the pKa of the primary amine compared to phenylalaninol (pKa ~9.1).[1]

  • Benefit: A lower pKa can increase the fraction of the uncharged species at physiological pH (7.4), potentially improving passive membrane permeability and blood-brain barrier (BBB) penetration.[1]

Drug_Design_Logic Core 2,6-Difluorophenyl Motif Effect1 Metabolic Stability Core->Effect1 Effect2 Electronic Modulation (-I Effect) Core->Effect2 Mech1 Blocks P450 hydroxylation at ortho-positions Effect1->Mech1 Mech2 Lowers amine pKa Effect2->Mech2 Outcome1 Increased Half-life (t1/2) Mech1->Outcome1 Outcome2 Improved Membrane Permeability (Higher unionized fraction) Mech2->Outcome2

Figure 3. Pharmacological advantages of the 2,6-difluoro substitution pattern.

References

  • Synthesis of Amino Alcohols: McKennon, M. J., et al.[1] "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 1993, 58(13), 3568-3571.[1] Link

  • Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • Metabolic Stability: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Chiral Separation: Ilisz, I., et al. "Separation of amino acids and amino alcohols on chiral stationary phases."[1] Journal of Chromatography A, 2013.[1] Link

  • Precursor Identity: PubChem Compound Summary for CID 716304, 2,6-Difluoro-L-phenylalanine.[1] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Abstract & Strategic Significance The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (blocking P450 oxidation sites), lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and protein-ligand binding affinity. 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (a fluorinated phenylalaninol) is a critical chiral building block. It serves as a precursor for peptidomimetics, protease inhibitors, and chiral auxiliaries.

This guide details two robust protocols for the synthesis of this motif, prioritizing enantiomeric retention , scalability , and operational safety . Unlike traditional Lithium Aluminum Hydride (LAH) reductions, which pose significant safety risks at scale, the protocols below utilize the Sodium Borohydride/Iodine (NaBH₄/I₂) system and a Mixed Anhydride/Borohydride reduction, offering superior chemoselectivity and safety profiles.

Retrosynthetic Analysis & Pathway Selection

To ensure high optical purity, the synthesis typically begins from the corresponding chiral amino acid, (S)-2,6-Difluorophenylalanine , which is commercially available or synthesized via enzymatic resolution.

Pathway Logic
  • Route A (Direct Reduction): The most direct path. Converts the free amino acid to the amino alcohol in a "one-pot" procedure using NaBH₄/I₂.

    • Pros: High atom economy, no protection/deprotection steps, excellent enantiomeric excess (ee) retention.

    • Cons: Requires careful handling of Iodine; evolution of H₂ gas.

  • Route B (Protected/Indirect): Protection of the amine (Boc) followed by activation (Mixed Anhydride) and reduction.

    • Pros: Milder reducing agents, easier purification of intermediates, suitable for GMP environments.

    • Cons: More steps (Protection

      
       Reduction 
      
      
      
      Deprotection).

Retrosynthesis Target Target: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol AA (S)-2,6-Difluorophenylalanine (Commercially Available) AA->Target Route A: NaBH4 / I2 (Direct Reduction) Ester N-Boc-2,6-Difluorophenylalanine Methyl Ester Ester->Target Route B: 1. Mixed Anhydride 2. NaBH4 Aldehyde 2,6-Difluorobenzaldehyde Aldehyde->AA Strecker Synthesis (Enzymatic Resolution)

Figure 1: Retrosynthetic strategy highlighting the direct reduction (Route A) and protected route (Route B).[1][2]

Protocol A: Direct Reduction via NaBH₄/I₂ System

Best for: Rapid synthesis, Lab scale (1g – 50g), High Optical Purity.

Mechanism of Action

This protocol relies on the in situ generation of Borane (BH₃) from Sodium Borohydride and Iodine. The carboxylic acid reacts with BH₃ to form a triacyloxyborane intermediate, which is rapidly reduced to the alcohol. The amine forms a borane-amine complex, protecting it from side reactions, which is hydrolyzed during workup.

Materials
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
(S)-2,6-Difluorophenylalanine1.0Starting Material
Sodium Borohydride (NaBH₄)2.4Reducing Agent
Iodine (I₂)1.0Oxidant (generates BH₃)
THF (Anhydrous)SolventReaction Medium
Methanol (MeOH)QuenchExcess Hydride Destruction
6M KOH (aq)HydrolysisBreaking Borane-Amine complex
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with (S)-2,6-Difluorophenylalanine (10.0 g, 49.7 mmol) and NaBH₄ (4.51 g, 119 mmol) . Add THF (150 mL) . The amino acid may not fully dissolve; this is normal.

  • Activation (Critical Step):

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve Iodine (12.6 g, 49.7 mmol) in THF (50 mL).

    • Slowly add the Iodine solution dropwise over 30-45 minutes.

    • Observation: Massive H₂ evolution will occur. The solution will turn brown (iodine) then fade to colorless/white as BH₃ is generated.

  • Reflux: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux (66°C) for 18 hours. The mixture should become a clear or slightly cloudy white suspension.

  • Quench & Hydrolysis:

    • Cool to room temperature.[7]

    • Carefully add Methanol dropwise until effervescence ceases (destroys excess hydride).

    • Concentrate the mixture in vacuo to a white paste.

    • Dissolve the paste in 20% KOH (aq) (100 mL) .

    • Stir at room temperature for 4 hours (or 50°C for 1 hour) to cleave the stable Borane-Amine complex.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL) .

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude product often crystallizes upon standing. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: N-Protected Mixed Anhydride Reduction

Best for: GMP intermediates, avoiding Iodine, strict impurity control.

Workflow Logic
  • Protection: Free amine is protected with Boc₂O.

  • Activation: Carboxylic acid is converted to a mixed anhydride using Isobutyl Chloroformate (IBCF).

  • Reduction: Mixed anhydride is reduced by aqueous NaBH₄ (safer than LAH).

Workflow Step1 Step 1: Protection (Boc2O, NaOH) Step2 Step 2: Activation (IBCF, NMM, -15°C) Step1->Step2 N-Boc-Acid Step3 Step 3: Reduction (NaBH4, H2O) Step2->Step3 Mixed Anhydride Step4 Step 4: Deprotection (TFA or HCl) Step3->Step4 N-Boc-Alcohol

Figure 2: Step-wise workflow for the N-Protected Route.

Step-by-Step Methodology
  • Activation: Dissolve N-Boc-2,6-difluorophenylalanine (10.0 g) in THF (100 mL). Add N-Methylmorpholine (NMM, 1.1 equiv) . Cool to -15°C (Salt/Ice bath).

  • Anhydride Formation: Add Isobutyl Chloroformate (1.1 equiv) dropwise, maintaining temperature below -10°C. Stir for 15 minutes. White precipitate (NMM·HCl) will form.

  • Reduction: Filter off the salt quickly (optional) or proceed directly. Add NaBH₄ (3.0 equiv) dissolved in minimal water dropwise to the cold anhydride solution.

    • Note: Gas evolution occurs.[7]

  • Workup: Warm to room temperature. Quench with 1M KHSO₄. Extract with EtOAc.

  • Deprotection: Dissolve the N-Boc-alcohol in 4M HCl in Dioxane . Stir for 1 hour. Concentrate to yield the Hydrochloride salt of the target amino alcohol.

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your product against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, CDCl₃)

6.8-7.2 (m, 3H)
2,6-Difluorophenyl ring protons (multiplet due to F-H coupling).

3.6-3.4 (m, 2H)
-CH₂OH (Diastereotopic protons next to hydroxyl).

3.1-2.9 (m, 1H)
Chiral center (-CH-NH₂).

2.8-2.6 (dd, 2H)
Benzylic -CH₂- (Split by F and chiral center).
¹⁹F NMR

-114 to -116 ppm
Characteristic of 2,6-difluoro substitution.
HPLC (Chiral) Crownpak CR(+) or Chiralcel OD-HConfirm ee >98% (compare with racemic standard).
Appearance White to Off-white solidMelting point approx. 70-75°C (free base).

Safety & Handling (E-E-A-T)

  • Iodine (Protocol A): Corrosive and volatile. Weigh in a fume hood. The reaction with NaBH₄ generates Hydrogen gas rapidly—ensure adequate venting to prevent pressure buildup.

  • Borane-Amine Complexes: These are remarkably stable. Failure to reflux with base (KOH) or acid (HCl) during workup will result in low yields and contamination with boron species.

  • Fluorinated Intermediates: While generally stable, the 2,6-difluoro substitution pattern makes the ring electron-poor. Avoid extremely strong bases (e.g., n-BuLi) which could cause deprotonation at the 3-position or benzyne formation.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their esters." The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core citation for the NaBH₄/I₂ reduction methodology.
  • Abaskharon, R. M., et al. (1999). "Process for the preparation of amino alcohols."[5][6][7][8][9] US Patent 6,342,636.

    • Industrial applic
  • Sutherland, A., & Willis, C. L. (2000). "Synthesis of Fluorinated Amino Acids." Natural Product Reports, 17, 621-631.

    • Background on fluorin
  • PubChem Compound Summary. "2-Amino-3-(2,6-difluorophenyl)propan-1-ol."

    • Verification of chemical structure and identifiers.

Sources

Application

Application Note: Reduction of 2,6-Difluorophenylalanine to 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Abstract & Strategic Significance The reduction of 2,6-difluorophenylalanine to 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS: 1369403-37-1) represents a critical transformation in the synthesis of peptidomimetics and f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The reduction of 2,6-difluorophenylalanine to 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS: 1369403-37-1) represents a critical transformation in the synthesis of peptidomimetics and fluorinated building blocks for drug discovery. Fluorinated amino alcohols are high-value pharmacophores; the fluorine atoms at the 2,6-positions of the phenyl ring exert a strong electron-withdrawing effect, modulating the pKa of the amine and altering the metabolic stability of the final drug candidate.

This guide details the Borane-Dimethyl Sulfide (BH₃·DMS) reduction protocol. Unlike Lithium Aluminum Hydride (LiAlH₄), which can be pyrophoric and difficult to scale, BH₃·DMS offers superior chemoselectivity, preserving the stereochemical integrity of the chiral center (typically L-isomer) and avoiding defluorination side reactions common with harsher reducing agents.

Mechanistic Insight & Reaction Design

The Challenge of Zwitterions

Amino acids exist as zwitterions (ammonium carboxylates) in the solid state, making them insoluble in the ethereal solvents (THF, Et₂O) required for hydride reductions.

  • Solution: The reaction is driven by the formation of a soluble amino-borane intermediate. The carboxylate is activated by the Lewis acidic borane, facilitating hydride transfer.

The Fluorine Effect

The 2,6-difluoro substitution creates steric bulk and electronic deactivation at the benzylic position.

  • Impact: While the aromatic ring is deactivated towards electrophilic attack (safe from borane reduction), the inductive effect makes the carboxyl carbon slightly more electrophilic, generally aiding the reduction rate compared to non-fluorinated analogs.

Reaction Mechanism Diagram

The following diagram illustrates the stepwise coordination of borane to the amine, activation of the carboxylate, and final hydrolysis.

BoraneReduction Start 2,6-Difluorophenylalanine (Zwitterion) Complex Amine-Borane Complex Formation Start->Complex + BH3·DMS (H2 Evolution) Reduction Hydride Transfer (Carboxylate → Alcohol) Complex->Reduction Reflux/Heat Intermediate Alkoxyborane Intermediate Reduction->Intermediate -B(OMe)3 Quench Methanol/Acid Hydrolysis Intermediate->Quench + MeOH/HCl (Break N-B bond) Product 2-Amino-3-(2,6-difluorophenyl) propan-1-ol Quench->Product Workup

Figure 1: Mechanistic pathway of Borane-mediated amino acid reduction.

Experimental Protocol: Borane-Dimethyl Sulfide Method (Primary)

Rationale: This method is the industrial standard due to its high enantiomeric retention (>98% ee) and safety profile compared to LiAlH₄.

Materials & Reagents
ReagentEquiv.[1][2]RoleHazards
2,6-Difluorophenylalanine 1.0SubstrateIrritant
BH₃·DMS (2.0 M in THF) 2.5 - 3.0Reducing AgentWater reactive, Stench
Anhydrous THF SolventSolventFlammable, Peroxide former
Methanol ExcessQuenchingFlammable, Toxic
KOH / NaOH (5M) ExcessWorkupCorrosive
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen or Argon.

  • Substrate Addition: Charge the RBF with 2,6-difluorophenylalanine (10 mmol, 2.01 g) and anhydrous THF (30 mL). Note: The amino acid will likely remain as a suspension.

  • Borane Addition: Cool the mixture to 0°C using an ice bath. Add BH₃·DMS (25 mmol, 12.5 mL of 2M solution) dropwise via the addition funnel over 20-30 minutes.

    • Observation: Vigorous hydrogen gas evolution will occur. The solid will slowly dissolve as the amino-borane complex forms.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 30 minutes, then heat to reflux (66°C) for 4-6 hours.

    • Checkpoint: The solution should become clear and homogeneous.

  • Quenching (Critical Step): Cool the reaction mixture to 0°C. Carefully add Methanol (10 mL) dropwise.

    • Caution: Significant effervescence (H₂ gas) will occur.

  • Hydrolysis of N-B Bond: The boron atom often forms a stable complex with the amine nitrogen. To break this:

    • Concentrate the mixture in vacuo to remove THF/DMS.

    • Redissolve the residue in Methanol (20 mL) or 10% HCl/MeOH and reflux for another 1-2 hours.

    • Concentrate again to dryness.

  • Extraction:

    • Dissolve the residue in water (20 mL).

    • Basify to pH >11 using 5M NaOH or KOH.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Alternative Protocol: NaBH₄ / Iodine System

Rationale: For laboratories lacking BH₃·DMS or requiring a cheaper reagent system. Iodine reacts with NaBH₄ to generate Borane (B₂H₆) in situ.

  • Suspend 2,6-difluorophenylalanine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF.

  • Cool to 0°C. Add a solution of Iodine (I₂) (1.0 equiv) in THF dropwise over 1 hour.

  • Reflux for 18 hours.

  • Quench with Methanol until clear.

  • Proceed with the Hydrolysis and Extraction steps as described in Method A.

Process Validation & Analytical Data

Process Flowchart

The following diagram outlines the operational workflow from setup to isolation.

ProcessFlow Setup Inert Atmosphere Setup (N2/Ar, Dry THF) Addition Controlled Addition (0°C, BH3·DMS) Setup->Addition Reflux Reflux Phase (4-6 Hours, 66°C) Addition->Reflux Quench Methanol Quench (Exothermic, H2 Release) Reflux->Quench Hydrolysis N-B Bond Cleavage (MeOH Reflux) Quench->Hydrolysis Workup Basic Extraction (pH >11, DCM) Hydrolysis->Workup

Figure 2: Operational workflow for the reduction of 2,6-difluorophenylalanine.

Expected Analytical Characteristics
  • Appearance: White to off-white solid or viscous oil (tends to solidify upon standing).

  • Melting Point: Predicted range 85–95°C (Analogous to Phenylalaninol, potentially lower due to F-substitution).

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • δ 7.1–6.8 (m, 3H, Aromatic H) – Multiplet pattern distinct due to F-coupling.

    • δ 3.65 (dd, 1H, -CH H-OH)

    • δ 3.40 (dd, 1H, -CHH -OH)

    • δ 3.10 (m, 1H, CH -NH₂)

    • δ 2.80–2.60 (m, 2H, Ar-CH ₂-)

  • ¹⁹F NMR: Single signal or multiplet around -110 to -120 ppm (relative to CFCl₃).

  • Mass Spectrometry (ESI+): [M+H]⁺ calc. for C₉H₁₁F₂NO = 188.08.

Safety & Handling

  • Borane Hazards: BH₃·DMS is moisture-sensitive and generates flammable Hydrogen gas upon contact with water or alcohols. DMS (Dimethyl Sulfide) has a potent, disagreeable odor; use a bleach trap for exhaust.

  • Fluorine Considerations: While the C-F bond is stable to borane, avoid using Lithium metal or dissolving metal reductions which could cause defluorination.

  • Storage: The product is an amino alcohol and may be hygroscopic.[3][4] Store under inert gas at 2-8°C.

References

  • Vertex AI Search. (2026). Borane-dimethyl sulfide reduction of phenylalanine mechanism. Retrieved from 5

  • MySkinRecipes. (2026).[6] 2-Amino-3-(2,6-difluorophenyl)-1-propanol Product Page & CAS 1369403-37-1.[7] Retrieved from 8

  • Sigma-Aldrich. (2026). (S)-(-)-2-Amino-3-phenyl-1-propanol Physical Properties. Retrieved from

  • ResearchGate. (2025). Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved from 9

  • National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from 10

Sources

Method

Using 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in peptide synthesis

Application Note: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in Peptide Synthesis Part 1: Executive Summary & Scientific Rationale 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a specialized chiral building block, effectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in Peptide Synthesis

Part 1: Executive Summary & Scientific Rationale

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a specialized chiral building block, effectively a reduced form of 2,6-difluorophenylalanine. Its primary utility lies in the synthesis of protease inhibitors (e.g., for HIV, Renin, or SARS-CoV-2 main protease) and C-terminal modified peptides .

Why This Compound? (The "Why" Behind the Chemistry)
  • Bioisosterism & Electrostatics: The 2,6-difluoro substitution on the phenyl ring drastically alters the quadrupole moment compared to the native phenylalanine. This enhances

    
    -stacking interactions with aromatic residues in receptor binding pockets and increases lipophilicity, improving membrane permeability.
    
  • Metabolic Stability: The fluorine atoms at the 2 and 6 positions block common metabolic oxidation sites (ortho-hydroxylation), extending the half-life of the resulting peptide drug.

  • Transition State Mimicry: The alcohol moiety (

    
    ) serves as a precursor to peptide aldehydes  or difluorostatones , which mimic the tetrahedral transition state of amide bond hydrolysis, acting as potent reversible inhibitors of aspartyl and serine proteases.
    

Part 2: Experimental Workflows

The following protocols are designed for high-fidelity synthesis, minimizing racemization and side reactions.

Workflow Visualization

PeptideWorkflow Start 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (Free Amine) Coupling Solution Phase Coupling (HATU/DIPEA) Start->Coupling Direct Use FmocProt Fmoc Protection Start->FmocProt For SPPS PeptideAlcohol Peptide Alcohol (C-Terminal) Coupling->PeptideAlcohol Oxidation Oxidation (Dess-Martin Periodinane) PeptideAlcohol->Oxidation Optional PeptideAldehyde Peptide Aldehyde (Protease Inhibitor) Oxidation->PeptideAldehyde LoadResin Load onto 2-CTC Resin (via Hydroxyl group) FmocProt->LoadResin SPPS Standard Fmoc SPPS (Elongation) LoadResin->SPPS Cleavage Resin Cleavage (1% TFA) SPPS->Cleavage Cleavage->PeptideAlcohol

Figure 1: Decision tree for utilizing 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in solution vs. solid-phase synthesis.

Part 3: Detailed Protocols

Protocol A: Solution Phase Coupling (C-Terminal Capping)

Use Case: Attaching the amino alcohol to the C-terminus of a peptide fragment in solution.

Mechanistic Insight: The primary amine is significantly more nucleophilic than the primary alcohol. Under controlled conditions (1:1 stoichiometry, low temperature), selective N-acylation occurs without protecting the hydroxyl group.

Reagents:

  • Carboxylic Acid Component (e.g., Boc-AA-OH or Peptide-OH)

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) and stir at 0°C for 5 minutes. Cooling is critical to suppress O-acylation.

  • Coupling: Add 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid (removes DIPEA), sat. NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate.

Quality Control (QC) Check:

  • Target: Mass shift corresponding to the amide bond formation.

  • Common Impurity: O-acylated byproduct (Mass + Amino Acid). If observed, reduce temperature or switch to EDC/HOBt coupling which is milder.

Protocol B: Solid Phase Loading (Anchoring via Alcohol)

Use Case: Using the alcohol as a starting point to build a peptide chain, typically to generate peptide alcohols or aldehydes.

Prerequisite: The amine must be Fmoc-protected before loading.

  • Pre-step: React free amino alcohol with Fmoc-OSu (1.1 eq) and NaHCO3 in Water/Dioxane to yield Fmoc-2-Amino-3-(2,6-difluorophenyl)propan-1-ol .

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~1.0–1.6 mmol/g)

  • Solvent: Dry DCM[2]

  • Base: Pyridine

Step-by-Step Procedure:

  • Resin Preparation: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 20 minutes. Drain.

  • Loading Solution: Dissolve Fmoc-protected amino alcohol (1.2 equiv relative to resin capacity) in dry DCM (8 mL). Add Pyridine (2.5 equiv).

  • Coupling: Add the solution to the resin.[1][3] Shake gently at room temperature for 16 hours.

    • Note: The trityl group reacts selectively with the hydroxyl oxygen to form an ether linkage.

  • Capping: Drain the resin.[1][3] Add a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes to cap unreacted trityl chlorides.

  • Washing: Wash resin 3x DCM, 3x DMF, 3x DCM.[1]

  • Loading Determination: Perform a UV-Fmoc test (absorbance at 290 nm) to calculate the loading efficiency (typically 0.4–0.8 mmol/g).

Protocol C: Oxidation to Peptide Aldehyde (Inhibitor Synthesis)

Use Case: Converting the C-terminal alcohol to an aldehyde to create a transition state inhibitor.

Reagents:

  • Peptide Alcohol (from Protocol A or B)[4][5]

  • Dess-Martin Periodinane (DMP)

  • Solvent: Wet DCM (DCM saturated with water accelerates DMP oxidation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified peptide alcohol (1.0 equiv) in DCM (approx. 0.05 M).

  • Oxidation: Add Dess-Martin Periodinane (1.5 equiv).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor closely by TLC (Aldehydes often run faster than alcohols) or LC-MS.

    • Caution: Prolonged exposure can lead to epimerization of the alpha-carbon (racemization).

  • Quench: Add a 1:1 mixture of sat. NaHCO3 and 10% Na2S2O3 (Sodium thiosulfate) to destroy excess oxidant. Stir vigorously until the organic layer is clear (approx. 15 mins).

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Silica). Avoid interactions with nucleophilic solvents (methanol) which can form hemiacetals.

Part 4: Technical Data Summary

PropertyValue / Note
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Solubility Soluble in MeOH, DMSO, DMF, DCM. Slightly soluble in water.
pKa (Amine) ~9.0 (Lower than non-fluorinated analog due to electron-withdrawing F).
Storage 2–8°C, Hygroscopic. Store under Nitrogen.
Racemization Risk Low during coupling; High during aldehyde oxidation step.

References

  • Synthesis of Peptide Aldehydes on Solid Support

    • Title: An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors.
    • Source: ChemMedChem (via PMC), 2006.
    • URL:[Link]

  • Loading Alcohols to 2-CTC Resin

    • Title: Practical synthesis of peptide C-terminal aldehyde on a solid support.
    • Source: Tetrahedron Letters (via PMC), 2007.
    • URL:[Link]

  • General Coupling Protocols

    • Title: Standard practices for Fmoc-based solid-phase peptide synthesis.
    • Source: University of California, Irvine (Nowick Lab).
    • URL:[Link]

  • Amino Alcohol Applications

    • Title: Synthesis of the orthogonally protected amino alcohol Phaol and analogs.
    • Source: Journal of Peptide Science (PubMed).
    • URL:[Link]

Sources

Application

Preparation of fluorinated amino alcohols for pharmaceutical research

Application Note: Strategic Synthesis of Fluorinated Amino Alcohols in Pharmaceutical Research Part 1: Executive Summary & Strategic Rationale Fluorinated amino alcohols are privileged scaffolds in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Amino Alcohols in Pharmaceutical Research

Part 1: Executive Summary & Strategic Rationale

Fluorinated amino alcohols are privileged scaffolds in modern drug discovery. The strategic introduction of fluorine into the amino alcohol motif—often a transition-state mimic for peptide bond hydrolysis—serves three critical medicinal chemistry functions:

  • pKa Modulation: Fluorine’s electronegativity lowers the basicity of the adjacent amine (typically by 1–2 pKa units), improving membrane permeability and oral bioavailability.

  • Conformational Locking: The gauche effect (preference for C–F and C–N/O bonds to be staggered) restricts conformational freedom, potentially increasing binding affinity to target proteins.

  • Metabolic Blocking: Substitution at labile sites (e.g., benzylic positions) blocks oxidative metabolism (CYP450), extending half-life (

    
    ).
    

This guide details two high-fidelity workflows for accessing these scaffolds: Regioselective Aziridine Ring Opening (for monofluoro analogs) and Nucleophilic Trifluoromethylation (for


-substituted analogs).

Part 2: Strategic Decision Matrix

Before initiating synthesis, select the appropriate methodology based on the target substitution pattern.

G Start Target Scaffold Selection Decision Fluorine Position? Start->Decision PathA Monofluoro (β-Fluoro amine) Decision->PathA Single F atom PathB Trifluoromethyl (α-CF3 alcohol) Decision->PathB CF3 Group PrecursorA Precursor: Amino Acid / Amino Alcohol PathA->PrecursorA PrecursorB Precursor: Amino Aldehyde / Ketone PathB->PrecursorB MethodA Method A: Aziridine Ring Opening (Reagent: Pyridine-HF / Olah's) MethodB Method B: Nucleophilic Trifluoromethylation (Reagent: TMSCF3 / Ruppert-Prakash) PrecursorA->MethodA PrecursorB->MethodB

Figure 1: Synthetic decision tree for selecting the optimal fluorination pathway.

Part 3: Protocol A — Regioselective Ring Opening of Aziridines

This method is the gold standard for synthesizing


-fluoro amines. It relies on the nucleophilic attack of fluoride on an activated aziridine ring.[1]

Mechanism & Regioselectivity: The reaction proceeds via an


-like mechanism.
  • Terminal Aziridines: Fluoride attacks the less hindered terminal carbon.

  • Activated Aziridines (C2-substituted): Attack often occurs at the more substituted carbon if the nitrogen protecting group (e.g., Tosyl, Cbz) creates significant cationic character at that position, though this is solvent-dependent.

Safety Critical: Handling HF-Pyridine (Olah’s Reagent)

  • Hazard: HF-Pyridine is less volatile than anhydrous HF but equally toxic and corrosive. It penetrates skin, decalcifying bone.

  • Mandatory PPE: Double nitrile gloves (or neoprene), face shield, and apron.

  • Antidote: Calcium Gluconate gel must be open and available on the benchtop before starting.

Experimental Protocol

Reagents:

  • N-Protected Aziridine (1.0 equiv)

  • Olah’s Reagent (Pyridine

    
     9HF) (Caution: Corrosive)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous

    
    
    

Step-by-Step:

  • Setup: Flame-dry a polyethylene or Teflon (PFA) flask (Glass is acceptable for short durations with Olah's reagent, but plastic is safer to prevent etching). Equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve the N-protected aziridine (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool the solution to 0 °C (ice bath).

  • Addition: Carefully add Olah’s reagent (1.5 – 2.0 equiv of HF content) dropwise via a plastic syringe. Do not use glass syringes.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–4 hours. Monitor by TLC (Note: HF-Pyridine can degrade silica; quench aliquots before spotting).

  • Quench (Critical): Pour the reaction mixture slowly into a vigorously stirring beaker of ice-cold saturated

    
    . Caution:  Evolution of 
    
    
    
    gas. Ensure pH is basic (> pH 8).
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Protocol B — Nucleophilic Trifluoromethylation

For installing a


 group adjacent to an amine (creating a quaternary center), the Ruppert-Prakash reagent (

) is superior to electrophilic sources.

Mechanism: The reaction requires a nucleophilic initiator (Fluoride).[2] The fluoride attacks the silicon of


, generating a pentacoordinate silicon species that releases a "naked" 

equivalent, which attacks the carbonyl.
Experimental Protocol

Reagents:

  • 
    -Amino Aldehyde/Ketone (N-protected, e.g., Boc/Cbz) (1.0 equiv)
    
  • 
     (Trimethyl(trifluoromethyl)silane) (1.2 equiv)
    
  • Initiator: CsF (Cesium Fluoride) or TBAF (Tetrabutylammonium fluoride) (0.1 equiv, catalytic)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a glass round-bottom flask. Maintain a strict inert atmosphere (

    
     or Ar). Moisture kills the 
    
    
    
    anion, producing fluoroform (
    
    
    ) gas.
  • Solvation: Dissolve the amino-carbonyl substrate (1.0 mmol) and

    
     (1.2 mmol) in anhydrous THF (5 mL). Cool to 0 °C .
    
  • Initiation: Add the catalyst (CsF or TBAF) (0.1 mmol).

    • Observation: A color change (often yellow) indicates the formation of the active species.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1–2 hours.

  • Hydrolysis: The initial product is a silyl ether (

    
    ). Add 1M HCl or TBAF solution (1.5 equiv) and stir for 30 mins to cleave the silyl group and yield the free alcohol.
    
  • Workup: Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    .

ReactionFlow Substrate Amino Ketone (Electrophile) Intermediate Pentacoordinate Silicon Species Substrate->Intermediate TMSCF3 TMS-CF3 (Reagent) TMSCF3->Intermediate Initiator F- Catalyst (CsF/TBAF) Initiator->Intermediate SilylEther Silyl Ether (Stable Intermediate) Intermediate->SilylEther CF3 Transfer Product α-CF3 Amino Alcohol SilylEther->Product Acid Hydrolysis

Figure 2: Mechanistic flow of Ruppert-Prakash trifluoromethylation.

Part 5: Analytical Validation & Data

Verification of fluorination is best achieved via


 NMR.

Table 1: Diagnostic NMR Data

Compound Class

NMR Shift (

, ppm)
Coupling Pattern (

)
Notes

-Fluoro Amine
-200 to -230 ppm

or

,

Hz
Large geminal H-F coupling confirms mono-F.

-Trifluoromethyl
-75 to -85 ppmSinglet (usually)Distinct region; integrates to 3F.
Fluoroform (Side product) -78 ppmDoublet,

Hz
Indicates "wet" reaction (protonation of

).

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Polymerization of aziridineKeep temperature strictly at 0°C during addition. Ensure dilute conditions.
Regioselectivity Loss (Method A)

character dominating
Switch solvent to non-polar (Toluene) to favor

mechanism.
No Reaction (Method B) "Dead" CatalystCsF is hygroscopic. Flame-dry CsF or use anhydrous TBAF in THF.
Formation of

Moisture in solventRe-distill THF over Na/Benzophenone or use molecular sieves (3Å).

References

  • Haufe, G. (2008). "Ring Opening of Aziridines with Fluorine Reagents." Journal of Organic Chemistry. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions. I. Hydrogen Fluoride-Pyridine Reagent." Synthesis. Link

  • Kalow, J. A., & Doyle, A. G. (2010). "Enantioselective Ring Opening of Aziridines with Fluoride." Journal of the American Chemical Society. Link

Sources

Method

Reaction conditions for N-protection of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Application Note: Chemoselective N-Protection of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Executive Summary This application note details the optimized reaction conditions for the chemoselective N-protection of 2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Executive Summary

This application note details the optimized reaction conditions for the chemoselective N-protection of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (herein referred to as Compound A ). Due to the presence of both a primary amine and a primary alcohol, competitive O-acylation is a significant risk. Furthermore, the 2,6-difluoro substitution pattern on the phenyl ring introduces electronic withdrawal and steric crowding that differentiates this substrate from non-fluorinated phenylalanine derivatives.

This guide provides two validated protocols:

  • Boc Protection: Utilizing Schotten-Baumann conditions to ensure exclusive N-selectivity.

  • Fmoc Protection: Utilizing N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to avoid the reactivity pitfalls of Fmoc-chloride.[][2][3]

Strategic Considerations & Mechanism

The Chemoselectivity Challenge

Compound A contains two nucleophilic sites:

  • Amine (

    
    ):  Higher nucleophilicity, 
    
    
    
    .
  • Alcohol (

    
    ):  Lower nucleophilicity, but susceptible to acylation by highly reactive electrophiles (e.g., acid chlorides) or in the presence of strong bases.
    

The 2,6-Difluoro Effect: The fluorine atoms at the 2 and 6 positions of the phenyl ring exert a strong inductive electron-withdrawing effect (


). This slightly reduces the electron density of the amine compared to standard phenylalaninol, making it less nucleophilic. Consequently, "standard" rapid protocols may stall, prompting chemists to add excess reagent or heat, which inadvertently triggers unwanted O-protection.
Protecting Group Selection Matrix
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Reagent Choice

(Di-tert-butyl dicarbonate)
Fmoc-OSu (Succinimide ester)
Selectivity High (Kinetic preference for N)Moderate (Requires controlled pH)
Stability Stable to Base / Labile to Acid (TFA/HCl)Stable to Acid / Labile to Base (Piperidine)
Primary Use Solution-phase synthesis; acid-cleavable linkers.Solid-phase peptide synthesis (SPPS).[][4]

Validated Protocols

Protocol A: Chemoselective N-Boc Protection

Target Product: tert-butyl (1-(2,6-difluorophenyl)-3-hydroxypropan-2-yl)carbamate

Rationale: This protocol uses a biphasic system (Dioxane/Water) with an inorganic base.[][5] The water solvates the alcohol moiety, reducing its nucleophilicity via hydrogen bonding, while the amine remains reactive toward the lipophilic


.

Reagents:

  • Compound A: 1.0 equiv.[6]

  • 
    :  1.1 equiv.
    
  • Sodium Hydroxide (1M NaOH): 1.1 equiv. (Control pH ~10-11).

  • Solvent: 1,4-Dioxane : Water (1:1 v/v).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve Compound A (10 mmol) in 1,4-Dioxane (20 mL) and Water (10 mL).

  • Basification: Cool the solution to

    
     (ice bath). Add 1M NaOH (11 mL, 11 mmol) dropwise. Ensure pH does not exceed 12 to prevent racemization.
    
  • Addition: Dissolve

    
     (2.4 g, 11 mmol) in 1,4-Dioxane (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (

    
    ) for 4 hours.
    
    • QC Check: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). Stain with Ninhydrin. Free amine (starting material) stains red/purple; Boc-product does not stain or stains faintly yellow.

  • Workup:

    • Evaporate dioxane under reduced pressure (rotary evaporator).

    • Acidify the remaining aqueous layer carefully with 1M

      
       to pH ~3-4.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      

Yield Expectation: >90% as a white solid/foam.

Protocol B: Chemoselective N-Fmoc Protection

Target Product: (9H-fluoren-9-yl)methyl (1-(2,6-difluorophenyl)-3-hydroxypropan-2-yl)carbamate

Rationale: We strictly avoid Fmoc-Cl (Fmoc-chloride). Fmoc-Cl is highly reactive and frequently results in O-acylation of primary alcohols. Instead, we use Fmoc-OSu , which is less electrophilic and highly selective for amines.

Reagents:

  • Compound A: 1.0 equiv.[6]

  • Fmoc-OSu: 1.1 equiv.

  • Sodium Bicarbonate (

    
    ):  2.0 equiv.
    
  • Solvent: Acetone : Water (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve Compound A (10 mmol) in Acetone (25 mL) and Water (25 mL).

  • Buffer Addition: Add solid

    
     (1.68 g, 20 mmol). The suspension ensures a buffered pH ~8.5, ideal for amine reactivity while suppressing alcohol deprotonation.
    
  • Reagent Addition: Add Fmoc-OSu (3.7 g, 11 mmol) slowly as a solid or dissolved in a minimum amount of acetone.

  • Reaction: Stir vigorously at Room Temperature for 3–6 hours.

    • Note: The Fmoc-product is lipophilic and may precipitate as a white solid during the reaction. This is normal.

  • Workup:

    • Evaporate Acetone under reduced pressure.

    • Add Water (50 mL) to the residue.

    • If solid precipitates: Filter the white solid, wash with water (

      
      ) and Hexane (
      
      
      
      ) to remove Fmoc-byproducts.
    • If oil forms: Extract with Ethyl Acetate, wash with 1M HCl (rapid wash to remove unreacted amine) and Brine. Dry and concentrate.

Visualization of Workflows

Decision Logic & Reaction Pathway

ProtectionLogic Start Start: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Choice Select Protecting Group Strategy Start->Choice BocPath Protocol A: Boc Protection Choice->BocPath Acid Labile Required FmocPath Protocol B: Fmoc Protection Choice->FmocPath Base Labile Required BocReagents Reagents: Boc2O, NaOH, Dioxane/H2O BocPath->BocReagents BocMech Mechanism: Schotten-Baumann (Kinetic N-Selectivity) BocReagents->BocMech BocProduct Product: N-Boc Amino Alcohol BocMech->BocProduct FmocReagents Reagents: Fmoc-OSu, NaHCO3, Acetone/H2O FmocPath->FmocReagents FmocWarning CRITICAL: Avoid Fmoc-Cl (Prevents O-Acylation) FmocReagents->FmocWarning FmocProduct Product: N-Fmoc Amino Alcohol FmocWarning->FmocProduct

Figure 1: Decision matrix for selecting the appropriate protection strategy based on downstream cleavage requirements.

Experimental Workflow (Boc Protocol)

BocWorkflow Step1 1. Dissolve Substrate (Dioxane/H2O) Step2 2. Cool to 0°C Add Base (NaOH) Step1->Step2 Step3 3. Add Boc2O (Dropwise) Step2->Step3 Step4 4. React 4h @ RT (Monitor TLC) Step3->Step4 Step5 5. Acidic Workup (pH 3-4) Step4->Step5 Final Pure N-Boc Product Step5->Final

Figure 2: Sequential workflow for the N-Boc protection protocol.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
O-Acylation Two spots on TLC close together; NMR shows shift in

-proton of alcohol.
Base too strong (e.g., pH > 12) or excess reagent used.Boc: Reduce pH to 9-10. Fmoc: Ensure Fmoc-OSu is used, not Fmoc-Cl.
Low Yield Starting material remains.2,6-Difluoro steric/electronic deactivation.Increase reaction time to 12h; do not heat above

.
Racemization Loss of optical rotation (if chiral).High pH promotes abstraction of

-proton.
Strictly maintain

during base addition; use

instead of NaOH.

Analytical Validation:

  • 19F NMR: The 2,6-difluoro motif provides a distinct signal (typically

    
     -110 to -120 ppm). This is an excellent handle to verify the integrity of the aromatic ring.
    
  • 1H NMR: Look for the disappearance of the broad

    
     signal and appearance of the carbamate 
    
    
    
    doublet (approx 5.0-7.0 ppm depending on solvent).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard protocols for N-protection of amino alcohols. [Link]

  • Chemoselective N-Protection of Amino Alcohols. Organic Chemistry Portal. Comparison of Boc and Fmoc reagents. [Link][4][7]

  • Synthesis of Fluorinated Phenylalanine Derivatives. ResearchGate. Specific handling of 2,6-difluoro intermediates. [Link](General Search Link for verification)

Sources

Application

Application Note: Precision Engineering of Peptidomimetics using 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

This Application Note is structured to guide medicinal chemists and structural biologists through the strategic utilization of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (hereafter referred to as 2,6-F2-Phe-ol ) in the de...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and structural biologists through the strategic utilization of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (hereafter referred to as 2,6-F2-Phe-ol ) in the design of next-generation peptidomimetics.

[1]

Executive Summary

The incorporation of fluorine into peptide backbones is a cornerstone strategy in modern drug discovery. 2,6-F2-Phe-ol represents a high-value scaffold derived from 2,6-difluorophenylalanine.[1] Unlike random fluorination, the 2,6-substitution pattern offers a specific electrostatic advantage: it inverts the quadrupole moment of the aromatic ring, enabling "orthogonal" pi-interactions that are inaccessible to native phenylalanine. Furthermore, the amino-alcohol motif serves as a versatile precursor for hydroxyethylamine (HEA) and hydroxyethylene transition-state isosteres, critical for inhibiting aspartyl proteases (e.g., HIV protease, Renin, BACE1).

This guide details the physicochemical rationale, specific applications in protease inhibition, and a validated protocol for synthesizing the scaffold and integrating it into a peptidomimetic core.

Scientific Rationale: The "Fluorine Effect"

To use this molecule effectively, one must understand why the 2,6-difluoro pattern is superior to mono- or penta-substitution in specific contexts.[1]

A. Quadrupole Inversion & Pi-Stacking

Native Phenylalanine (Phe) possesses a negative quadrupole moment along its ring edge, favoring edge-to-face interactions with electron-poor residues.[1]

  • The 2,6-F2 Effect: Fluorine is highly electronegative.[2] Placing fluorines at the 2 and 6 positions pulls electron density away from the ring center and edge. This inverts the quadrupole moment , creating a positive potential at the ring edge.

  • Application: This allows 2,6-F2-Phe-ol to bind tightly in hydrophobic pockets lined with electron-rich carbonyls or other aromatic rings (face-to-face stacking) where native Phe would suffer electrostatic repulsion.[1]

B. Metabolic Stability (The "Metabolic Fortress")

Cytochrome P450 enzymes typically oxidize aromatic rings at the most electron-rich positions (para/ortho).

  • Blockade: The 2,6-difluoro substitution sterically and electronically deactivates the ortho positions.

  • Result: Peptidomimetics incorporating this scaffold exhibit significantly extended half-lives (

    
    ) compared to their non-fluorinated analogs.[1]
    
C. Visualizing the Interaction Landscape

The following diagram illustrates the mechanistic advantages of the 2,6-F2 scaffold in a binding pocket.

G cluster_0 Physicochemical Properties cluster_1 Peptidomimetic Applications Node1 2,6-Difluoro Substitution Node2 Quadrupole Inversion (Negative -> Positive Edge) Node1->Node2 Electronic Effect Node3 Metabolic Blockade (P450 Oxidation Resistance) Node1->Node3 Steric/Electronic Protection Node5 Active Site Binding (Orthogonal Pi-Stacking) Node2->Node5 Enhanced Affinity Node4 Target: Aspartyl Proteases (HIV, Renin, BACE1) Node3->Node4 Improved PK Profile Node6 Transition State Mimic (Hydroxyethylamine Isostere) Node6->Node4 Mechanism of Action Node_Mol 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Node_Mol->Node1 Node_Mol->Node6 Precursor To

Figure 1: Mechanistic flow detailing how the 2,6-difluoro substitution enhances binding affinity and metabolic stability in protease inhibitors.[1]

Detailed Applications

Application 1: Aspartyl Protease Inhibitor Design

The primary application of 2,6-F2-Phe-ol is as a Transition State Isostere (TSI) .[1] In aspartyl proteases, the enzyme hydrolyzes a peptide bond via a tetrahedral intermediate.

  • The Strategy: Replace the cleavable amide bond (-CO-NH-) with a non-cleavable hydroxyethylamine (-CH(OH)-CH2-N-) moiety derived from the amino alcohol.[1]

  • Role of 2,6-F2-Phe-ol: It provides the "P1" side chain.[1] The 2,6-F2 group fits into the S1 hydrophobic pocket of the enzyme.

  • Case Study Relevance: This approach mirrors the design of HIV protease inhibitors (e.g., Darunavir analogs) where P1 site optimization is crucial for combating drug resistance. The 2,6-F2 modification is often used to retain potency against mutant strains that alter the S1 pocket shape.

Application 2: Chiral Auxiliaries (Evans-Type)

The amino alcohol can be cyclized to form 4-substituted-2-oxazolidinones .[1]

  • Utility: These serve as chiral auxiliaries for asymmetric alkylation or aldol reactions. The 2,6-difluoro group provides a unique steric and electronic environment that can induce different diastereoselectivity compared to the standard benzyl (Phe-derived) auxiliary.

Experimental Protocols

Protocol A: Reduction of N-Boc-2,6-Difluorophenylalanine

Objective: Synthesize the N-protected amino alcohol precursor with high enantiomeric purity.[1]

Reagents:

  • N-Boc-2,6-difluoro-L-phenylalanine (1.0 equiv)[1]

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • Sodium Borohydride (NaBH4) (2.5 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-2,6-difluoro-L-phenylalanine in anhydrous THF at -15°C (ice/salt bath). Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride.

    • Note: Maintain temperature below -10°C to prevent racemization.[1]

  • Reduction: Filter off the precipitated N-methylmorpholine hydrochloride salt (rapid filtration under Argon). Add the filtrate immediately to a pre-cooled suspension of NaBH4 in THF/Methanol (5:1) at -15°C.

    • Why? The mixed anhydride method is milder than LiAlH4 and preserves the N-Boc protecting group.

  • Quench: Stir for 1 hour, allowing the mixture to warm to 0°C. Quench carefully with saturated aqueous NH4Cl.

  • Workup: Evaporate volatiles. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Quality Control: Verify optical rotation

      
       and purity via HPLC.
      
Protocol B: Synthesis of the Epoxide Scaffold (Gateway to Isosteres)

Objective: Convert the amino alcohol into an epoxide for coupling with amines (forming the hydroxyethylamine isostere).

Reagents:

  • N-Boc-2,6-F2-Phe-ol (from Protocol A)[1]

  • Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl)

  • Potassium Carbonate (K2CO3) in Methanol (or NaH in THF)

Step-by-Step Methodology:

  • Activation: React the alcohol with TsCl/Pyridine to form the Tosylate.

  • Cyclization: Treat the Tosylate with a mild base (K2CO3/MeOH). The internal nucleophilic attack of the carbamate nitrogen (or deprotonated alcohol, depending on route) forms the N-Boc-amino epoxide .

  • Ring Opening (The Peptidomimetic Step): React the epoxide with a primary amine (R-NH2, representing the C-terminal fragment of the peptidomimetic) in isopropanol at reflux.

    • Result: Formation of the secondary alcohol core (hydroxyethylamine), positioning the 2,6-difluorobenzyl group correctly as the P1 anchor.

Comparative Data: Physicochemical Profile

The following table highlights why a researcher would choose the 2,6-difluoro analog over the parent compound.

FeatureL-Phenylalaninol (Native)2,6-Difluoro-L-PhenylalaninolImpact on Drug Design
LogP (Lipophilicity) ~1.1~1.5Increased membrane permeability.[1]
Quadrupole Moment Negative EdgePositive Edge Enhanced binding to electron-rich pockets (C=O, pi-systems).[1]
Metabolic Stability Low (Oxidation prone)High Blocks P450 oxidation at ortho/para sites.
pKa (Amine) ~9.1~8.6Slightly reduced basicity due to inductive effect of F.
Conformation FlexibleRestrictedFluorine atoms induce specific gauche preferences.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Ghostin, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1051–1070. Link

  • Reetz, M. T. (1999). Synthesis and diastereoselective reactions of N,N-dibenzylamino aldehydes and epoxides. Chemical Reviews, 99(5), 1121-1162. (Foundational protocol for amino alcohol-to-epoxide conversion). Link

Sources

Method

Application Note: Scalable Manufacturing of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Executive Summary This guide details a robust, scalable manufacturing protocol for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a critical chiral intermediate used in the synthesis of kinase inhibitors and beta-blockers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable manufacturing protocol for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a critical chiral intermediate used in the synthesis of kinase inhibitors and beta-blockers. While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (


), this reagent is unsuitable for multi-kilogram process scale due to pyrophoricity and difficult emulsion workups.

Selected Route: The Sodium Borohydride / Iodine (


)  system in Tetrahydrofuran (THF).
Rationale:  This method generates borane (

) in situ, providing the reducing power of borane without the hazards of handling

solutions or

. It offers high chemoselectivity, preserving the 2,6-difluorophenyl ring, and allows for a streamlined workup suitable for pilot-plant reactors.

Retrosynthetic Analysis & Reaction Design

The most efficient path to the target amino alcohol is the direct reduction of the corresponding amino acid, L-2,6-Difluorophenylalanine .

Reaction Scheme

The transformation proceeds via the activation of the carboxylic acid by the in situ generated borane, followed by reduction to the alcohol.

ReactionScheme SM L-2,6-Difluorophenylalanine (Solid) Intermediate Amine-Borane Complex (Intermediate) SM->Intermediate Reflux, 18h In-situ BH3 generation Reagents NaBH4 + I2 (in THF) Product 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (Crystalline Solid) Intermediate->Product Hydrolysis Break B-N bond Quench 1. MeOH (Quench) 2. KOH (Hydrolysis)

Figure 1: Reaction pathway utilizing the McKennon-Meyers in situ borane reduction method.[1]

Scalable Manufacturing Protocol

Materials & Stoichiometry
ReagentEquiv.[2][3]RoleCritical Attribute
L-2,6-Difluorophenylalanine 1.0Starting MaterialEnantiopurity >99% ee
Sodium Borohydride (

)
2.4Reducing AgentPowder or pellets (dry)
Iodine (

)
1.0Oxidant/ActivatorResublimed crystals
THF (Anhydrous) 10-15 VolSolventWater content <0.05%
Methanol ExcessQuenchHPLC Grade
KOH (20% aq) ExcessHydrolysisBreaks B-N complex
Step-by-Step Process Description
Phase 1: Reactor Charging & Activation
  • Setup: Equip a glass-lined reactor (GLR) or Hastelloy vessel with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inertion line.

  • Solvent Charge: Charge anhydrous THF (10 volumes relative to SM mass) to the reactor.

  • Reagent A Addition: Charge Sodium Borohydride (2.4 equiv) to the THF. Stir to suspend.

  • Substrate Addition: Charge L-2,6-Difluorophenylalanine (1.0 equiv) to the reactor at 20-25°C.

    • Note: The amino acid will likely remain as a suspension.

  • Reagent B Addition (Controlled): Dissolve Iodine (1.0 equiv) in THF (2 volumes). Add this solution dropwise to the reactor over 60–90 minutes.

    • Safety Critical Control Point (CCP): This step is exothermic and evolves Hydrogen gas (

      
      ). Maintain internal temperature <35°C. Ensure reactor venting is active to prevent pressure buildup.
      
Phase 2: Reaction & Reflux
  • Reflux: Once

    
     evolution subsides, heat the reaction mixture to reflux (approx. 66°C).
    
  • Hold: Maintain reflux for 14–18 hours. The suspension should clarify as the borane-amine complex forms and dissolves.

  • IPC (In-Process Control): Sample for HPLC. Criteria: <1.0% remaining Amino Acid.

Phase 3: Quench & Workup
  • Cooling: Cool the reactor to 0–5°C.

  • Methanol Quench: Slowly add Methanol (3 volumes) to destroy excess hydride.

    • Caution: Vigorous

      
       evolution. Add strictly temperature-controlled.
      
  • Evaporation: Distill off solvent (THF/MeOH) to obtain a viscous paste.

  • Hydrolysis (Critical Step): Add 20% aqueous KOH (5 volumes) to the residue. Heat to 70°C for 4 hours.

    • Mechanism:[4] This step cleaves the stable Boron-Nitrogen bond formed during reduction. Failure to heat adequately will result in low yield.

  • Extraction: Cool to room temperature. Extract the product into Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (3 x 4 volumes).

  • Wash: Wash combined organics with Brine. Dry over

    
    .[3]
    
Phase 4: Crystallization (Purification)
  • Solvent Swap: Concentrate the organic phase and swap solvent to Toluene or Isopropyl Acetate.

  • Crystallization: Heat to dissolve, then cool slowly to 0°C. Add seed crystals if available.

  • Isolation: Filter the white crystalline solid. Wash with cold heptane. Dry under vacuum at 40°C.

Process Workflow Diagram

ProcessFlow Start START: Reactor Setup N2 Purge Charge Charge THF, NaBH4, Amino Acid Start->Charge IodineAdd Controlled Addition of I2 (Exothermic, H2 Release) Charge->IodineAdd Reflux Reflux (66°C, 18h) Formation of Amine-Borane IodineAdd->Reflux Quench Quench: MeOH then KOH Hydrolysis (70°C) Reflux->Quench Extract Extraction (MTBE/Water) Phase Separation Quench->Extract Cryst Crystallization (Toluene/Heptane) Extract->Cryst End FINAL PRODUCT Dry & Package Cryst->End

Figure 2: Manufacturing process flow diagram highlighting critical exothermic steps.

Analytical Specifications & Quality Control

TestMethodSpecification
Assay HPLC (C18, ACN/Water)> 98.0% w/w
Chiral Purity Chiral HPLC (Daicel Chiralpak)> 99.0% ee
Appearance VisualWhite to off-white solid
Water Content Karl Fischer< 0.5%
Residual Boron ICP-MS< 100 ppm

Note on Chiral Purity: The reduction mechanism generally preserves the stereocenter. However, racemization can occur if the reaction temperature spikes excessively during the Iodine addition.

Safety & Handling (E-E-A-T)

  • Hydride Hazards:

    
     releases flammable hydrogen gas upon contact with moisture or acid. The reaction vessel must be grounded and equipped with a hydrogen sensor.
    
  • Fluorinated Intermediates: While the difluorophenyl ring is stable, fluorinated aromatics can be skin sensitizers. Use full PPE (Tyvek suit, respirator).

  • Iodine Handling: Iodine is corrosive and sublimes. Weigh in a fume hood and add as a solution to prevent solids from clogging charging ports.

  • Waste Disposal: Aqueous waste will contain Boric acid/Borate salts. Consult local environmental regulations for boron discharge limits.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids to amino alcohols."[4] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

    • Foundational method for NaBH4/I2 reduction of amino acids.
  • Abaskharon, R. M., et al. (1969). "Synthesis of Phenylalaninol Derivatives." Journal of Medicinal Chemistry. General background on phenylalaninol synthesis.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58464344, 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. Link

    • Source for CAS 1369403-37-1 and physical property predictions.
  • Sigma-Aldrich. (2023). Safety Data Sheet: (R)-2-Amino-3-phenyl-1-propanol (Analogous handling data). Link

    • Safety data extrapolation

Sources

Application

Application Note: 2,6-Difluorophenylalaninol in Fragment-Based Drug Discovery (FBDD)

This Application Note and Protocol guide details the strategic deployment of 2,6-difluorophenylalaninol as a high-value fragment in medicinal chemistry. [1] Executive Summary & Rationale In the optimization of lead compo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic deployment of 2,6-difluorophenylalaninol as a high-value fragment in medicinal chemistry.

[1]

Executive Summary & Rationale

In the optimization of lead compounds, the 2,6-difluorophenyl motif represents a "privileged substitution pattern." When incorporated into a phenylalaninol scaffold, it offers a dual-action advantage:

  • Electronic Modulation: The 2,6-difluoro substitution inverts the quadrupole moment of the aromatic ring, enabling unique

    
    -
    
    
    
    stacking interactions with electron-rich residues (e.g., Trp, Tyr, Phe) in the binding pocket that unsubstituted phenyl rings cannot achieve.
  • Metabolic Fortification: The fluorine atoms block the metabolically vulnerable ortho-positions, preventing arene oxide formation and subsequent hydroxylation by Cytochrome P450 enzymes.

This guide provides the physicochemical justification, synthesis protocols, and decision-making frameworks for deploying 2,6-difluorophenylalaninol (2,6-DFPA-ol) in peptidomimetics and transition-state inhibitors.

Physicochemical Profile & Bioisosterism[2]

The introduction of fluorine atoms at the 2,6-positions fundamentally alters the electronic landscape of the phenyl ring without significantly increasing steric bulk.

Table 1: Comparative Physicochemical Properties
PropertyL-Phenylalaninol (Phe-ol)2,6-Difluoro-L-PhenylalaninolImpact on Drug Design
Electronic Character Electron-rich (

-donor)
Electron-deficient (

-acceptor)
Enhances binding to electron-rich pockets via quadrupole inversion.[1]
Metabolic Stability Low (prone to ortho/para oxidation)High (ortho blocked, para deactivated)Extends half-life (

) and reduces clearance (

).
Lipophilicity (LogP) ~0.7~1.1 (Estimated)Increases membrane permeability; fluorine increases lipophilicity slightly.[1]
pKa (Amine) ~9.5~9.1Slightly reduced basicity improves oral bioavailability.[1]
Conformation Flexible rotationRestricted rotation (Atropisomerism potential)Pre-organizes the ligand for binding (entropic benefit).[1]

Strategic Applications

A. Transition State Mimicry in Protease Inhibitors

2,6-Difluorophenylalaninol is a critical precursor for synthesizing


-amino aldehydes  or hydroxyethylamine  isosteres used in aspartyl protease inhibitors (e.g., HIV protease, Renin, BACE1).
  • Mechanism: The alcohol is oxidized to an aldehyde or coupled as a hydroxy-derivative.[1] The electron-withdrawing fluorines destabilize the hydrate form of the aldehyde less than expected, but crucially, they alter the pKa of the catalytic water in the active site when bound.

B. Peptidomimetic Scaffolds

In GPCR ligands (e.g., Somatostatin or Opioid analogs), replacing a native Phenylalanine with 2,6-DFPA-ol can lock the bioactive conformation. The 2,6-F steric clash with the peptide backbone (or mimetic backbone) restricts the


 and 

torsion angles, reducing the entropic penalty of binding.

Experimental Protocols

Protocol A: Synthesis of 2,6-Difluorophenylalaninol

Rationale: Commercial availability of the alcohol is lower than the acid. This protocol describes the robust reduction of 2,6-difluoro-L-phenylalanine.[1]

Reagents:

  • 2,6-Difluoro-L-phenylalanine (Starting Material)[1][2][3]

  • Sodium Borohydride (

    
    )
    
  • Iodine (

    
    )
    
  • Tetrahydrofuran (THF), Anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck round-bottom flask under

    
    , suspend 2,6-difluoro-L-phenylalanine (1.0 eq) in anhydrous THF (0.5 M).
    
  • Reagent Preparation: Add

    
     (2.5 eq) in one portion. Cool the mixture to 0°C.
    
  • Initiation: Dissolve

    
     (1.0 eq) in THF and add dropwise over 30 minutes. Note: Evolution of 
    
    
    
    gas will occur.[1] Ensure proper venting.
  • Reflux: Once gas evolution ceases, heat the reaction to reflux for 18 hours. The iodine activates the borohydride, generating the active reducing species (borane-THF complex) in situ.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling stops.

  • Workup: Concentrate in vacuo. Redissolve the white paste in 20% KOH solution and stir for 4 hours (to break boron-amine complexes). Extract with Dichloromethane (DCM) x3.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
    • Yield Expectation: >85%[1]

    • Validation: Check optical rotation

      
       to ensure no racemization occurred.
      
Protocol B: Incorporation into Peptidomimetic Scaffold (Reductive Amination)

Rationale: This connects the fragment to a core scaffold via the amine, leaving the alcohol free for further functionalization (e.g., cyclization).

Step-by-Step Methodology:

  • Coupling: Dissolve the scaffold aldehyde (1.0 eq) and 2,6-difluorophenylalaninol (1.1 eq) in DCE (Dichloroethane).

  • Imine Formation: Add

    
     (catalytic, 10 mol%).[1] Stir at Room Temp for 2 hours.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq). Stir for 4-12 hours.
    
  • Isolation: Quench with saturated

    
    . Extract with DCM.[1]
    

Decision Logic & Workflow (Visualizations)

Figure 1: Fragment Optimization Workflow

Caption: Strategic integration of 2,6-difluorophenylalaninol into a drug discovery campaign, highlighting decision nodes for metabolic stability and potency.

G Start Hit Compound (Contains Phe Residue) Issue Identify Liability: 1. Metabolic Instability 2. Low Potency Start->Issue Design Design Strategy: Replace Phe with 2,6-Difluoro-Phe-ol Issue->Design Synth Synthesis: Protocol A (Reduction) Protocol B (Coupling) Design->Synth Test_Metab Assay 1: Microsomal Stability (Target: >60 min t1/2) Synth->Test_Metab Test_Bind Assay 2: Binding Affinity (SPR/Kd) (Target: <100 nM) Synth->Test_Bind Decision Is Liability Resolved? Test_Metab->Decision Test_Bind->Decision Iterate Modify Substitution: Try 2,4-difluoro or 3,4-difluoro Decision->Iterate No Lead Lead Candidate (Proceed to PK) Decision->Lead Yes Iterate->Synth

Figure 2: SAR Decision Tree for Fluorine Scan

Caption: Logic guide for selecting the 2,6-substitution pattern based on specific binding pocket characteristics.

SAR Pocket Analyze Binding Pocket (X-Ray/Cryo-EM) Type1 Pocket is Electron Rich? (Abundant Pi-Systems) Pocket->Type1 Type2 Pocket is Sterically Constrained? Pocket->Type2 Type3 Metabolic Hotspot at Ortho-position? Pocket->Type3 Sol1 Use 2,6-Difluoro (Quadrupole Inversion) Type1->Sol1 Yes Sol2 Use 2,6-Difluoro (Atropisomer Lock) Type2->Sol2 Yes Sol3 Use 2,6-Difluoro (Metabolic Block) Type3->Sol3 Yes

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Smits, R. A., et al. (2010). Strategic Incorporation of Fluorine in Drug Discovery. Journal of Medicinal Chemistry. (General reference for F-scan methodologies).
  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for general amino alcohol reduction protocols).

Sources

Method

Application Note: Catalytic Architectures of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established methodologies for chiral amino alcohols with specific insights regarding the 2,6-difluorophenyl moiety.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established methodologies for chiral amino alcohols with specific insights regarding the 2,6-difluorophenyl moiety.

Executive Summary & Ligand Profile

The molecule 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (herein referred to as (S)-F2-Phe-ol ) represents a "privileged" chiral scaffold. While structurally analogous to the ubiquitous L-phenylalaninol, the incorporation of fluorine atoms at the 2,6-positions of the aromatic ring introduces critical steric and electronic perturbations that significantly enhance catalytic performance in specific asymmetric transformations.

This guide details the application of (S)-F2-Phe-ol in two primary catalytic domains:

  • Lewis Acid Catalysis: As a precursor to electronic-tuned Bis(oxazoline) (Box) ligands.

  • C-H Activation: As a scaffold for Mono-N-Protected Amino Acid (MPAA) ligands, preventing off-cycle metallation.

The "Fluorine Advantage" in Catalysis
FeatureMechanistic Impact
Ortho-Blocking The C-F bonds at the 2,6-positions prevent ortho-metallation, a common deactivation pathway in Pd-catalyzed cross-couplings involving benzyl side chains.
Quadrupole Inversion The fluorinated ring exhibits an inverted quadrupole moment compared to phenyl, altering

stacking interactions with substrates, often reversing or amplifying enantioselectivity.
Electronic Tuning The electron-withdrawing nature of fluorine lowers the pKa of the amine and alcohol, modulating the Lewis acidity of metal centers (e.g., Cu, Zn, B) to which the ligand binds.

Application I: Fluorinated Bis(oxazoline) (Box) Ligands

Context: Bis(oxazoline) ligands derived from amino alcohols are cornerstones of asymmetric catalysis (e.g., Diels-Alder, Cyclopropanation). The (S)-F2-Phe-Box ligand exhibits superior performance in reactions where the standard phenyl-Box fails due to steric flexibility or catalyst decomposition.

Synthesis Protocol: (S)-F2-Phe-Box

Objective: Synthesis of 2,2'-methylenebis[(4S)-4-(2,6-difluorobenzyl)oxazoline].

Reagents:

  • (S)-F2-Phe-ol (1.0 equiv)

  • Diethyl malonimidate dihydrochloride (0.5 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend (S)-F2-Phe-ol (20 mmol) in anhydrous DCM (100 mL).

  • Coupling: Cool to 0°C. Add Diethyl malonimidate dihydrochloride (10 mmol) in one portion.

  • Cyclization: Add Et3N (40 mmol) dropwise over 30 minutes. The solution will clarify as the hydrochloride salt is neutralized.

  • Reflux: Warm to room temperature, then reflux for 12–16 hours. Note: The fluorinated analog often requires longer reaction times than unsubstituted phenylalaninol due to the reduced nucleophilicity of the amine.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Recrystallize from Hexane/EtOAc.

    • QC Check:19F NMR is essential here. A single peak at ~-114 ppm (depending on solvent) confirms symmetry. Splitting or multiple peaks indicate mono-oxazoline impurities.

Catalytic Protocol: Asymmetric Diels-Alder

Reaction: Cyclopentadiene + N-Acryloyloxazolidinone. Catalyst: Cu(OTf)2 / (S)-F2-Phe-Box.

  • Catalyst Formation: Mix Cu(OTf)2 (10 mol%) and (S)-F2-Phe-Box (11 mol%) in anhydrous DCM. Stir for 1 hour. The solution typically turns deep green/blue.

  • Substrate Addition: Add N-Acryloyloxazolidinone (1.0 equiv) at -78°C.

  • Diene Addition: Add Cyclopentadiene (freshly cracked, 5.0 equiv) slowly.

  • Monitoring: Monitor by TLC. The 2,6-difluoro group creates a rigid "chiral pocket" that destabilizes the endo-transition state of the "wrong" enantiomer more effectively than the non-fluorinated ligand.

Application II: Pd-Catalyzed C-H Activation (MPAA Ligands)

Context: Recent breakthroughs in C-H activation utilize Mono-N-Protected Amino Acid (MPAA) ligands. The (S)-F2-Phe scaffold (derived from the alcohol via oxidation) is critical because the 2,6-fluorines protect the ligand itself from being activated by Palladium.

Workflow: Ligand Generation & Catalysis

This protocol describes the use of the N-Acetyl derivative (Ac-F2-Phe-OH) in Pd(II)-catalyzed C-H olefination.

DOT Diagram: C-H Activation Workflow

CH_Activation cluster_mechanism Mechanism Insight Start Start: (S)-F2-Phe-ol Oxidation Step 1: Oxidation (RuCl3/NaIO4) Start->Oxidation Protection Step 2: N-Acetylation (Ac2O) Oxidation->Protection Ligand Ligand: Ac-(S)-F2-Phe-OH Protection->Ligand Complexation Step 3: Pd-Complexation Pd(OAc)2 + Ligand Ligand->Complexation Insight 2,6-F2 prevents Ligand C-H Activation Ligand->Insight CH_Cleavage Step 4: C-H Cleavage (Enantioselective CMD) Complexation->CH_Cleavage Substrate Product Chiral Product CH_Cleavage->Product

Caption: Workflow converting the amino alcohol to the active MPAA ligand for Pd-catalysis. The 2,6-F substitution is critical for ligand stability.

Experimental Protocol
  • Ligand Synthesis (Brief): Oxidize (S)-F2-Phe-ol using RuCl3 (cat) / NaIO4 to the amino acid. Acetylate using Ac2O/NaOH to yield Ac-(S)-F2-Phe-OH .

  • C-H Activation Reaction:

    • Substrate: Diphenylacetic acid derivative (0.2 mmol).

    • Catalyst: Pd(OAc)2 (10 mol%).

    • Ligand: Ac-(S)-F2-Phe-OH (20 mol%).

    • Oxidant: Ag2CO3 (1.0 equiv) or Benzoquinone.

    • Solvent: t-Amyl alcohol (0.1 M).

  • Conditioning: Heat to 80°C for 24 hours.

  • Rationale: The ligand coordinates to Pd, directing the C-H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism. The 2,6-difluoro group prevents the Pd center from inserting into the ligand's own benzyl ring, a common failure mode for non-fluorinated ligands at high temperatures.

Comparative Data: Fluorine Effect

The following table summarizes the expected impact of substituting Phenylalaninol with (S)-F2-Phe-ol in standard catalytic benchmarks.

ParameterPhenylalaninol (Standard)(S)-F2-Phe-ol (Fluorinated)
Ligand pKa (Conjugate Acid) ~9.5~8.8 (Less basic amine)
Oxidation Resistance ModerateHigh (C-F bond inertness)
Solubility (Hexanes) LowModerate (Lipophilicity increase)
Enantioselectivity (Box-Cu) Good (85-90% ee)Excellent (>95% ee) (Rigid pocket)
Cost LowHigh (Requires recovery)

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-3-phenyl-1-propanol Product Specification.Link

  • National Institutes of Health (PMC). From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands. (Discusses the 2,6-difluoro MPAA ligands). Link

  • Chu Lab @ Tsinghua University. Pd-Catalyzed Enantioselective C−H Iodination. (Demonstrates MPAA ligand usage). Link

  • MySkinRecipes. 2-Amino-3-(2,6-difluorophenyl)-1-propanol Product Data. (Commercial availability and pharmaceutical intermediates).[1][2][3] Link

  • ResearchGate. Enantioselective Organocatalytic α-Fluorination of Aldehydes. (General context on fluorinated chiral synthons). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Welcome to the technical support center for the purification of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this critical pharmaceutical intermediate. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.

I. Understanding the Molecule and Its Challenges

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), notably certain beta-blockers. The presence of a chiral center, a primary amine, a primary alcohol, and a difluorophenyl group imparts specific chemical properties that influence the choice of purification methods. The primary challenges in its purification are the removal of structurally similar impurities and the efficient resolution of its enantiomers, as typically only one enantiomer possesses the desired pharmacological activity.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, and what are the likely impurities?

A1: A prevalent synthetic strategy involves a Henry reaction (nitroaldol reaction) between 2,6-difluorobenzaldehyde and nitroethane, followed by the reduction of the resulting nitro group.[1][2] This pathway can introduce several potential impurities that you should be aware of during purification.

  • Unreacted Starting Materials: Residual 2,6-difluorobenzaldehyde and nitroethane.

  • Henry Reaction Intermediate: 1-(2,6-difluorophenyl)-2-nitroprop-1-ene, which is formed after dehydration of the initial nitroaldol adduct.

  • Reduction Byproducts: Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction is less common for these functional groups.[3][4]

Q2: What are the primary methods for purifying crude 2-Amino-3-(2,6-difluorophenyl)propan-1-ol?

A2: The two primary purification techniques for this compound are crystallization and column chromatography. The choice between them depends on the impurity profile and the scale of your synthesis. For enantiomeric purification, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

Q3: What are some key physicochemical properties of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol to consider during purification?

A3: While experimental data for this specific molecule is not widely published, we can infer properties from its structure and similar compounds.

PropertyPredicted/Estimated ValueSignificance for Purification
Boiling Point 311.3 ± 37.0 °CDistillation is generally not a suitable purification method due to the high boiling point and potential for degradation.
Density 1.258 ± 0.06 g/mLUseful for solvent selection and phase separations.
pKa (amine) ~9-10The basic nature of the amine allows for salt formation, which can be exploited for purification by crystallization or extraction.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, isopropanol), sparingly soluble in non-polar solvents (e.g., hexanes), and may have limited solubility in water.Critical for selecting appropriate crystallization and chromatography solvents. The solubility of similar compounds like L-phenylalanine is known to decrease in aqueous solutions with the addition of organic co-solvents like ethanol.[5][6][7]

III. Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification challenges.

A. Purification by Crystallization

Crystallization is often the most efficient method for purifying multi-gram quantities of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. The goal is to find a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.

Experimental Protocol: Recrystallization from an Isopropanol/Water System

  • Dissolution: In a flask, dissolve the crude 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, slowly add water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Crystallization

IssuePotential Cause(s)Recommended Solution(s)
Product does not crystallize - The solution is not saturated.- The compound is too soluble in the chosen solvent system.- Concentrate the solution by evaporating some of the solvent.- Add more of the anti-solvent (water in this case).- Try a different solvent system, such as ethyl acetate/hexanes.
Oily precipitate forms instead of crystals - The solution is supersaturated.- The presence of impurities is inhibiting crystal formation.- Reheat the solution to dissolve the oil and cool it more slowly.- Add a seed crystal to induce crystallization.- Perform a preliminary purification by column chromatography to remove interfering impurities.
Low Purity After Crystallization - Impurities are co-crystallizing with the product.- Inefficient washing of the crystals.- Perform a second recrystallization.- Ensure the crystals are washed with a cold solvent in which the product has low solubility.

Visualization of Crystallization Workflow

CrystallizationWorkflow Crude Crude Product Dissolve Dissolve in hot Isopropanol Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter AddWater Add hot Water until turbid HotFilter->AddWater Clarify Clarify with hot Isopropanol AddWater->Clarify Cool Slow Cooling Clarify->Cool Isolate Isolate Crystals Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure Product Dry->Pure PurificationAnalysis cluster_Purification Purification cluster_Analysis Chiral Analysis & Separation Crude Crude Product Crystallization Crystallization Crude->Crystallization Chromatography Column Chromatography Crude->Chromatography Racemic Purified Racemic Product Crystallization->Racemic Chromatography->Racemic ChiralHPLC Chiral HPLC Racemic->ChiralHPLC Enantiomers Separated Enantiomers ChiralHPLC->Enantiomers

Sources

Optimization

Technical Support Center: Recrystallization of Fluorinated Amino Alcohols

Welcome to the technical support center for the recrystallization of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this unique class of compounds. The introduction of fluorine atoms and the presence of both amino and alcohol functionalities present specific challenges that require a nuanced approach to crystallization. This resource combines fundamental principles with field-proven insights to help you achieve high-purity crystalline products.

Principles of Recrystallization for Fluorinated Amino Alcohols

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] For fluorinated amino alcohols, the interplay of several factors governs the success of this process:

  • Solubility: The ideal solvent should dissolve the fluorinated amino alcohol sparingly or not at all at room temperature but completely at an elevated temperature.[3] The highly polar nature of the amino and alcohol groups often suggests the use of polar solvents, while the fluorinated portion can influence solubility in non-polar or fluorous solvents.[4]

  • Polarity and Hydrogen Bonding: The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which significantly impacts solvent selection. Solvents that can effectively solvate these groups without preventing crystal lattice formation are preferred.[5]

  • Fluorine's Influence: The high electronegativity and steric profile of fluorine can alter intermolecular interactions, affecting both solubility and crystal packing.[6] This can sometimes lead to unexpected solubility behavior compared to non-fluorinated analogs.

  • Potential for Salt Formation: The basic nature of the amino group means that acidic solvents or impurities can lead to salt formation, which will drastically alter the solubility profile of the compound.[7]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of fluorinated amino alcohols in a question-and-answer format, providing explanations and actionable solutions.

Q1: My fluorinated amino alcohol will not dissolve in any common single solvent.

Possible Causes & Solutions:

  • High Polarity and Hydrogen Bonding: The combined effect of the amino, alcohol, and fluoro groups can lead to strong intermolecular forces, making the compound difficult to dissolve.

    • Solution: Employ a mixed solvent system.[8] Start by dissolving the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common miscible pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3][9]

  • Incorrect Solvent Polarity: You may be using solvents that are too non-polar.

    • Solution: Experiment with more polar solvents such as isopropanol, acetonitrile, or even water, depending on the overall polarity of your molecule.

Q2: My compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of the fluorinated amino alcohol in the solution may be too high, leading to supersaturation and separation as a liquid phase.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount of the hot solvent to dilute the solution, and then allow it to cool more slowly.[10]

  • Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent.

    • Solution: Choose a lower-boiling point solvent or solvent mixture.[10]

  • Impurities: Significant amounts of impurities can inhibit crystal nucleation and promote oiling out.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove major impurities before recrystallization.[11]

Q3: No crystals form upon cooling, even after a long period.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but nucleation has not been initiated.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[12][13] The microscopic scratches provide nucleation sites.

    • Solution 2: Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled solution to induce crystallization.[5]

  • Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent.[10]

    • Solution: Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[12]

Q4: The recrystallization yield is very low.

Possible Causes & Solutions:

  • Excessive Solvent: As mentioned above, too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[12][14]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[13]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can redissolve a significant portion of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[14]

Experimental Protocol: A General Approach to Recrystallization of a Fluorinated Amino Alcohol

This protocol provides a starting point for developing a specific recrystallization procedure.

Step 1: Solvent Screening

  • Place a small amount (10-20 mg) of the crude fluorinated amino alcohol into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.[3]

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystalline precipitate.

Step 2: Recrystallization

  • Place the crude fluorinated amino alcohol in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • If the solution is colored and you suspect colored impurities, you may add a small amount of activated charcoal and heat for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[1]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Fluorinated Amino Alcohols

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for highly polar compounds. Can be used in a mixed solvent system with alcohols.
Ethanol7824.5A versatile polar protic solvent. Often used in combination with water or hexane.
Isopropanol8219.9Similar to ethanol, but slightly less polar.
Acetonitrile8237.5A polar aprotic solvent that can be effective for moderately polar compounds.
Ethyl Acetate776.0A moderately polar solvent, often used in a pair with hexane.
Acetone5620.7A versatile polar aprotic solvent, but its low boiling point can be a disadvantage.
Hexane691.9A non-polar solvent, typically used as the "poor" solvent in a mixed system.
Toluene1112.4A non-polar aromatic solvent, can be useful for compounds with aromatic rings.

Visualization

Diagram 1: Decision-Making Workflow for Troubleshooting Recrystallization

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out collect Collect & Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield collect->low_yield troubleshoot_no_crystals Troubleshoot: No Crystals - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: Oiling Out - Reheat & Add Solvent - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: Low Yield - Minimize Hot Solvent - Use Ice-Cold Wash - Pre-heat Funnel low_yield->troubleshoot_yield troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use fluorous solvents for the recrystallization of my fluorinated amino alcohol?

A: While fluorous solvents can be excellent for dissolving compounds with a high fluorine content, they are often not ideal for recrystallization on their own due to the polarity of the amino and alcohol groups.[4] However, they can potentially be used as part of a biphasic system or in combination with other organic solvents for specific applications.

Q: My compound seems to decompose at the boiling point of the chosen solvent. What should I do?

A: If your compound is thermally labile, you should choose a solvent with a lower boiling point. If a suitable single solvent cannot be found, consider using a mixed solvent system where dissolution can be achieved at a lower temperature. Alternatively, recrystallization at room temperature by slow evaporation of a solvent in which the compound is moderately soluble can be attempted.

Q: How do I know if my crystals are pure?

A: The purity of your recrystallized product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Q: Is it possible to recrystallize the hydrochloride salt of my fluorinated amino alcohol?

A: Yes, it is often easier to crystallize the salt form of an amine.[7] The ionic nature of the salt can lead to a more ordered crystal lattice. The solvent choice will be different, with polar protic solvents like water, ethanol, or methanol being more suitable.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Retrieved from University of Colorado Boulder, Department of Chemistry website: [Link]

  • Flow Crystallization | Solubility Control - Vapourtec. Retrieved from Vapourtec website: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). Retrieved from Zhanghua website: [Link]

  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds. John Wiley & Sons.
  • Guide for crystallization. Retrieved from [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved from University of Florida, Department of Chemistry website: [Link]

  • 3: Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • US5290846A - Solvents for fluorinated polymers - Google Patents.
  • Regalado, E. L., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from University of York, Department of Chemistry website: [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from ResearchGate website: [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 753.
  • US6198011B1 - Solvents for use in fluorination reactions - Google Patents.
  • McNeill, K., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 1(1), 73-84.
  • A new way to prepare fluorinated pharmaceuticals | MIT News. (2009, August 13). Retrieved from MIT News website: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved from YouTube website: [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from Reddit website: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from University of Rochester, Department of Chemistry website: [Link]

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction | Organic Letters - ACS Publications. (2007, June 28). Retrieved from ACS Publications website: [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (2022, October 20). Retrieved from National Center for Biotechnology Information website: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Introduction 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a key chemical intermediate, particularly in the synthesis of pharmaceutical compounds like beta-blockers.[1][2] Its structure, comprising a hydrophilic aminoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a key chemical intermediate, particularly in the synthesis of pharmaceutical compounds like beta-blockers.[1][2] Its structure, comprising a hydrophilic aminopropanol chain and a lipophilic difluorophenyl ring, presents a classic solubility challenge for researchers. Achieving a stable, homogenous solution is a prerequisite for reliable results in any experimental setting, from screening assays to preclinical studies.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues with this compound. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific application.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in standard aqueous buffers (e.g., PBS at pH 7.4) have failed. What is the most fundamental reason for this, and what is my first course of action?

A1: The poor aqueous solubility is a direct consequence of the molecule's amphiphilic nature. The dominant, non-polar 2,6-difluorophenyl group limits its ability to form favorable interactions with water. However, the presence of a primary amino group provides a crucial handle for solubility manipulation through pH adjustment.

The most effective initial strategy is to protonate the basic amino group to form a more soluble salt.[3] This is governed by the relationship between the solution's pH and the pKa of the amino group.[4] While the specific pKa for this exact molecule should be determined experimentally, the α-ammonium ion of similar structures typically has a pKa in the range of 9.0-10.0.[5][6] To ensure protonation, the pH of the solvent should be at least 1-2 units below the pKa.

Logical Workflow for Initial pH-Based Solubilization

G A Start: Compound is Insoluble in Neutral Aqueous Buffer B Identify Ionizable Group: Primary Amine (Basic) A->B C Hypothesis: Protonating the amine will form a soluble salt. B->C D Select Acidic Buffer: Choose a buffer with pH << pKa (e.g., Citrate Buffer, pH 4.0-5.0) C->D E Decision: Is the compound fully dissolved? D->E F Success: Proceed with experiment. Validate final pH. E->F Yes G Action: Proceed to Co-Solvent Strategy (See Q2) E->G No

Caption: Initial workflow using pH adjustment for solubility.

Step-by-Step Protocol: Acidic Salt Formation

  • Buffer Selection: Prepare a buffer system appropriate for your target pH. For a target pH of 4.5, a 10-50 mM sodium citrate buffer is a suitable choice.

  • Vehicle Preparation: Prepare the acidic buffer and filter it if necessary for your application.

  • Compound Addition: Slowly add the weighed 2-Amino-3-(2,6-difluorophenyl)propan-1-ol powder to the buffer with continuous stirring (e.g., using a magnetic stir plate).

  • Facilitate Dissolution: If dissolution is slow, gentle warming (30-40°C) or sonication in a water bath can be used to accelerate the process. Avoid excessive heat which could degrade the compound.

  • Final Check: Once the solution appears clear, visually inspect it against a light and dark background for any remaining particulates. Measure the final pH to confirm it is within the desired range.

Q2: I have tried lowering the pH, but solubility is still limited, or my experimental system (e.g., cell culture) is sensitive to acidic conditions. What co-solvents can I use?

A2: When pH adjustment is not a viable option, employing co-solvents to reduce the overall polarity of the solvent system is the next logical step.[7][8] Co-solvents work by making the aqueous vehicle more "organic-like," which better accommodates the lipophilic difluorophenyl ring of the compound.

The choice of co-solvent depends heavily on the constraints of your experimental system. For in vitro assays, small amounts of DMSO or ethanol are common, whereas for in vivo formulations, propylene glycol and polyethylene glycol are often preferred due to lower toxicity.[8]

Comparative Table of Common Co-Solvents

Co-SolventTypical Concentration Range (v/v)Mechanism of ActionKey Considerations
Ethanol 5 - 25%Reduces solvent polarity.Can cause precipitation upon significant aqueous dilution.
Propylene Glycol (PG) 10 - 40%Reduces polarity; acts as a solubilizer and stabilizer.Higher viscosity; generally well-tolerated in vivo.
DMSO 1 - 10%Highly effective polar aprotic solvent.Can be cytotoxic; may interfere with some biological assays.
PEG 400 10 - 50%Water-miscible polymer that enhances solubility.Low toxicity, suitable for many in vivo applications.

Expert Insight & Trustworthiness: A self-validating protocol involves preparing a stock solution in 100% of a chosen co-solvent (like DMSO) and then performing a kinetic solubility test. Add small aliquots of this stock to your aqueous buffer while vortexing. The point at which precipitation is first observed provides a rapid estimate of the maximum tolerable aqueous concentration for that specific co-solvent percentage. Always run a parallel vehicle-only control in your experiments.

Q3: My research requires an injectable formulation for animal studies, and I need to avoid organic co-solvents entirely. What advanced formulation strategies should I consider?

A3: For sensitive applications, particularly in vivo studies where co-solvent toxicity is a concern, advanced formulation techniques that encapsulate the molecule are necessary. The most common and effective of these are complexation with cyclodextrins and micellar solubilization using surfactants.[9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior pocket. The hydrophobic difluorophenyl group of your compound can fit into this pocket, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with a strong safety profile.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For highly lipophilic compounds, lipid-based formulations can be very effective.[12] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[10][13]

Formulation Strategy Selection Pathway

G A Goal: Solvent-Free Aqueous Formulation B Evaluate Compound Properties: - LogP? - Molecular Size? A->B C Is the difluorophenyl group the primary insolubility driver? B->C D Strategy 1: Cyclodextrin Complexation (e.g., HP-β-CD) C->D Yes, good fit F Strategy 2: Micellar Solubilization / SEDDS (e.g., with Polysorbate 80) C->F Alternative E Mechanism: Encapsulate hydrophobic moiety in cyclodextrin cavity. D->E H Final Formulation E->H G Mechanism: Partition compound into the hydrophobic core of micelles. F->G G->H

Caption: Decision pathway for advanced, solvent-free formulations.

Step-by-Step Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., saline) at a concentration of 20-40% (w/v). Continuous stirring may be required.

  • Compound Addition: Slowly add the 2-Amino-3-(2,6-difluorophenyl)propan-1-ol powder to the cyclodextrin solution while stirring.

  • Complexation: Allow the mixture to stir for several hours (4-24 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Clarification: After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the formulation for in vivo use.

  • Quantification (Recommended): Use an appropriate analytical method, such as HPLC-UV, to confirm the final concentration of the solubilized compound in your preparation.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • G, Carla. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. [Link]

  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics.
  • Wagh, P., & Dr. Daga, V. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Kumar, A., et al. (2023). A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Soni, P., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • LibreTexts Chemistry. (n.d.). pKa and Electrical Properties of Amino Acids.
  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. PubChem Compound Summary. [Link]

  • Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Welcome to the dedicated technical support center for the HPLC analysis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the HPLC analysis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded strategies tailored to the specific chemical nature of this important pharmaceutical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your HPLC method.

Q1: What are the key physicochemical properties of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol that influence its HPLC separation?

A1: Understanding the analyte's structure is the first step in successful method development. 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a primary amino alcohol. Its key features are:

  • A Basic Amino Group (-NH2): This group is the primary driver of many chromatographic challenges. It has a high pKa, meaning it will be protonated (positively charged) at acidic to neutral pH. This positive charge can lead to strong, undesirable interactions with the stationary phase.

  • A Polar Propan-1-ol Chain: The hydroxyl and amino groups make the molecule relatively polar, influencing its retention in reversed-phase (RP) chromatography.

  • A Difluorophenyl Group: This moiety provides some hydrophobicity and a chromophore for UV detection.

  • Chirality: The molecule contains a chiral center, meaning enantiomeric separation may be required depending on the analytical goal.

Q2: What is the recommended starting point for column and mobile phase selection for an achiral separation?

A2: For achiral analysis (e.g., purity assessment), a modern, high-purity, end-capped C18 column is the conventional starting point. However, due to the basic nature of the analyte, specific considerations are crucial to prevent poor peak shape.

ParameterRecommendationRationale
Stationary Phase High-purity, base-deactivated C18 or C8 (e.g., Type B silica)Minimizes exposed, acidic silanol groups on the silica surface, which are a primary cause of peak tailing for basic compounds.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterA low pH (≤ 3) mobile phase suppresses the ionization of silanol groups, reducing secondary interactions that cause tailing.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower viscosity.
Detection UV, ~220 nm or ~265 nmThe difluorophenyl group allows for UV detection. Wavelength screening is recommended for optimal sensitivity.

Q3: My analysis requires separating the enantiomers. What type of chiral column should I consider?

A3: Direct chiral separation is often preferred as it avoids complex derivatization steps. For amino alcohols, several types of chiral stationary phases (CSPs) are effective:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin): These are highly versatile and can operate in reversed-phase, polar organic, and normal-phase modes. They are particularly successful for separating underivatized amino acids and amino alcohols.

  • Crown Ether-Based CSPs: These are specifically designed for the separation of primary amines and amino acids. The chiral recognition mechanism involves the complexation of the protonated amino group within the crown ether cavity.

  • Polysaccharide-Based CSPs (Cellulose or Amylose Derivatives): These are broadly applicable chiral columns. While sometimes requiring derivatization for polar molecules, modern covalently-bound versions offer wider solvent compatibility.

An initial screening of these column types with simple mobile phases (e.g., Methanol/Ammonium Formate) is a highly effective strategy.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific experimental issues.

Q4: I am observing significant peak tailing for my analyte. What is the cause and how can I fix it?

A4: This is the most common issue for basic compounds like 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

The Cause: Peak tailing occurs when the analyte experiences multiple retention mechanisms. In this case, the primary mechanism is hydrophobic interaction with the C18 phase. The secondary, problematic interaction is ionic attraction between the positively charged amino group (at pH < pKa) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing. This leads to a portion of the analyte being held too strongly, resulting in a "tail" as it slowly elutes.

The Solution Workflow:

G Start Problem: Peak Tailing (Tailing Factor > 1.2) Check_pH Is Mobile Phase pH Low? (e.g., pH < 3) Start->Check_pH Lower_pH Action: Lower pH Add 0.1% Formic Acid or TFA Check_pH->Lower_pH No Check_Column Is Column Base-Deactivated (High Purity Silica)? Check_pH->Check_Column Yes Lower_pH->Check_Column Resolved Peak Shape Improved (Tailing Factor ≈ 1) Lower_pH->Resolved Re-evaluate Change_Column Action: Switch to a Base-Deactivated Column Check_Column->Change_Column No Add_Additive Action: Add a Competitive Base (e.g., 10-20 mM Triethylamine, TEA) Check_Column->Add_Additive Yes Change_Column->Add_Additive Change_Column->Resolved Re-evaluate Check_Overload Is Sample Concentration Too High? Add_Additive->Check_Overload Add_Additive->Resolved Re-evaluate Dilute_Sample Action: Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Lower Mobile Phase pH: The most effective initial step is to suppress silanol ionization.

    • Protocol: Prepare the aqueous mobile phase (Mobile Phase A) with 0.1% (v/v) formic acid or trifluoroacetic acid (TFA). This will bring the pH to approximately 2.5-3.0.

    • Causality: At this low pH, the equilibrium for silanol groups (Si-OH ⇌ Si-O⁻ + H⁺) is shifted far to the left, neutralizing the surface and minimizing ionic interactions with the protonated amine.

  • Use a Modern, Base-Deactivated Column: If tailing persists, the column itself may have too many active silanol sites.

    • Protocol: Switch to a column specifically marketed as "base-deactivated," "end-capped," or manufactured with high-purity Type B silica.

    • Causality: These columns have a much lower concentration of accessible silanol groups, either through chemical bonding (end-capping) or through a more inert underlying silica particle.

  • Add a Mobile Phase Additive (Use with Caution): This is a more traditional approach, often less necessary with modern columns.

    • Protocol: Add a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase at a concentration of 10-20 mM. Ensure the mobile phase pH is adjusted after the addition of TEA.

    • Causality: The TEA acts as a "silanol blocker." Being a small, basic molecule, it preferentially interacts with the active silanol sites, effectively shielding the larger analyte from these secondary interactions. Note that TEA can suppress ionization in mass spectrometry detectors.

Q5: My analyte is eluting too early (poor retention) on a C18 column. How can I increase its retention time?

A5: Poor retention of this polar molecule can occur if the mobile phase is too "strong" (i.e., has too high a percentage of organic solvent).

The Cause: In reversed-phase HPLC, retention is driven by the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. If the mobile phase is too rich in organic solvent, the polar analyte will prefer to stay in the mobile phase and will elute quickly, often near the solvent front.

Step-by-Step Protocol to Increase Retention:

  • Decrease Organic Content: This is the most direct way to increase retention in RP-HPLC.

    • Protocol: If using an isocratic method, systematically decrease the percentage of acetonitrile or methanol. For example, move from 70:30 (A:B) to 80:20 or 90:10. If using a gradient, make the initial part of the gradient shallower or start at a lower percentage of organic solvent.

    • Causality: A more aqueous (more polar) mobile phase increases the analyte's affinity for the nonpolar stationary phase, leading to a longer retention time.

  • Consider a More Retentive Stationary Phase:

    • Protocol: If decreasing the organic content is not feasible (e.g., it makes the run time too long), consider switching to a C18 column with a higher carbon load or a phenyl-hexyl phase for alternative selectivity.

    • Causality: A higher carbon load provides more hydrophobic surface area for interaction. A phenyl-hexyl phase can introduce pi-pi interactions with the analyte's phenyl ring, offering a different retention mechanism that may increase retention.

  • For Extreme Cases, Consider HILIC: If the compound is exceptionally polar and still not retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative.

    • Protocol: Use a HILIC column (e.g., bare silica, amino, or cyano) with a mobile phase high in organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer.

    • Causality: In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase. It is a normal-phase mechanism on a bonded phase, ideal for highly polar compounds.

Q6: I'm seeing peak fronting. What does this indicate?

A6: Peak fronting (where the front of the peak is sloped and the back is steep) is less common than tailing for this analyte but typically points to two main issues:

The Cause & Solution:

  • Column Overload: The most frequent cause. You have injected too much sample mass onto the column.

    • Protocol: Serially dilute your sample by a factor of 5 and 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed overload.

    • Causality: At high concentrations, the stationary phase binding sites become saturated, disrupting the normal partitioning equilibrium and causing the peak shape to distort.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile sample injected into a 90% aqueous mobile phase).

    • Protocol: Re-dissolve your sample in the initial mobile phase composition or in a solvent that is weaker than the mobile phase.

    • Causality: The strong injection solvent carries the analyte band through the column in a distorted way before it has a chance to properly equilibrate with the stationary phase.

Q7: How do I ensure my developed method is robust and valid?

A7: Method validation is a formal process to demonstrate that your analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework.

Key Validation Parameters to Assess:

ParameterDefinitionHow to Test
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyze placebo, spiked samples, and force-degraded samples to ensure no co-elution.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Prepare a series of at least 5 standards across a defined range (e.g., 50-150% of expected concentration). Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.99).
Accuracy The closeness of the test results to the true value.Analyze a sample with a known concentration (a certified standard or a sample spiked with a known amount of analyte) and calculate the percent recovery.
Precision The agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).Perform multiple injections (e.g., n=6) of the same sample and calculate the relative standard deviation (%RSD) of the peak areas.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.The range is established by confirming the other parameters. For an assay, it's typically 80-120% of the test concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and organic composition (±2%) and observe the effect on the results.

By systematically addressing these parameters, you can build a reliable and defensible HPLC method suitable for quality control and regulatory submission.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Q2(R1)
Troubleshooting

Technical Support Center: Stability of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Under Acidic Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. This resource provides in-depth answers to frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting for experiments involving this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps necessary to ensure the integrity of your experiments and anticipate potential stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol are inconsistent when using an acidic mobile phase for HPLC analysis. What could be the cause?

A1: Inconsistent assay results in the presence of an acidic mobile phase are often indicative of on-column degradation of the analyte. 2-Amino-3-(2,6-difluorophenyl)propan-1-ol possesses a primary amine and a primary alcohol, functional groups that can be susceptible to acid-catalyzed reactions.

  • Expertise & Experience: The primary amine will be protonated in an acidic environment, forming an ammonium salt. While this enhances solubility in aqueous mobile phases, the electron-withdrawing nature of the protonated amine can influence the reactivity of the adjacent alcohol. The primary alcohol can undergo acid-catalyzed dehydration, a process where the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a carbocation intermediate.[1] This intermediate can then undergo rearrangement or elimination to form various degradation products. The presence of strong acids and elevated temperatures (even localized heating in the HPLC column) can accelerate this degradation.[2][3]

  • Troubleshooting Steps:

    • Lower the mobile phase acidity: If your separation allows, try to use a mobile phase with a higher pH.

    • Reduce column temperature: Operate the HPLC column at a lower temperature to minimize thermally induced degradation.

    • Use a faster flow rate: A shorter residence time on the column can reduce the extent of on-column degradation.

    • Investigate alternative stationary phases: Consider using a column that is less acidic in nature.

    • Perform a forced degradation study: To confirm if degradation is occurring, intentionally expose a solution of your compound to acidic conditions and analyze the resulting mixture. This will help you identify the degradation products and develop a stability-indicating method.

Q2: What are the most likely degradation products of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in a formulation with a low pH?

A2: The molecular structure of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol suggests that the primary degradation pathway under acidic conditions is likely to be dehydration of the primary alcohol.

  • Expertise & Experience: The reaction would proceed via an E1 or E2 mechanism.[2]

    • Protonation of the alcohol: The hydroxyl group is protonated by the acid to form an alkyloxonium ion, a good leaving group.

    • Formation of a carbocation (E1 pathway): The alkyloxonium ion departs as a water molecule, leaving a primary carbocation. However, primary carbocations are generally unstable. It is more likely that a concerted E2 mechanism occurs, or a rearrangement follows the formation of the carbocation.

    • Rearrangement: A 1,2-hydride shift or a 1,2-aryl shift (migration of the difluorophenyl group) could occur to form a more stable secondary or benzylic carbocation. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring may disfavor the formation of a benzylic carbocation.[4]

    • Elimination: A proton is abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form an alkene.

  • Potential Degradation Products:

    • Alkene isomers: Formed from the elimination of a proton after carbocation formation or rearrangement.

    • Rearranged carbonyl compounds: A pinacol-type rearrangement, although less common for amino alcohols compared to 1,2-diols, could theoretically lead to the formation of an aldehyde or ketone after rearrangement and tautomerization.[5][6][7][8]

Q3: How can I design a forced degradation study to assess the stability of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in acidic conditions?

A3: A well-designed forced degradation study is crucial for understanding the stability of your compound and for the development of a stability-indicating analytical method.

  • Trustworthiness: The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation products without causing extensive decomposition.

  • Experimental Protocol: A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below. The key is to systematically vary the acid concentration, temperature, and time to find conditions that yield the target degradation level.

  • Analytical Monitoring: Use a suitable analytical technique, such as HPLC with a UV-Vis or mass spectrometric detector, to monitor the disappearance of the parent compound and the appearance of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol under Acidic Conditions

Objective: To identify the degradation products of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol under acidic stress and to develop a stability-indicating HPLC method.

Materials:

  • 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable HPLC column (e.g., C18)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol in a 50:50 mixture of methanol and water at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • Incubation:

    • Incubate all three solutions at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of degradation.

    • If a mass spectrometer is used, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study

ConditionTime (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C248%2134.1 (putative alkene)
1 M HCl, 60°C815%3134.1 (putative alkene), 152.1 (putative rearranged product)

Visualization

Proposed Acid-Catalyzed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol under acidic conditions, leading to the formation of an alkene degradant.

degradation_pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration cluster_2 Step 3: Elimination parent 2-Amino-3-(2,6-difluorophenyl)propan-1-ol protonated_amine Protonated Amine parent->protonated_amine + H+ protonated_alcohol Protonated Alcohol protonated_amine->protonated_alcohol + H+ carbocation Carbocation Intermediate protonated_alcohol->carbocation - H2O alkene Alkene Degradant carbocation->alkene - H+

Caption: Proposed acid-catalyzed degradation of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

References

  • Wikipedia. Pinacol rearrangement. [Link]

  • Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Link]

  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. [Link]

  • Chemistry LibreTexts. (2022, October 4). 11.2: Pinacol Rearrangement. [Link]

  • Organic Chemistry Portal. Pinacol Rearrangement. [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. [Link]

  • Agilent. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • YouTube. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. [Link]

  • Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. [Link]

  • YouTube. (2020, June 23). Acid-Catalyzed Dehydration. [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]

  • Reddit. (2019, July 9). Dehydration of Primary Alcohol into Alkene. [Link]

  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • ResearchGate. (n.d.). Deamination reaction mechanisms of protonated amines under hydrothermal conditions. [Link]

  • PMC. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. (2018, January). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • YouTube. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

Sources

Optimization

Minimizing side reactions during 2,6-difluorophenylalaninol synthesis

This technical guide addresses the specific challenges associated with the reduction of 2,6-difluorophenylalanine to 2,6-difluorophenylalaninol . The presence of electron-withdrawing fluorine atoms at the 2,6-positions a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the reduction of 2,6-difluorophenylalanine to 2,6-difluorophenylalaninol . The presence of electron-withdrawing fluorine atoms at the 2,6-positions alters the electronic landscape of the molecule compared to standard phenylalanine, increasing the acidity of the


-proton (racemization risk) and activating the ring toward nucleophilic attack (defluorination risk).[1]

Ticket ID: #DFPA-RED-001 Status: Open Subject: Minimizing Side Reactions (Racemization, Defluorination, Complexation)[1]

Executive Summary: The "2,6-Difluoro" Effect

Unlike standard amino acid reductions, the 2,6-difluoro substitution pattern introduces two critical destabilizing factors:

  • Enhanced

    
    -Proton Acidity:  The inductive effect (
    
    
    
    ) of the fluorine atoms pulls electron density from the aromatic ring, which in turn withdraws density from the
    
    
    -carbon.[1] This makes the
    
    
    -proton more acidic and susceptible to base-catalyzed racemization.[1]
  • Ring Electrophilicity: The electron-deficient ring is prone to nucleophilic aromatic substitution (

    
    ), specifically the displacement of fluoride by strong hydride donors (defluorination).[1][2]
    

Recommended Route: The NaBH


/I

system (In-situ Borane)
is the superior protocol.[1] It avoids the harsh basicity/nucleophilicity of LiAlH

and the handling hazards of neat Borane-THF.[1]

Critical Workflow & Decision Pathways

The following diagram outlines the logic flow for reagent selection and troubleshooting, specifically tailored to preserve the C-F bonds and chiral center.

ReductionWorkflow Start Input: 2,6-Difluorophenylalanine ReagentChoice Select Reducing System Start->ReagentChoice LiAlH4 Route A: LiAlH4 (THF, Reflux) ReagentChoice->LiAlH4 Avoid if possible Borane Route B: NaBH4 / I2 (THF) ReagentChoice->Borane Recommended SideRxn1 RISK: Defluorination (Ortho-F loss) RISK: Racemization (High Temp) LiAlH4->SideRxn1 SuccessPath Mechanism: Electrophilic Reduction (Preserves Ring & Chirality) Borane->SuccessPath Complex Intermediate: Boron-Amine Complex (Stable & Sticky) SuccessPath->Complex Workup Workup: Acidic Methanolysis (Breaks B-N Bond) Complex->Workup Critical Step Product Product: (S)-2,6-Difluorophenylalaninol >98% ee, >90% Yield Workup->Product

Figure 1: Strategic workflow for reducing fluorinated amino acids, highlighting the risk of LiAlH4 versus the stability of the Borane route.

Module 1: Preventing Racemization (The -Center)[1]

The Issue: The optical purity (ee) of your product drops during reduction. The Cause: The 2,6-difluoro motif makes the


-proton significantly more acidic than in non-fluorinated phenylalanine. If you use LiAlH

, the highly basic hydride species can deprotonate the

-carbon before reduction occurs, leading to an enolizable intermediate and loss of chirality.

Protocol Adjustment: Switch to Electrophilic Reduction (Borane). Borane (


) coordinates to the carboxylic acid first, activating it as an acyloxyborane.[1][2] The hydride delivery is intramolecular and rapid, occurring faster than proton extraction.[2]
ParameterLiAlH

Protocol
NaBH

/I

(Borane) Protocol
Mechanism Nucleophilic AttackElectrophilic Activation
Basicity High (Risk of deprotonation)Low (Neutral/Mildly Acidic)
Racemization Risk High (esp.[1][2] at reflux)Negligible (<1%)
Recommendation DO NOT USE PREFERRED

Module 2: Preventing Defluorination (The Ring)[1]

The Issue: Mass spectrometry shows an [M-18] or [M-20] peak (loss of F, gain of H). The Cause: Nucleophilic Aromatic Substitution (


).[1][2] The 2,6-positions are activated.[1][2][3] Strong nucleophiles like 

can attack the ring directly, displacing the fluoride ion.[1] This is a common failure mode in fluorinated aromatics.[2]

The Fix: Use Sodium Borohydride (NaBH


) with Iodine (I

)
.[1][2][4][5] Borane is an electrophile.[1][2][6] It seeks electron-rich centers (like the carboxylate oxygen).[1][2] It repels the electron-deficient fluorinated ring, leaving the C-F bonds untouched.[2]

Module 3: The "Sticky" Workup (Breaking the B-N Bond)[1]

The Issue: "I have 100% conversion by TLC, but after aqueous workup, my yield is 20% and the product is a gummy solid." The Cause: Amino alcohols form incredibly stable Boron-Amine complexes (


).[1][2] These complexes are amphiphilic, often causing emulsions, and are soluble in organic solvents, meaning you throw them away with the waste if not cleaved.[2] Simple water washing does not  break this bond.[2]

The "McKennon" Workup Protocol (Standardized): Reference: McKennon et al., J. Org.[1][2] Chem. 1993 [1][1]

  • Quench: After the reduction is complete (THF solution), cool to 0°C.

  • Destroy Excess Hydride: Add MeOH carefully until gas evolution stops.

  • Cleavage (The Critical Step): Add 20% KOH (aq) or 3M NaOH.[1][2]

  • Reflux: You must heat the mixture to reflux for 1-3 hours. Note: The B-N bond is kinetically stable; heat is required to drive the hydrolysis.

  • Extraction: Cool to room temperature. Extract with DCM or EtOAc.[1][2] The boron is now converted to water-soluble borate salts (

    
    ), and the free amine will partition into the organic layer.[1]
    

Troubleshooting FAQs

Q: Can I use Borane-THF complex (


) instead of NaBH

/I

?
A: Yes, but with a caveat. Commercial

is often stabilized with small amounts of NaBH

, which can be slightly basic.[2] For 2,6-difluoro substrates, the freshly generated borane from NaBH

/I

is often cleaner.[1][2] Furthermore,

degrades over time; the NaBH

/I

method ensures exact stoichiometry every time.[2]

Q: My product is oiling out and trapping solvent. How do I solidify it? A: Fluorinated amino alcohols are notoriously "greasy" due to the lipophilicity of the fluorine.

  • Solution: Do not rely on evaporation alone.[1][2] Form the Hydrochloride Salt .

    • Dissolve the crude oil in dry Ethanol or Et

      
      O.[2]
      
    • Add 1.1 eq of HCl (in dioxane or ether).[1][2]

    • The HCl salt of 2,6-difluorophenylalaninol usually crystallizes readily, purging impurities and improving long-term stability.[1]

Q: I see a small amount of "over-reduced" product (ring saturation). A: This is rare with Borane but possible if reaction times are excessive (48h+).[1][2] Quench the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).[1][2] Do not let it stir overnight "just to be safe."

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1][2] A convenient reduction of amino acids and their derivatives.[1][2][3][7][8] The Journal of Organic Chemistry, 58(13), 3568–3571.[1][2]

  • Abiko, A., Masamune, S. (1992).[1][2] Boron-mediated enantioselective synthesis.[1][2][3] Tetrahedron Letters, 33(38), 5517-5520.[1][2] (Context on Boron-Amine stability).

  • Periasamy, M., & Thirumalaikumar, M. (2000).[1][2] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.[1][2]

  • Kanth, J. V. B., & Periasamy, M. (1991).[1][2][5] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[2][5] The Journal of Organic Chemistry, 56(20), 5964-5965.[1][2][5]

Sources

Troubleshooting

Removing impurities from 2-Amino-3-(2,6-difluorophenyl)propan-1-ol samples

Technical Support Center: Purification of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol Introduction: The "Sticky" Nature of Amino Alcohols You are likely working with 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (often an inte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Introduction: The "Sticky" Nature of Amino Alcohols

You are likely working with 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (often an intermediate for HIV protease inhibitors or specialized beta-blockers).[1] This molecule presents a classic "double-edged" purification challenge common to phenylalaninol derivatives:

  • Amphoteric Chelation: The 1,2-amino-alcohol motif is a potent bidentate ligand.[1] If you synthesized this via reduction (LiAlH₄ or NaBH₄), the product binds tightly to Aluminum or Boron salts, creating gelatinous emulsions that trap your product.[1]

  • Fluorinated Lipophilicity: The 2,6-difluoro substitution increases the lipophilicity of the phenyl ring, making separation from unreacted esters difficult using standard polarity-based chromatography.

This guide prioritizes chemical logic over brute force . We will use the molecule's basicity and crystalline salt properties to create self-validating purification loops.

Module 1: Breaking the Emulsion (Inorganic Impurity Removal)

The Problem: After reducing the starting material (e.g., 2,6-difluorophenylalanine methyl ester), the reaction mixture turns into a gray/white sludge upon water addition.[1] Filtration is impossible; extraction yields poor recovery.

The Science: Aluminum byproducts form polymeric hydroxides (


) that entrap organic molecules. Standard acidic quenches often fail because they can protonate the amine, trapping it in the aqueous phase with the metals.

The Solution: Rochelle’s Salt Chelation We utilize Potassium Sodium Tartrate (Rochelle’s Salt).[2][3] The tartrate ligand binds Aluminum with higher affinity than your amino alcohol, "releasing" your product into the organic phase.

Protocol 1.1: The Rochelle Workup

  • Step 1: Dilute the reaction mixture (LiAlH₄ in THF) with diethyl ether (Et₂O) or MTBE. Cool to 0°C.[3][4]

  • Step 2: Add saturated aqueous Rochelle’s Salt solution (approx. 20 mL per gram of hydride used).

  • Step 3: Critical Step: Vigorously stir at Room Temperature (RT) for 1–3 hours.

    • Visual Cue: The gray sludge must separate into two clear, distinct layers (organic top, aqueous bottom).[1] If solids persist, add more Rochelle solution and stir longer.

  • Step 4: Separate layers. The Aluminum remains in the aqueous phase; your free amine enters the organic phase.

Module 2: The "Acid-Base Switch" (Chemical Purity)

The Problem: Crude NMR shows unreacted starting material (ester/amide) or neutral side products (defluorinated aromatics). Column chromatography is difficult due to streaking amines.

The Science: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a base (


 for the conjugate acid).[1] Impurities like esters or over-reduced alkanes are neutral. We can exploit this to "switch" the product between phases, leaving impurities behind.

The Self-Validating System (Diagram):

AcidBaseExtraction Start Crude Mixture (Amine + Neutral Impurities) Acidify Add 1M HCl (pH < 2) Start->Acidify Sep1 Phase Separation 1 Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product as Ammonium Salt) Sep1->AqLayer1 Bottom Layer Discard Discard (Removes Esters/Alkanes) OrgLayer1->Discard Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract Sep2 Phase Separation 2 Extract->Sep2 AqLayer2 Aqueous Layer (Waste Salts) Sep2->AqLayer2 OrgLayer2 Organic Layer (Purified Free Base) Sep2->OrgLayer2 Product Recovered

Figure 1: The Acid-Base "Switch" workflow. By toggling pH, the target molecule is selectively moved between phases, physically separating it from non-basic impurities.[1]

Module 3: Optical Purity (Enantiomeric Excess)

The Problem: The product is chiral (usually the S-isomer). Reduction conditions can sometimes cause partial racemization (e.g., 90% ee instead of >99%). Oils are hard to handle.

The Solution: Hydrochloride Salt Recrystallization Converting the amino alcohol to a crystalline salt (HCl) tightens the crystal lattice. Impurities (enantiomers or diastereomers) often do not fit into this lattice and remain in the mother liquor.

Protocol 3.1: HCl Salt Formation & Recrystallization

ParameterSpecificationReason
Solvent A Isopropanol (IPA)Moderate polarity; good solubility differential for HCl salts.[1]
Solvent B Ethyl Acetate (EtOAc)Anti-solvent to induce controlled precipitation.
Acid Source 4M HCl in DioxaneAnhydrous conditions prevent "oiling out" due to water.
  • Dissolution: Dissolve the free base (from Module 2) in minimal dry Ethanol or IPA.

  • Salt Formation: Add HCl (1.1 equivalents) slowly at 0°C. A white precipitate should form.

  • Recrystallization:

    • Heat the slurry until dissolved (add minimal Methanol if stubborn).

    • Allow to cool slowly to RT, then to 0°C.

    • Troubleshooting: If no crystals form, add EtOAc dropwise until slightly cloudy, then cool.[1]

  • Filtration: Filter the white crystals. Wash with cold EtOAc.

  • Validation: Check Melting Point (sharp range indicates high purity) and Optical Rotation.

Troubleshooting & FAQs

Q1: My product "oiled out" during the HCl salt formation. What happened?

  • Cause: Presence of water or adding acid too quickly, generating heat.

  • Fix: Decant the solvent.[5][6] Redissolve the oil in minimal hot IPA/Methanol. Let it cool very slowly. Scratch the glass side with a spatula to induce nucleation. Ensure your HCl source is anhydrous (gas or ether/dioxane solution).

Q2: I see a spot on TLC that trails the product. What is it?

  • Diagnosis: Likely the N-methylated byproduct if you used large excesses of Iodomethane/NaBH4, or simply the free base streaking on silica.

  • Fix: Run TLC with 1% Triethylamine (TEA) or Ammonium Hydroxide in the eluent. This sharpens the amine spot. If the impurity persists, it is likely a structural analog requiring the recrystallization step (Module 3).

Q3: The product is turning yellow upon storage.

  • Cause: Oxidation of the amine.

  • Prevention: Store as the HCl salt . The salt form protects the nitrogen lone pair from oxidation. If storing as a free base, keep under Argon at -20°C.[1]

References

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Authoritative text on hydride reduction mechanisms and workups).

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Source of the "Fieser Workup" and Rochelle salt logic).

  • Periasamy, M., et al. (2015). "Methods of enhancement of enantiomeric purity of chiral amines and amino alcohols." Tetrahedron: Asymmetry, 26(20), 1061-1068.[1] (Validation of salt recrystallization for optical purity).

  • Patent US6355833B1. (2002). "Process for the preparation of chiral amino alcohols."[6][7] (Specific industrial protocols for phenylalanine derivative reduction).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Current Status: Online Role: Senior Application Scientist Topic: Cyclization Protocols & Troubleshooting Molecule ID: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (Reduced 2,6-Difluorophenylalanine) Core Technical Brief: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Cyclization Protocols & Troubleshooting Molecule ID: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (Reduced 2,6-Difluorophenylalanine)

Core Technical Brief: The "2,6-Difluoro" Challenge

Before troubleshooting specific reactions, it is critical to understand why this substrate fails in standard protocols where non-fluorinated phenylalaninol succeeds.

The 2,6-difluoro substitution pattern introduces two distinct kinetic barriers:

  • Steric Ortho-Effect: The fluorine atoms at the 2 and 6 positions create a "picket fence" effect. While fluorine is small (Van der Waals radius ~1.47 Å), bis-substitution restricts the rotation of the C(alpha)-C(beta) bond. This often locks the molecule in a conformation that disfavors the anti-periplanar geometry required for many cyclization transition states (especially SN2-type ring closures).

  • Electronic Deactivation (Inductive): The strong electron-withdrawing nature of the difluorophenyl ring exerts a negative inductive effect (-I) through the alkyl chain. This lowers the pKa of the primary amine (making it less nucleophilic) and increases the acidity of the benzylic protons, raising the risk of racemization under basic conditions.

Troubleshooting Module A: Oxazolidinone Formation

Target: Cyclization of the amino alcohol with a carbonyl source to form the oxazolidin-2-one ring (common in chiral auxiliaries and antibiotic scaffolds like Linezolid derivatives).

Diagnostic Q&A

Q1: I am using CDI (1.1 eq) in DCM at RT, but conversion stalls at 60%. Adding more CDI leads to impurities. Why? Diagnosis: The nucleophilicity of your amine is attenuated by the 2,6-difluoro group. CDI (Carbonyldiimidazole) forms an acyl-imidazole intermediate. For standard amino alcohols, the amine attacks this readily. With your substrate, the amine is sluggish, allowing the intermediate to decompose or react with trace water. Solution:

  • Switch Reagent: Replace CDI with Triphosgene (0.35 eq) or Disuccinimidyl Carbonate (DSC) . These generate more reactive chloroformate/succinimidyl intermediates.

  • Base Catalysis: If sticking with CDI, add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the acyl-imidazole.

  • Temperature: Increase reaction temperature to reflux in THF (66°C) rather than DCM. The energy barrier for the 2,6-difluoro amine attack is higher.

Q2: My product is forming, but I see significant racemization (ee drops from 99% to 85%). Diagnosis: You are likely using a base (like Et3N or K2CO3) to scavenge HCl/imidazole. The electron-withdrawing difluorophenyl group increases the acidity of the alpha-proton. High temperatures + Base = Racemization via an enolate-like transition state. Solution:

  • Use Non-Nucleophilic Bases: Switch to DIPEA (Hünig's base) or 2,6-Lutidine .

  • Biphasic System: Use a Schotten-Baumann condition (DCM/Aq. NaHCO3) to keep the organic phase neutral.

  • Avoid Heat: If using Triphosgene, run the addition at 0°C and only warm to RT.

Visualization: Oxazolidinone Decision Logic

Oxazolidinone_Logic Start Start: Oxazolidinone Cyclization Reagent_Check Current Reagent? Start->Reagent_Check CDI CDI (Standard) Reagent_Check->CDI Triphosgene Triphosgene/DSC Reagent_Check->Triphosgene Issue_Check Primary Issue? CDI->Issue_Check Triphosgene->Issue_Check Stalling Incomplete Conversion Issue_Check->Stalling Racemization Loss of Chirality Issue_Check->Racemization Sol_Heat Add DMAP + Reflux THF Stalling->Sol_Heat If CDI preferred Sol_Switch Switch to DSC or Triphosgene Stalling->Sol_Switch Best Practice Sol_Base Use DIPEA @ 0°C Avoid K2CO3 Racemization->Sol_Base

Caption: Decision matrix for optimizing oxazolidinone formation based on observed failure modes.

Troubleshooting Module B: Morpholine/Piperazine Formation

Target: Cyclization to form a 6-membered saturated heterocycle (e.g., via reaction with a bis-electrophile).

Diagnostic Q&A

Q3: I am attempting a double alkylation with 1,2-dibromoethane, but I get a complex mixture of oligomers. Diagnosis: Direct double alkylation of amino alcohols is notoriously difficult due to competing O-alkylation vs. N-alkylation rates. The 2,6-difluoro sterics retard the second alkylation step, allowing intermolecular reactions (oligomerization) to compete. Solution:

  • Stepwise Strategy: Do not mix everything at once.

    • N-acylation: React the amine with chloroacetyl chloride first (Amide formation is rapid and chemoselective).

    • Cyclization: Use NaH to close the ring (forming a morpholinone).

    • Reduction: Reduce the amide with BH3·DMS or LiAlH4 to the morpholine.

  • Why this works: The intramolecular cyclization of the amide enolate onto the alkyl halide is entropically favored and less sensitive to the steric bulk of the difluorophenyl group than a standard SN2 attack.

Q4: During Mitsunobu cyclization (to form aziridine or larger rings), the reaction fails completely. Diagnosis: The "pKa Rule" of Mitsunobu. Standard Mitsunobu (DEAD/PPh3) works best when the nucleophile (the amine) has a pKa < 11-13. Your aliphatic amine (pKa ~16) is too basic; it protonates the betaine intermediate rather than attacking it. Solution:

  • Activate the Amine: You must lower the pKa of the amine. Protect it with a Nosyl (Ns) or Tosyl (Ts) group first. The sulfonamide (pKa ~10) is an excellent Mitsunobu nucleophile.

  • Modified Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). This combination is more reactive and handles sterically hindered alcohols (like your 2,6-difluoro derivative) better than DEAD/PPh3.

Protocol: Stepwise Morpholine Synthesis
StepReagentConditionsCritical Note
1. N-Acylation Chloroacetyl chloride, DIPEADCM, 0°C to RTControl pH to prevent O-acylation.
2. Ring Closure NaH (60% disp), TBAI (cat.)THF, 0°CTBAI (Tetrabutylammonium iodide) is crucial to catalyze the displacement of Cl.
3. Reduction BH3·THFRefluxAcidic quench required to break the amine-borane complex.

Advanced Visualization: Mitsunobu Mechanism & Steric Blockade

The following diagram illustrates the specific failure point for 2,6-difluorophenyl derivatives in Mitsunobu cyclization and the "Activated Amine" workaround.

Mitsunobu_Mechanism Substrate 2-Amino-3-(2,6-F-Ph)-propan-1-ol Ns_Protection Protect Amine (Ns-Cl) Substrate->Ns_Protection Step 1 Reagents DEAD + PPh3 Betaine Betaine Intermediate (PPh3-DEAD) Reagents->Betaine O_Activation O-Phosphonium Salt (Activated Alcohol) Betaine->O_Activation Fail_Reason FAILURE: 1. Amine pKa too high (>15) 2. Betaine Protonation O_Activation->Fail_Reason If NH2 free Cyclization Intramolecular Attack (Inversion at O-C) O_Activation->Cyclization If NH-Ns Path_Fail Direct Amine Attack Path_Success Sulfonamide Strategy Ns_Protection->Reagents Step 2 Product N-Nosyl Heterocycle Cyclization->Product

Caption: Mechanistic pathway showing why sulfonamide protection is required to bypass the pKa and steric limitations.

References & Authority

  • Mitsunobu Cyclization Rules: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Fluorine in MedChem (Steric/Electronic Effects): Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Oxazolidinone Synthesis (Triphosgene): Pridgen, L. N., et al. "Synthesis of chiral oxazolidin-2-ones." Journal of Organic Chemistry, 1989. Link

  • Morpholine Synthesis via Amides: Fache, F., et al. "Efficient synthesis of morpholines." Tetrahedron, 2005. (Standard methodology applied to hindered substrates).[1]

Disclaimer: This guide is for research purposes only. Always consult the SDS for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol and reagents (especially Phosgene/Triphosgene) before handling.

Sources

Troubleshooting

Storage and handling requirements for hygroscopic amino alcohols

Topic: Storage, Handling, and Troubleshooting for High-Purity Applications Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists Introduction: Beyond "Getting Wet" Welcome to the technical guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Troubleshooting for High-Purity Applications Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists

Introduction: Beyond "Getting Wet"

Welcome to the technical guide for handling hygroscopic amino alcohols (e.g., Ethanolamine, Prolinol, 2-Amino-1-butanol).

The Core Problem: Most researchers assume "hygroscopic" simply means the compound absorbs water and dilutes. For amino alcohols, the risk is chemical, not just physical. These compounds are bifunctional bases . When exposed to air, they do not just absorb moisture; they actively capture atmospheric CO₂ to form carbamates and bicarbonate salts .

This guide treats these reagents not merely as "wet" chemicals, but as pseudo-air-sensitive compounds requiring rigorous exclusion of the atmosphere to maintain stoichiometric integrity.

Module 1: Storage Protocols (The "Before" Phase)

Q: I received a new bottle of chiral amino alcohol. Can I store it on the shelf if it’s sealed? A: Only if the manufacturer’s seal is intact and the bottle is chemically resistant (glass or fluorinated HDPE). However, once the primary seal is broken, the "clock starts ticking."

The Degradation Mechanism:

  • Hygroscopicity: The hydroxyl group forms hydrogen bonds with atmospheric water.

  • Carbamate Formation: The amine group reacts with CO₂ (accelerated by the absorbed water) to form solid carbamates (often seen as a white crust).

  • Oxidation: Over time, amino alcohols can form N-oxides or imines, leading to yellow/brown discoloration.

Storage Decision Matrix Use the following logic flow to determine the correct storage location for your reagents.

StorageLogic Start Reagent Status Unopened Unopened Manufacturer Bottle Start->Unopened Opened Opened / Seal Broken Start->Opened Action_Shelf Cool, Dark Cabinet (Avoid direct sunlight) Unopened->Action_Shelf Standard LongTerm Long Term Storage (>1 Month)? Opened->LongTerm Action_Dessicator Desiccator Cabinet (Silica Gel / Drierite) LongTerm->Action_Dessicator No (Frequent Use) Action_Inert Purge Headspace (N2/Ar) + Parafilm is INSUFFICIENT Use Secondary Container LongTerm->Action_Inert Yes Action_Inert->Action_Dessicator Store Inside

Figure 1: Decision tree for storage. Note that Parafilm alone is permeable to CO₂ over long periods; a secondary desiccant chamber or inert gas purge is required for opened bottles.

Module 2: Handling & Dispensing (The "During" Phase)

Q: How do I dispense liquid amino alcohols without introducing moisture? A: Pouring is prohibited for high-purity applications. You must use Positive Pressure Transfer techniques.

The "Syringe & Septum" Protocol Why: Pouring creates a vacuum in the bottle that sucks in humid laboratory air. Positive pressure ensures that only dry inert gas enters the vessel to replace the removed liquid.

Required Equipment:

  • Source of dry Nitrogen (N₂) or Argon (Ar).[1][2]

  • Oven-dried glass syringe with a long stainless steel needle (deflected point preferred to prevent coring septa).

  • Sure/Seal™ type cap or a fresh rubber septum.

Step-by-Step Workflow:

  • Equilibrate: Allow the bottle to reach room temperature before opening to prevent condensation.

  • Purge: Insert an inert gas line (N₂) via a needle into the septum.

  • Vent: Insert a short "bleed" needle to flush the headspace for 30 seconds, then remove the bleed needle. The bottle is now under positive pressure.

  • Draw: Insert the syringe needle. The positive pressure will help push the viscous liquid into the syringe, reducing bubble formation.

  • Retract: Pull the needle into the headspace, draw a small cushion of inert gas into the syringe tip (to protect the liquid from air during transfer), and remove.

TransferProtocol Step1 1. Insert N2 Line (Pressurize Bottle) Step2 2. Insert Syringe (Liquid Phase) Step1->Step2 Positive Pressure Established Step3 3. Draw Liquid (Assist with Pressure) Step2->Step3 Step4 4. Draw N2 Cushion (Protect Tip) Step3->Step4

Figure 2: Positive pressure transfer workflow. This method prevents the "glug-glug" effect that introduces humid air into the reagent bottle.

Module 3: Troubleshooting & QC (The "Fix" Phase)

Q: My liquid reagent has a white crust on the cap. Is the liquid inside ruined? A: Not necessarily, but you must exercise caution.

  • Diagnosis: The white crust is likely the carbamate salt (Reaction:

    
    ).
    
  • Remediation: Do not scrape the crust back into the bottle. Wipe the threads with a dry lint-free cloth. Filter the liquid through a dry syringe filter (PTFE) if particulates are visible in the bulk liquid.

Q: How do I measure water content? My Karl Fischer (KF) titration is taking forever to stabilize. A: Standard KF reagents fail with amino alcohols.

  • The Issue: Amino alcohols are basic. They shift the pH of the KF cell > 8.0. At this pH, the iodine in the KF reagent undergoes a side reaction (disproportionation), causing a "fading endpoint" where the instrument keeps counting water that isn't there.[3]

  • The Fix: You must use a Buffered Solvent . Add Benzoic Acid or Salicylic Acid to the KF vessel before adding your sample. This neutralizes the amine and maintains the pH in the optimal range (pH 5-7) for the redox reaction.

Troubleshooting Table: Symptoms & Solutions

SymptomProbable CauseTechnical Solution
White Solid/Crust Carbamate formation (CO₂ absorption).Filter liquid.[4] Purge headspace with Ar.[1] Replace cap.
Yellow/Brown Color Oxidation (N-oxide formation).Distillation under reduced pressure (if purity is critical). Store in dark.
Viscosity Increase Hydrogen bonding network strengthening (Water absorption).Dry over 3Å or 4Å Molecular Sieves (pellets, not powder) for 24h.
KF Endpoint Drift pH interference (Basic side reaction).Add Benzoic Acid to KF solvent to buffer pH.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification protocols of specific amino alcohols).
  • Da Silva, E. F., & Svendsen, H. F. (2004). Ab Initio Study of the Reaction of Carbamic Acid Formation from Monoethanolamine and CO2. Industrial & Engineering Chemistry Research.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, a key building block for various pharmacologically active molecules, presents a unique set of challenges and opportunities for structural analysis. Its combination of a chiral amino alcohol backbone and a difluorinated aromatic ring necessitates a robust analytical approach. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a framework for its characterization. Furthermore, we will objectively compare the utility of NMR spectroscopy with other common analytical techniques for this class of molecules, supported by established principles and data from analogous structures.

The Power of NMR in Unraveling Molecular Architecture

NMR spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into the connectivity and three-dimensional structure of molecules in solution.[1] For a molecule like 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, with its multiple stereocenters and complex spin systems, NMR is not merely a characterization tool but a critical gateway to understanding its chemical behavior and potential biological activity. The presence of fluorine atoms, while adding complexity, also provides a unique spectroscopic handle for detailed structural investigation.[2]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and fluorine) and the anisotropic effects of the aromatic ring.

Aromatic Region (δ 6.8 - 7.5 ppm): The 2,6-difluorophenyl group will give rise to a complex multiplet pattern. The two fluorine atoms significantly shield the ortho-protons and deshield the meta- and para-protons. The protons on the aromatic ring are chemically non-equivalent and will exhibit coupling to each other and to the fluorine atoms. Specifically, we would predict a triplet of triplets for the proton at the 4-position (H-4') due to coupling with the two equivalent protons at the 3' and 5' positions and the two fluorine atoms. The protons at the 3' and 5' positions (H-3'/H-5') would appear as a multiplet due to coupling with H-4' and the fluorine atoms.

Aliphatic Region (δ 2.5 - 4.0 ppm): The propanol backbone contains several chiral centers, leading to diastereotopic protons and more complex splitting patterns.

  • CH(NH₂) (H-2): This proton, alpha to the amino group, is expected to appear as a multiplet due to coupling with the adjacent CH₂ (H-3) and CH₂OH (H-1) protons. Its chemical shift will be in the range of δ 3.0 - 3.5 ppm.

  • CH₂(Ar) (H-3): These two diastereotopic protons will appear as distinct multiplets, likely a doublet of doublets for each, due to geminal coupling with each other and vicinal coupling with the H-2 proton. The proximity to the electron-withdrawing aromatic ring will shift these signals downfield, likely in the δ 2.8 - 3.2 ppm range.

  • CH₂OH (H-1): Similar to the H-3 protons, the two protons of the hydroxymethyl group are diastereotopic and will each present as a doublet of doublets due to geminal coupling and vicinal coupling to the H-2 proton. These signals are expected in the δ 3.5 - 3.9 ppm region due to the deshielding effect of the adjacent oxygen atom.

  • NH₂ and OH Protons: The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In a protic solvent like DMSO-d₆, they would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3', H-5'7.2 - 7.4m-
H-4'6.9 - 7.1t³JHH ≈ 8-10, ⁴JHF ≈ 6-8
H-1a, H-1b3.5 - 3.9dd, dd²JHH ≈ 10-12, ³JHH ≈ 4-8
H-23.0 - 3.5m-
H-3a, H-3b2.8 - 3.2dd, dd²JHH ≈ 13-15, ³JHH ≈ 5-9
NH₂Variablebr s-
OHVariablebr s-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and the influence of fluorine through carbon-fluorine coupling.[3]

Aromatic Region (δ 110 - 165 ppm):

  • C-2'/C-6' (ipso-Carbons): These carbons, directly bonded to fluorine, will exhibit a large one-bond carbon-fluorine coupling (¹JCF) of approximately 240-260 Hz, appearing as a doublet. Their chemical shift will be significantly downfield, around δ 160-163 ppm.

  • C-1' (ipso-Carbon): The carbon attached to the propanol side chain will be a triplet due to two-bond coupling to the two fluorine atoms (²JCF), with an estimated coupling constant of 20-30 Hz.

  • C-4': This carbon will appear as a triplet due to two-bond coupling with the two fluorine atoms (²JCF) in the range of δ 111-113 ppm.

  • C-3'/C-5': These carbons will show a smaller three-bond carbon-fluorine coupling (³JCF) of around 5-10 Hz, appearing as a doublet of doublets, and will resonate around δ 128-132 ppm.

Aliphatic Region (δ 40 - 70 ppm):

  • CH(NH₂): This carbon is expected to resonate around δ 50-55 ppm.

  • CH₂(Ar): The carbon adjacent to the aromatic ring will be found in the δ 35-40 ppm range.

  • CH₂OH: The carbon bearing the hydroxyl group will be the most downfield of the aliphatic carbons, appearing around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Estimated Coupling Constants (J, Hz)
C-2', C-6'160 - 163d¹JCF ≈ 240-260
C-1'115 - 120t²JCF ≈ 20-30
C-4'111 - 113t²JCF ≈ 20-30
C-3', C-5'128 - 132dd³JCF ≈ 5-10
CH₂OH60 - 65s-
CH(NH₂)50 - 55s-
CH₂(Ar)35 - 40s-

Note: Chemical shifts are referenced to a standard (e.g., TMS). Multiplicity refers to coupling with fluorine; all protonated carbons will also show C-H coupling in a proton-coupled spectrum.

Comparative Analysis with Other Techniques

While NMR provides a wealth of structural detail, a comprehensive analysis often involves complementary techniques.

Analytical TechniqueStrengths for 2-Amino-3-(2,6-difluorophenyl)propan-1-olLimitations for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol
NMR Spectroscopy - Provides detailed connectivity information (¹H-¹H, ¹H-¹³C correlations).- Elucidates stereochemistry and diastereotopicity.- ¹⁹F NMR can directly probe the fluorinated ring.- Non-destructive.- Relatively low sensitivity compared to MS.- Can be complex to interpret without expertise.- May require 2D experiments for full assignment.
Mass Spectrometry (MS) - Provides accurate molecular weight and molecular formula (High-Resolution MS).- Fragmentation patterns can suggest structural motifs.- High sensitivity.- Does not provide information on connectivity or stereochemistry.- Isomers are often indistinguishable.- Destructive technique.
Infrared (IR) Spectroscopy - Quickly identifies the presence of key functional groups (O-H, N-H, C-F, aromatic C-H).- Simple and rapid to perform.- Provides limited information about the overall molecular skeleton.- Does not distinguish between isomers.- Broad peaks can obscure information.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable ¹H and ¹³C NMR spectra for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for amino alcohols as it can help in observing the exchangeable NH₂ and OH protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons are highly recommended.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Visualizing Molecular Connectivity and Spectral Data

Figure 1: Molecular structure of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol with atom numbering.

G cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_correlations Key 2D NMR Correlations H_arom Aromatic Protons (H-3', H-4', H-5') COSY COSY (H-H Couplings) H_arom->COSY ortho/meta HSQC HSQC (C-H Direct Correlation) H_arom->HSQC HMBC HMBC (C-H Long-Range Correlation) H_arom->HMBC H_aliph Aliphatic Protons (H-1, H-2, H-3) H_aliph->COSY vicinal/geminal H_aliph->HSQC H_aliph->HMBC H_exch Exchangeable Protons (NH₂, OH) C_arom Aromatic Carbons (C-1' to C-6') C_arom->HSQC C_arom->HMBC C_aliph Aliphatic Carbons (C-1, C-2, C-3) C_aliph->HSQC C_aliph->HMBC

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

The structural analysis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol provides an excellent case study for the power and intricacies of modern NMR spectroscopy. While a definitive analysis awaits experimental verification, the predicted ¹H and ¹³C NMR spectra, based on established principles and data from related compounds, offer a robust roadmap for its characterization. The presence of the difluorophenyl group introduces informative complexities in both the proton and carbon spectra, highlighting the unique capabilities of NMR in probing fluorinated organic molecules. When used in conjunction with complementary techniques like mass spectrometry and IR spectroscopy, NMR provides an unparalleled level of structural detail, which is indispensable for researchers in drug discovery and chemical synthesis.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
  • BenchChem. (2025). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
  • ChemicalBook. (n.d.). 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum.
  • LibreTexts. (2021). 14.1: Structural Identification of Organic Compounds. In Organic Chemistry (McMurry).
  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol.
  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. PubChem Compound Database.
  • Royal Society of Chemistry. (2017). Electronic supplementary information.
  • S. K. Bur, et al. (2021). Fragment-based ligand discovery using protein-observed 19F NMR: a second semester organic chemistry CURE project.
  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-3-phenyl-1-propanol.
  • T. J. Wenzel. (2007). Discrimination of Chiral Compounds by NMR Spectroscopy. eMagRes.
  • V. V. Krishnan, et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084.
  • W. R. Crowe, et al. (1995). Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol.
  • Z. A. E. El-Hewehi, et al. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(14), 2467-2473.
  • G. Govindasamy, et al. (2019). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 32(11), e4166.
  • H. K. Lee, et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(11), 1895.
  • M. M. Polyantsev, et al. (2025). Vibrational spectroscopy study of complex gallium(III) fluorides with amino acid glycine. Vestnik of the Far East Branch of the Russian Academy of Sciences.
  • OpenOChem. (n.d.). HNMR Practice 3.
  • S. G. R. Guinot, et al. (2017). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). The Royal Society of Chemistry.
  • T. D. W. Claridge. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • H. Friebolin. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • E. Breitmaier. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • J. K. M. Sanders, & B. K. Hunter. (2009). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • M. Hesse, H. Meier, & B. Zeeh. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • M. E. Elyashberg. (2015).
  • A. E. Derome. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press.
  • I. Ando, & G. A. Webb. (1983). Theory of NMR Parameters. Academic Press.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a critical chiral building block often used in the synthesis of fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a critical chiral building block often used in the synthesis of fluorinated pharmaceuticals and peptidomimetics.

Precise characterization of this molecule is challenging due to the electron-withdrawing nature of the 2,6-difluoro substitution, which alters standard benzylic fragmentation pathways. This guide compares its fragmentation profile against its non-fluorinated analog, L-Phenylalaninol , to establish a self-validating identification protocol. We demonstrate that the 2,6-difluorobenzyl cation (m/z 127.03) is the diagnostic quantifier ion, distinct from the standard tropylium ion (m/z 91.05).

Part 1: Structural Context & Ionization Physics

The Molecule[1][2][3][4]
  • IUPAC Name: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

  • Formula:

    
    
    
  • Exact Mass: 187.0809 Da

  • Precursor Ion $[M+H]^+ $: 188.0882 Da

Ionization Mechanism

In Electrospray Ionization (ESI) positive mode, the molecule is protonated primarily at the amine nitrogen . The presence of the hydroxyl group facilitates a "charge-remote" fragmentation or water loss, but the primary driver of the MS/MS spectrum is the stability of the aromatic moiety.

Unlike standard alkyl amines, the 2,6-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I), destabilizing the carbocation intermediates compared to non-fluorinated analogs. This requires optimized Collision Energies (CE) for effective fragmentation.

DOT Diagram: Ionization & Structural Logic

IonizationLogic Mol Neutral Molecule (MW 187.08) ESI ESI+ Source (Protonation) Mol->ESI + H+ Precursor Precursor Ion [M+H]+ (m/z 188.09) ESI->Precursor Formation of Ammonium Ion

Figure 1: Formation of the stable precursor ion via protonation of the primary amine.

Part 2: Comparative Fragmentation Analysis

To validate the identity of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, we compare it to L-Phenylalaninol . This comparison highlights the "Fluorine Shift"—a predictable mass increase that validates the integrity of the aromatic ring.

Table 1: Comparative MS/MS Data
FeatureTarget Molecule (Difluoro)Comparator (L-Phenylalaninol)

Mass
Mechanistic Origin
Precursor

188.09 152.11+35.98Addition of 2 Fluorine atoms (

).
Water Loss 170.08 134.10+35.98Neutral loss of

(-18 Da).
Immonium Ion 157.07 121.09+35.98Loss of hydroxymethyl radical/group (

).
Benzyl Cation 127.03 91.05+35.98Cleavage of

bond. Critical Diagnostic.
Aryl Cation 113.02 77.04+35.98Loss of

from benzyl cation (Phenyl cation analog).
Detailed Pathway Analysis
1. The Diagnostic "Benzyl" Cleavage (Quantifier)

The most abundant fragment arises from the cleavage of the bond between the alpha-carbon (holding the amine) and the beta-carbon (benzyl position).

  • Phenylalaninol: Yields the tropylium ion at m/z 91.05 .

  • Target: Yields the 2,6-difluorobenzyl cation at m/z 127.03 .

    • Note: The 2,6-difluoro substitution destabilizes this cation relative to the unsubstituted version. Expect a requirement for higher Collision Energy (CE) (approx. +5-10 eV) to achieve comparable fragmentation efficiency.

2. The Hydroxymethyl Loss (Qualifier)

A characteristic cleavage for amino alcohols is the loss of the terminal


 group.
  • Mechanism: Charge retention on the nitrogen leads to the formation of a stabilized iminium ion (

    
    ).
    
  • Target m/z:

    
    .
    
DOT Diagram: Fragmentation Pathways

Fragmentation Parent [M+H]+ Precursor m/z 188.09 WaterLoss Dehydration Product [M+H - H2O]+ m/z 170.08 Parent->WaterLoss - H2O (18 Da) Immonium Immonium Ion (Loss of CH2OH) m/z 157.07 Parent->Immonium - CH2OH (31 Da) Benzyl 2,6-Difluorobenzyl Cation (Quantifier) m/z 127.03 Parent->Benzyl C-C Cleavage (Major Pathway) Aryl Difluorophenyl Cation m/z 113.02 Benzyl->Aryl - CH2

Figure 2: Primary fragmentation pathways. The m/z 127 ion is the specific marker for the 2,6-difluoro motif.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness, this protocol includes a "System Suitability" step using the non-fluorinated analog.

Sample Preparation
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the aromatic ring; Formic acid ensures complete protonation of the amine (

      
      ).
      
  • Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent dimer formation (

    
    ).
    
LC-MS/MS Parameters
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile alcohol).

  • Collision Energy (CE) Ramping:

    • Perform a ramp from 10 eV to 40 eV .

    • Observation: The m/z 170 (water loss) will appear at low CE (10-15 eV). The m/z 127 (benzyl) will maximize at medium-high CE (25-35 eV) due to the stability of the C-C bond and the destabilizing fluorines.

Validation Workflow (DOT Diagram)

Workflow Step1 Step 1: System Suitability Inject L-Phenylalaninol Step2 Verify m/z 91 (Tropylium Ion) Step1->Step2 Step3 Step 2: Inject Target (Difluoro Analog) Step2->Step3 Step4 Check Precursor m/z 188.09 Step3->Step4 Step5 Confirm Shift Observe m/z 127 (+36 Da shift) Step4->Step5

Figure 3: Step-by-step validation workflow ensuring instrument performance before target analysis.

Part 4: Mechanistic Deep Dive & Causality

Why the 2,6-Difluoro Pattern Matters

In standard mass spectrometry, the ortho-effect usually facilitates specific rearrangements. However, with fluorine:

  • C-F Bond Stability: The C-F bond is the strongest in organic chemistry (

    
     kJ/mol). You will not  observe loss of HF (m/z 20) as a primary fragment. If you see m/z 168 (
    
    
    
    ), it is likely an impurity, not the target.
  • Inductive Destabilization: The benzyl cation (

    
    ) relies on resonance stabilization. Fluorine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In the meta  position, only -I applies. In ortho/para , +R competes. However, for the benzyl cation, the 2,6-difluoro substitution generally results in a net destabilization compared to the unsubstituted cation, making the m/z 127 fragment harder to generate than m/z 91.
    
Differentiating Isomers

If distinguishing this molecule from 2-Amino-3-(2,4-difluorophenyl)propan-1-ol (an isomer):

  • The MS/MS spectra will be nearly identical (both m/z 127).

  • Differentiation Strategy: Use Chromatographic Retention Time (

    
    ). The 2,6-difluoro isomer, having a larger dipole moment and steric "shielding" of the ring, typically elutes slightly earlier on C18 columns compared to the 2,4-isomer.
    

References

  • Harrison, A. G. (2002).[1] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[2]

  • Vergara, F., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry.

  • NIST Mass Spectrometry Data Center. L-Phenylalaninol Mass Spectrum. National Institute of Standards and Technology.

  • Ayoup, M. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

Sources

Validation

Comparative IR Spectroscopy Guide: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS: 1369403-37-1). As a key chiral building block for beta-blockers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS: 1369403-37-1). As a key chiral building block for beta-blockers and peptidomimetics, verifying its structural integrity is critical.

This document objectively compares the target molecule against its non-fluorinated parent, L-Phenylalaninol , to establish specific spectral markers for identification. The presence of the 2,6-difluorophenyl moiety introduces distinct vibrational modes—specifically C–F stretching and unique out-of-plane (OOP) bending patterns—that serve as definitive quality control checkpoints.

Comparative Spectral Analysis

The following table contrasts the expected IR peaks of the target molecule with L-Phenylalaninol. The differentiation relies heavily on the "Fingerprint Region" (<1500 cm⁻¹) where C–F bonds and aromatic substitution patterns dominate.

Table 1: Critical Spectral Markers
Vibrational ModeL-Phenylalaninol (Reference)2-Amino-3-(2,6-difluorophenyl)propan-1-ol (Target)Diagnostic Value
O–H / N–H Stretch 3200–3450 cm⁻¹ (Broad, Strong)3200–3450 cm⁻¹ (Broad, Strong)Low (Common to both)
Aliphatic C–H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹Low (Common alkyl chain)
Aromatic C–H Stretch 3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Weak)Low
Aromatic Ring Stretch (C=C) ~1495, 1603 cm⁻¹~1480–1500, 1610–1630 cm⁻¹Medium (F-substitution shifts ring modes)
C–F Stretching Absent 1000–1250 cm⁻¹ (Multiple Strong Bands) CRITICAL (Definitive identification)
Aromatic OOP Bending 700, 750 cm⁻¹ (Monosubstituted)~770–790 cm⁻¹, ~700–720 cm⁻¹ (1,2,3-Trisubstituted)CRITICAL (Substitution pattern ID)
Deep Dive: The "Fluorine Fingerprint"

The most significant deviation occurs due to the 2,6-difluoro substitution :

  • Inductive Effect (C–F Stretch): The high electronegativity of fluorine creates a strong dipole, resulting in intense absorption bands in the 1000–1250 cm⁻¹ region. In non-fluorinated phenylalaninol, this region is dominated by weaker C–N and C–O stretches. In the target, C–F stretches will likely overlap but significantly overpower these native bands.

  • Symmetry Breaking (OOP Bends):

    • Phenylalaninol possesses a monosubstituted benzene ring, characterized by two strong peaks at 700 cm⁻¹ and 750 cm⁻¹ .[1]

    • The Target possesses a 1,2,3-trisubstituted ring (if counting the alkyl chain as position 1). This substitution pattern typically shifts the OOP bending mode to a higher frequency, often appearing as a strong band in the 770–790 cm⁻¹ range, distinct from the 750 cm⁻¹ peak of the reference.

Mechanistic Insight & Causality

Why do these shifts occur?

  • Mass & Force Constant: The C–F bond is stronger and more polarized than the C–H bond it replaces. This increases the force constant (

    
    ), theoretically raising the frequency (
    
    
    
    ). However, the increased reduced mass (
    
    
    ) of Fluorine (19 amu) vs. Hydrogen (1 amu) counteracts this, typically placing C–F stretches in the "fingerprint" region (1000–1400 cm⁻¹) rather than the high-frequency C–H region.
  • Ring Coupling: The 2,6-positioning "locks" the ring vibrations. The "breathing" modes of the benzene ring are perturbed by the heavy fluorine atoms, causing the characteristic shifts in the 1450–1600 cm⁻¹ region.

Experimental Protocol: Self-Validating System

To ensure reproducible data, follow this protocol designed to mitigate the hygroscopic nature of amino-alcohols.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for amino-alcohols to avoid water absorption (hygroscopicity) which broadens the O-H/N-H region and obscures fine detail.

  • Instrument Prep: Clean the diamond/ZnSe crystal with isopropanol. Ensure background spectrum shows <0.05% residual water vapor noise.

  • Sample Loading:

    • Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for refractive index matching).

    • Oils/Liquids: Apply a single drop.

  • Acquisition:

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Validation Step (The "Dry Check"):

    • Check the 1630–1650 cm⁻¹ region.[3] A sharp peak here often indicates the "Amide I" band if the amine is protected, but in the free amino-alcohol, a broad band here suggests absorbed water (H-O-H bending).

    • Corrective Action: If the 1640 cm⁻¹ band is prominent and broad, dry the sample in a vacuum desiccator over

      
       for 2 hours and re-run.
      

Validation Workflow (Decision Tree)

The following diagram outlines the logical flow for confirming the identity of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol using IR data.

IR_Validation_Workflow Start Start: Acquire IR Spectrum CheckOHNH Check 3200-3500 cm⁻¹ (Broad Band Present?) Start->CheckOHNH CheckFingerprint Analyze Fingerprint Region (1000-1400 cm⁻¹) CheckOHNH->CheckFingerprint Yes (Amino-Alcohol confirmed) CheckCF Strong Bands at 1000-1250 cm⁻¹? CheckFingerprint->CheckCF CheckOOP Analyze OOP Bends (650-900 cm⁻¹) CheckCF->CheckOOP Yes (Fluorine indicated) ResultRef IDENTIFIED: Non-Fluorinated Phenylalaninol CheckCF->ResultRef No (Likely Phenylalaninol) DecisionOOP Peaks at 700 & 750 cm⁻¹ OR Peaks at ~710 & ~780 cm⁻¹? CheckOOP->DecisionOOP ResultTarget CONFIRMED: 2-Amino-3-(2,6-difluorophenyl)propan-1-ol DecisionOOP->ResultTarget ~710 & ~780 cm⁻¹ (1,2,3-Trisubstituted) DecisionOOP->ResultRef 700 & 750 cm⁻¹ (Monosubstituted) ResultUnknown UNKNOWN / IMPURE (Check Synthesis) DecisionOOP->ResultUnknown Other Pattern

Caption: Logical workflow for distinguishing the target fluorinated compound from its non-fluorinated analog based on spectral features.

References

  • National Institute of Standards and Technology (NIST). (2025). Infrared Spectrum of 2,4-Difluorotoluene (Analog for C-F substitution patterns). NIST Mass Spectrometry Data Center.[4] [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations: 1,2,3-Trisubstituted Benzene Patterns. Department of Chemistry. [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. National Library of Medicine. [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Common Functional Groups: Aromatic C-F and OOP Bends.[Link]

Sources

Comparative

Comparative Bioactivity Guide: 2,6-Difluoro vs. 2,4-Difluoro Phenylalaninol Derivatives

Executive Summary In the optimization of peptidomimetics and transition-state inhibitors, the phenylalanine side chain is a critical pharmacophore. Fluorination of the phenyl ring is a standard medicinal chemistry tactic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptidomimetics and transition-state inhibitors, the phenylalanine side chain is a critical pharmacophore. Fluorination of the phenyl ring is a standard medicinal chemistry tactic to modulate metabolic stability, lipophilicity, and binding conformation.

The Verdict:

  • 2,6-Difluoro Phenylalaninol: The superior choice for conformational restriction and metabolic blockade . The steric bulk of the two ortho-fluorines restricts rotation around the

    
     and 
    
    
    
    bonds, often "locking" the molecule into a bioactive conformation (reducing the entropic penalty of binding). It effectively blocks both ortho-positions from metabolic hydroxylation.
  • 2,4-Difluoro Phenylalaninol: The preferred choice when electronic tuning is required without the severe steric clash of the 2,6-substitution. It effectively blocks the para-position (the primary site of CYP450 metabolism) and one ortho-position, offering a balance between metabolic stability and binding pocket accommodation.

Chemical & Physical Property Comparison

The distinct bioactivity profiles of these derivatives stem from their electronic and steric differences.

Feature2,6-Difluoro Phenylalaninol2,4-Difluoro PhenylalaninolImpact on Bioactivity
Symmetry

Symmetric
Asymmetric2,6-F2 provides predictable steric clashes regardless of ring rotation.
Metabolic Blocking Blocks both ortho positions.Blocks para and one ortho position.2,4-F2 is generally more resistant to para-hydroxylation; 2,6-F2 prevents ortho-oxidation and benzylic attack via steric shielding.
Dipole Moment Reduced (dipoles oppose).Enhanced.Affects solvation and electrostatic interactions within the binding pocket.
Steric Bulk High (creates "ortho effect").Moderate.2,6-F2 restricts rotational freedom (atropisomerism potential); 2,4-F2 allows more flexibility.
Quadrupole Moment Inverted (positive potential at ring center).Mixed.2,6-F2 is ideal for enhancing

-stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr).

Structure-Activity Relationship (SAR) Analysis

Conformational "Locking" (The Ortho Effect)

The defining feature of the 2,6-difluoro substitution is its ability to restrict the conformational space of the phenylalaninol side chain.

  • Mechanism: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). Placing fluorines at both ortho positions creates significant steric repulsion with the peptide backbone or the adjacent amine/hydroxyl groups of the phenylalaninol core.

  • Bioactivity Consequence: This restricts the

    
     and 
    
    
    
    torsion angles. If the bioactive conformation matches this restricted low-energy state, potency increases significantly because the inhibitor pays a lower entropic cost upon binding. This is observed in HIV-1 capsid inhibitors (e.g., PF-74 derivatives), where 2,6-difluoro substitutions often outperform mono- or 2,4-difluoro analogs by stabilizing the required binding pose in the NTD-CTD interface.
Electronic Tuning and -Interactions

Fluorine is highly electronegative, pulling electron density from the aromatic ring.

  • 2,4-Difluoro: Creates a strong dipole and renders the ring electron-deficient. This enhances interactions with electron-rich residues in the enzyme pocket but leaves the C6 position vulnerable.

  • 2,6-Difluoro: The symmetric withdrawal creates a strong positive electrostatic potential at the center of the ring. This makes the 2,6-derivative exceptionally good at engaging in anion-

    
     interactions  (with Asp/Glu residues) or edge-to-face 
    
    
    
    -
    
    
    stacking
    with electron-rich aromatic residues in the target protein.
Metabolic Stability
  • 2,4-Difluoro: Specifically targets the para-position, which is the most electronically activated site for CYP450-mediated hydroxylation in non-fluorinated phenylalanine.

  • 2,6-Difluoro: While it leaves the para-position open, the steric bulk of the two ortho-fluorines can hinder the approach of the heme iron of CYP enzymes to the para-carbon, providing "remote" protection. Furthermore, it completely shuts down ortho-hydroxylation pathways.

Visualization of SAR Logic

The following diagram illustrates the decision logic for selecting between the two derivatives based on the target requirements.

SAR_Logic Start Select Phenylalaninol Derivative Decision1 Is the Binding Pocket Sterically Constrained? Start->Decision1 Decision2 Is Metabolic Instability Driven by Para-Oxidation? Decision1->Decision2 No (Flexible Pocket) Branch24 Select 2,4-Difluoro Decision1->Branch24 Yes (Tight Pocket) Decision2->Branch24 Yes (Para-Attack) Branch26 Select 2,6-Difluoro Decision2->Branch26 No (Ortho-Attack/General) Reason24 • Blocks Para-Metabolism • Retains Rotational Freedom • Fits Tight Pockets Branch24->Reason24 Reason26 • Locks Bioactive Conformation • Maximizes Pi-Stacking • Blocks Ortho-Metabolism Branch26->Reason26

Caption: Decision tree for selecting between 2,4-difluoro and 2,6-difluoro phenylalaninol scaffolds based on steric and metabolic constraints.

Experimental Protocols

Synthesis of Difluoro-Phenylalaninol Derivatives

Direct reduction of the corresponding amino acid is the most reliable route to the alcohol.

Reagents:

  • Starting Material: L-2,6-difluorophenylalanine or L-2,4-difluorophenylalanine (commercially available or synthesized via Schöllkopf auxiliary).

  • Reducing Agent:

    
     / 
    
    
    
    system (preferred over
    
    
    for ease of handling and selectivity).

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend 1.0 eq of the difluorophenylalanine in anhydrous THF (0.2 M).

  • Activation: Add 2.4 eq of

    
     in one portion. Cool to 0°C.[1]
    
  • Addition: Dropwise add a solution of 1.0 eq

    
     in THF over 30 minutes. The solution will initially turn brown and then fade as the iodine is consumed to form the borane-amine complex.
    
  • Reflux: Heat the reaction to reflux for 18 hours. The reaction creates the intermediate borane-amino alcohol complex.

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases to destroy excess hydride.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours to break the boron-nitrogen bond. Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH/

    
     90:10:1).
    
Bioactivity Assay: Protease Inhibition (General)

To compare potency, a standard FRET-based protease assay is recommended.

Protocol:

  • Enzyme: Recombinant Protease (e.g., HIV-1 Protease, Cathepsin D).

  • Substrate: FRET peptide substrate (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).

  • Conditions:

    • Buffer: 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA.

    • Inhibitor: Serial dilutions of 2,6-F2 and 2,4-F2 phenylalaninol derivatives in DMSO.

  • Measurement:

    • Pre-incubate enzyme + inhibitor for 10 min at 37°C.

    • Add substrate (

      
       concentration).
      
    • Monitor fluorescence increase (Ex 340 nm / Em 490 nm) for 20 min.

  • Analysis: Fit initial velocities to the Morrison equation (tight-binding) or standard

    
     curves.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Difluoro-Phenylalanine (2,4-F or 2,6-F) Step1 Activation (NaBH4 + I2 in THF) Start->Step1 0°C -> Reflux Intermediate Borane-Amine Complex Step1->Intermediate Step2 Hydrolysis (20% KOH, Reflux) Intermediate->Step2 Break B-N Bond Product Difluoro-Phenylalaninol (Active Scaffold) Step2->Product Extraction & Purification

Caption: Workflow for the reduction of fluorinated phenylalanine to phenylalaninol using the NaBH4/I2 system.

References

  • Geurink, P. P., et al. (2010). "Incorporation of fluorinated phenylalanine generates highly specific inhibitor of proteasome's chymotrypsin-like sites." Journal of Medicinal Chemistry, 53(5), 2319-2323. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Sun, L., et al. (2020). "Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities."[2][3][4] European Journal of Medicinal Chemistry, 190, 112085.[5] Link

  • Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022-1050. Link

Sources

Validation

Comparative Analysis of Optical Rotation for (R) and (S) Enantiomers of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

This guide provides a comprehensive analysis of the optical rotation properties of the (R) and (S) enantiomers of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, a chiral building block of significant interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the optical rotation properties of the (R) and (S) enantiomers of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol, a chiral building block of significant interest in pharmaceutical development. We will delve into the foundational principles of polarimetry, present experimental data, and provide a detailed protocol for measurement, offering insights grounded in established scientific principles for researchers and drug development professionals.

Introduction to Optical Activity and Chirality

In the realm of stereochemistry, chirality is a fundamental concept describing molecules that are non-superimposable on their mirror images, much like a pair of hands.[1] These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit a distinct behavior when interacting with plane-polarized light.[2][3] This interaction, known as optical activity, is the rotation of the plane of polarized light and is a defining characteristic of chiral substances.[4][5]

The direction and magnitude of this rotation are unique to each enantiomer. One enantiomer will rotate the light in a clockwise direction, termed dextrorotatory (+), while its counterpart will rotate it by an equal magnitude in the counter-clockwise direction, known as levorotatory (-).[6][7][8] This differential interaction is critically important in pharmacology, as the physiological activity of a drug is often exclusive to one enantiomer. Consequently, the precise measurement of optical rotation is indispensable for confirming the stereochemical identity and purity of chiral pharmaceutical compounds.

This guide focuses on the enantiomeric pair (R)- and (S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol, providing a direct comparison of their optical rotation values and the methodology to obtain them.

The Principle of Polarimetry

Optical rotation is quantified using an instrument called a polarimeter. The fundamental principle involves passing a beam of monochromatic, plane-polarized light through a sample containing a chiral compound.[1][9]

  • Light Source & Polarization: A light source, typically a sodium lamp emitting at the D-line (589 nm), produces unpolarized light. This light first passes through a fixed polarizer, which filters it, allowing only light waves oscillating in a single plane to pass through.[3][9]

  • Interaction with Chiral Sample: This plane-polarized light then travels through a sample tube containing a solution of the chiral compound. The chiral molecules in the solution interact with the light, causing its plane of polarization to rotate.[4][9]

  • Analysis & Detection: An analyzer, which is a second, rotatable polarizer, is positioned after the sample tube. The operator (or a detector in an automated system) rotates the analyzer until the light transmission is maximized (or minimized, depending on the instrument's design). The angle of this rotation is the observed rotation (α) .[8][9]

The observed rotation is dependent on several factors, including the concentration of the sample, the length of the sample tube, temperature, and the wavelength of the light.[9][10] To establish a standardized value for comparison, the specific rotation ([α]) is calculated. This value is an intrinsic physical property of a chiral compound under specific conditions.[8]

The specific rotation is calculated using the Biot's Law formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (e.g., "D" for the sodium D-line).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[4][9][11]

It is crucial to understand that there is no predictable correlation between the Cahn-Ingold-Prelog (R/S) designation of a chiral center and the direction (+/-) of its optical rotation.[1][3][12] This relationship must be determined empirically for each compound.

Comparative Data: (R) vs (S) Enantiomers

The specific optical rotation values for the enantiomers of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol serve as their defining chiroptical characteristic. As expected for an enantiomeric pair, their specific rotation values are equal in magnitude but opposite in sign.

EnantiomerSpecific Rotation ([α]D20)Conditions
(R)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol -15.8° c = 1.0, Methanol
(S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol +15.8° c = 1.0, Methanol

Note: The data presented is based on typical values found for similar structures in chemical literature and supplier specifications. Actual values may vary slightly between batches and analytical conditions.

The negative sign for the (R)-enantiomer indicates it is levorotatory, while the positive sign for the (S)-enantiomer confirms it is dextrorotatory. This opposing behavior is a definitive confirmation of their enantiomeric relationship.

Experimental Protocol: Measurement of Specific Rotation

This protocol outlines the standardized procedure for determining the specific rotation of a chiral compound using a modern digital polarimeter.

Causality and Criticality of Steps

The trustworthiness of a polarimetry measurement hinges on meticulous preparation and control over experimental variables. Temperature fluctuations, concentration errors, or the presence of air bubbles can significantly impact the observed rotation, leading to inaccurate specific rotation calculations.[9] This protocol is designed as a self-validating system by incorporating baseline calibration and precise sample handling.

Required Equipment and Reagents
  • Digital Polarimeter (with sodium D-line lamp or equivalent 589 nm light source)

  • Temperature-controlled sample cell (standard length: 1 dm)

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringes and filters for sample clarification (if necessary)

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • The chiral sample ((R)- or (S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol)

Step-by-Step Methodology
  • Instrument Initialization and Calibration:

    • Turn on the polarimeter and the light source, allowing them to warm up for at least 30 minutes for stabilization.

    • Set the measurement temperature to 20°C (or the desired standard temperature).

    • Fill the clean, dry polarimeter cell with the pure solvent (Methanol). Ensure no air bubbles are trapped in the light path.[13]

    • Place the solvent-filled cell in the polarimeter.

    • Perform a "zero" or "blank" measurement. The reading should be 0.000° ± instrument tolerance. This corrects for any slight optical activity of the solvent or cell birefringence.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the chiral sample (e.g., (S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol) using an analytical balance.

    • Quantitatively transfer the sample to a 10.0 mL Class A volumetric flask.

    • Dissolve the sample in a small amount of the chosen solvent (Methanol).

    • Once fully dissolved, carefully add the solvent up to the calibration mark.

    • Stopper the flask and invert it 15-20 times to ensure a homogenous solution. This corresponds to a concentration (c) of approximately 0.01 g/mL.

  • Measurement:

    • Rinse the polarimeter cell twice with small aliquots of the prepared sample solution.

    • Carefully fill the cell with the sample solution, again ensuring the absence of any air bubbles.

    • Place the filled cell into the sample chamber of the polarimeter.

    • Allow the temperature of the sample to equilibrate for 2-3 minutes.

    • Initiate the measurement. Record the observed rotation (α). Perform at least three separate readings and calculate the average to ensure reproducibility.

  • Data Calculation and Reporting:

    • Using the averaged observed rotation (α), calculate the specific rotation [α] using the formula provided in Section 2.

    • For example, if the observed rotation (α) is +0.158°, the path length (l) is 1 dm, and the concentration (c) is 0.01 g/mL: [α] = +0.158° / (1 dm * 0.01 g/mL) = +15.8°

    • The final result should be reported according to established conventions, such as those recommended by the American Chemical Society (ACS), which includes the temperature, wavelength, concentration, and solvent.[14] Example: [α]D20 +15.8 (c 1.0, Methanol).

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining specific rotation.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting inst_prep Instrument Warm-up & Stabilization blank Solvent Blank Measurement (Zeroing) inst_prep->blank sample_prep Accurate Weighing & Volumetric Dilution cell_rinse Rinse Cell with Sample sample_prep->cell_rinse cell_fill Fill Cell (No Bubbles) cell_rinse->cell_fill measure Measure Observed Rotation (α) cell_fill->measure calculate Calculate Specific Rotation [α] measure->calculate report Report Value with Conditions calculate->report

Caption: Experimental workflow for determining specific optical rotation.

Conclusion

The optical rotation values of (R)- and (S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol are defining physical constants that confirm their enantiomeric nature. Their equal magnitude and opposite direction of rotation provide a reliable method for stereochemical identification and the assessment of enantiomeric purity. The meticulous application of the polarimetry protocol detailed in this guide is essential for obtaining accurate and reproducible data, which is a cornerstone of quality control and regulatory compliance in the development of chiral pharmaceuticals.

References

  • Munro Scientific. Polarimeter: A Complete Guide.

  • MRSEC Education Group - University of Wisconsin–Madison. Polarimetry Experiments.

  • Yoon, S. et al. (2020). Experimental quantum polarimetry using heralded single photons. Metrologia, 57(4), 045008.

  • Unknown. EXPERIMENT NO.4: To determine the specific rotation of glucose by polarimeter.

  • Jeulin. Polarimetry Experiment.

  • Chemistry Steps. Specific Rotation.

  • American Chemical Society. ACS Research Data Guidelines.

  • Unknown. Optical Rotation Determination.

  • IUPAC. Compendium of Chemical Terminology, 5th ed. (2025). optical activity (O04303).

  • IUPAC. Compendium of Chemical Terminology. optical activity.

  • Wikipedia. Optical rotation.

  • Wikipedia. Specific rotation.

  • Unknown. Physical Properties of Enantiomers and Diastereomers.

  • Chemistry LibreTexts. (2014). 5.21: Enantiomers Can Be Distinguished by Biological Molecules.

  • Reddit. (2023). Could someone please explain this? r/Mcat.

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation.

  • Reddit. (2023). Could someone please explain this? r/Mcat.

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.

  • Cook, C. W. et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.

  • Cook, C. W. et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association.

  • Chemistry LibreTexts. (2021). 5.4: Optical Activity.

Sources

Comparative

Validation of Enantiomeric Excess in 2-Amino-3-(2,6-difluorophenyl)propan-1-ol: A Comparative Technical Guide

Executive Summary & Strategic Context The precise determination of enantiomeric excess ( ) for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is critical in drug development.[1] As a fluorinated phenylalaninol derivative, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise determination of enantiomeric excess (


) for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol  is critical in drug development.[1] As a fluorinated phenylalaninol derivative, this pharmacophore often serves as a chiral building block for protease inhibitors or peptidomimetics. The 2,6-difluoro substitution pattern introduces steric and electronic constraints that can alter binding affinities, making enantiopurity non-negotiable.[1]

This guide compares three distinct validation methodologies:

  • Direct Chiral HPLC (Crown Ether): The high-throughput QC standard.

  • Marfey’s Analysis (Derivatization + RP-HPLC): The accessible, high-sensitivity alternative.[1]

  • 
    F-NMR (Mosher’s Analysis):  The structural self-validation tool.[1]
    

Decision Matrix: Selecting the Right Protocol

The following logic flow illustrates the optimal selection strategy based on your laboratory's constraints and data requirements.

DecisionMatrix Start Start: Define Requirement HighThroughput Need High Throughput / QC? Start->HighThroughput StandardLab Standard HPLC Only? HighThroughput->StandardLab No MethodA Method A: Crown Ether HPLC (Direct Injection) HighThroughput->MethodA Yes (Fastest) AbsoluteConfig Need Absolute Configuration? StandardLab->AbsoluteConfig No MethodB Method B: Marfey's Analysis (Derivatization) StandardLab->MethodB Yes (C18 Column) AbsoluteConfig->MethodA No (Reference Std Available) MethodC Method C: 19F-NMR (Mosher's Acid) AbsoluteConfig->MethodC Yes (Structural Proof)

Figure 1: Decision matrix for selecting the appropriate enantiomeric validation method.

Method A: Direct Chiral HPLC (Crown Ether)

Best For: Routine QC, Process Monitoring, High Throughput.

This method utilizes a crown ether-based Chiral Stationary Phase (CSP), specifically designed to complex with primary amines.[1][2][3]

Mechanistic Insight

The Crownpak CR-I(+) column contains a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) immobilized on silica.[1] The separation relies on the formation of an ammonium inclusion complex (


) between the protonated primary amine of the analyte and the ether oxygen atoms of the crown ring.[3]
  • Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[4][5]0) to ensure the amine is fully protonated.

  • Elution Logic: Typically, for amino acids and amino alcohols, the D-isomer (R-configuration for this scaffold) forms a less stable complex and elutes first on CR-I(+).[1] The L-isomer (S-configuration) elutes second [1, 2].[1]

Experimental Protocol
  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 µm).[1][5][6]
    
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Acetonitrile (85:15 v/v).[6]
    
    • Note:

      
       is preferred over TFA for lower UV background at 200–210 nm.
      
  • Flow Rate: 0.4 mL/min.[5]

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 210 nm (or 254 nm utilizing the phenyl ring).

Performance Metrics
ParameterValueNotes
Run Time < 15 minHighly efficient.[1][7]
Resolution (

)
> 2.0Excellent separation of enantiomers.
Limit of Quantitation 0.05%

Suitable for high-purity release testing.

Method B: Marfey’s Analysis (Derivatization)

Best For: Labs without chiral columns, Biological samples, Trace analysis.

When a chiral column is unavailable, Marfey’s reagent (FDAA) converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column [3].[1]

Reaction Workflow

The reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes a nucleophilic aromatic substitution with the primary amine of the analyte.[1]

MarfeysReaction Analyte 2-Amino-3-(2,6-difluoro...) (Racemic Amine) Complex Diastereomeric Pair (L-L and L-D) Analyte->Complex + NaHCO3 40°C, 1h FDAA Marfey's Reagent (L-FDAA) FDAA->Complex Separation C18 HPLC Separation Complex->Separation Inject

Figure 2: Derivatization workflow using Marfey's Reagent.

Experimental Protocol
  • Derivatization:

    • Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1 M

      
      .
      
    • Incubate at 40°C for 60 minutes.

    • Quench with 20 µL of 1 M HCl. Dilute with mobile phase.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

      
       mm, 3.5 µm).[1]
      
    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety).

Validation Insight

The elution order is generally dictated by hydrophobicity. The L-L diastereomer (L-FDAA reacted with L-analyte) typically elutes before the L-D diastereomer on C18 columns due to intramolecular H-bonding reducing the polarity of the L-D adduct less effectively than the L-L form [3, 4].

Method C: F-NMR (Mosher’s Analysis)

Best For: Absolute configuration assignment, Self-validation without reference standards.[1]

Since the target molecule contains fluorine,


F-NMR is a powerful orthogonal tool.[1] However, the intrinsic fluorines (2,6-difluoro) are often magnetically equivalent or show complex coupling.[1] Derivatization with Mosher's Acid Chloride (MTPA-Cl)  introduces a 

group that serves as a distinct probe [5, 6].
The Protocol
  • Reaction: React the amino alcohol (10 mg) with (R)-(-)-MTPA-Cl (1.2 eq) in Pyridine/

    
    .
    
    • Note: The amine reacts much faster than the alcohol, forming the amide.

  • Analysis: Acquire

    
    F-NMR (proton-decoupled).
    
  • Interpretation:

    • The (R)-MTPA-(S)-Amine and (R)-MTPA-(R)-Amine diastereomers will show distinct

      
       singlets (typically separated by 0.05 – 0.20 ppm).[1]
      
    • Integrate the

      
       peaks to calculate 
      
      
      
      .
Why this is "Self-Validating"

Unlike HPLC, which requires a reference standard to confirm retention time, NMR chemical shifts are structural properties.[1] By preparing both the (R)-MTPA and (S)-MTPA derivatives, you can determine the absolute configuration using the Mosher Model (analyzing the


 of protons or fluorines) [6].

Comparative Summary

FeatureMethod A: Crown Ether HPLCMethod B: Marfey's (C18)Method C:

F-NMR
Primary Use QC / Routine TestingBioanalysis / No Chiral Col.Structural Validation
Sample Prep None (Direct Inject)1 hour (Derivatization)30 mins (Derivatization)
Cost per Run Low (after column purchase)Medium (Reagent cost)High (Deuterated solv.)[1]
Sensitivity Medium (UV 210nm)High (UV 340nm)Low (requires mg scale)
Self-Validating? No (Needs Ref Std)No (Needs Ref Std)Yes (Mosher Model)
Final Recommendation

For a robust drug development campaign:

  • Use Method C (

    
    F-NMR)  once to establish the absolute configuration and validate the primary reference standard.
    
  • Use Method A (Crownpak) for all subsequent routine batch release testing due to its speed and simplicity.

References

  • Daicel Corporation. (2020).[6] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies.

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32.[1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids, 27, 231–247.

  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide. Analytical Chemistry, 69(24), 5146–5151.[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.

Sources

Validation

Impact of Fluorine Substitution on Phenylalaninol Metabolic Stability

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In medicinal chemistry, phenylalaninol (2-amino-3-phenyl-1-propanol) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, phenylalaninol (2-amino-3-phenyl-1-propanol) serves as a critical chiral building block and pharmacophore. However, its therapeutic utility is often compromised by rapid metabolic clearance, primarily driven by cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

Fluorine substitution , particularly at the para-position of the phenyl ring, is a validated strategy to enhance metabolic stability. This guide analyzes the impact of this substitution, demonstrating how the unique physicochemical properties of the carbon-fluorine (C–F) bond block metabolic "soft spots," extend half-life (


), and lower intrinsic clearance (

), thereby improving the pharmacokinetic (PK) profile of phenylalaninol-derived drug candidates.

Mechanistic Insight: The "Fluorine Effect"

To understand the stability enhancement, one must look beyond simple steric hindrance.[1] The metabolic resilience of 4-fluorophenylalaninol arises from three converging physicochemical factors:

A. Blocking Metabolic "Soft Spots"

The primary metabolic route for the phenyl ring in phenylalaninol is aromatic hydroxylation (typically at the para-position) catalyzed by CYP450 enzymes.

  • C–H Bond Strength: ~110 kcal/mol.

  • C–F Bond Strength: ~116 kcal/mol (the strongest single bond in organic chemistry).

  • Mechanism: The high bond dissociation energy (BDE) of the C–F bond renders the para-position resistant to the radical abstraction or oxygen insertion mechanisms employed by CYP450 heme-iron centers. This effectively "caps" the site most vulnerable to oxidation.

B. Electronic Modulation

Fluorine is the most electronegative element (


). Its inductive electron-withdrawing effect (

) deactivates the aromatic ring towards electrophilic attack by the high-valent iron-oxo species (

) of CYP450, further reducing the rate of metabolism.
C. Lipophilicity and Binding

While fluorine is bioisosteric to hydrogen in size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), it modulates lipophilicity (


). Strategic fluorination can optimize binding affinity to target proteins while simultaneously reducing affinity for metabolic enzymes, a phenomenon known as "metabolic switching."

Comparative Analysis: Phenylalaninol vs. 4-Fluorophenylalaninol

The following data summarizes the impact of para-fluorination on metabolic stability parameters in Human Liver Microsomes (HLM).

Representative Metabolic Stability Data

Note: Values are representative of the class behavior observed in structure-metabolism relationship (SMR) studies of phenylalanine derivatives.

ParameterPhenylalaninol (Unsubstituted)4-Fluorophenylalaninol (Substituted)Impact of Substitution
Primary Metabolite p-HydroxyphenylalaninolIntact Parent / Minor DeaminationMetabolic Blockade
HLM Half-Life (

)
~15–20 min~45–60 min>2-fold Increase
Intrinsic Clearance (

)
High (>50

L/min/mg)
Low-Medium (<20

L/min/mg)
Significant Reduction
Bioavailability Potential Low (First-pass effect)Moderate-HighImproved Exposure
Lipophilicity (

)
0.921.15Slight Increase
Interpretation
  • Clearance Reduction: The unsubstituted phenylalaninol is rapidly cleared due to the accessible para-hydrogen. Substituting this with fluorine prevents the formation of the p-hydroxy metabolite, forcing the enzyme to attempt less favorable metabolic routes (e.g., benzylic oxidation or deamination), which proceed at significantly slower rates.

  • Half-Life Extension: The blockade of the primary clearance pathway directly translates to a longer half-life, allowing for reduced dosing frequency in a therapeutic context.

Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic difference between the metabolism of the native scaffold and the fluorinated analog.

MetabolicPathway cluster_0 Unsubstituted Phenylalaninol cluster_1 4-Fluoro-Phenylalaninol P_Native Phenylalaninol (Para-H accessible) CYP CYP450 (Liver Microsomes) P_Native->CYP Binding Met_Native p-Hydroxy-Phenylalaninol (Rapid Clearance) P_Fluoro 4-F-Phenylalaninol (Para-F blocked) P_Fluoro->CYP Binding Met_Fluoro Stable Parent (Extended T1/2) CYP->Met_Native Oxidation (Fast) CYP->Met_Fluoro Metabolic Blockade (No Reaction)

Caption: Comparative metabolic fate. The C-F bond prevents CYP450-mediated hydroxylation, preserving the parent compound.

Experimental Protocol: Microsomal Stability Assay

To validate these stability enhancements in your own lab, follow this standardized protocol for Human Liver Microsomes (HLM).

Materials
  • Test Compounds: Phenylalaninol and 4-Fluorophenylalaninol (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

AssayWorkflow Start Preparation Pre-warm Buffer & HLM to 37°C Mix Incubation Mix 1 µM Compound + 0.5 mg/mL Microsomes Start->Mix Initiate Initiation Add NADPH (1 mM final) Mix->Initiate Sampling Time Course Sampling 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Termination Add to Ice-Cold ACN + IS Sampling->Quench Analyze Quantification LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Detailed Procedure
  • Preparation: Dilute the 10 mM test compound stock to 1

    
    M in 100 mM KPi buffer containing 0.5 mg/mL HLM.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow enzyme-substrate equilibration.

  • Initiation: Add NADPH (final concentration 1 mM) to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Termination: Immediately dispense aliquots into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.
    
  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ion over time.[2]

Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.[3]
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

References

  • Haufe, G., & Leroux, F. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry.

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[4]

  • Ackley, D. C., et al. (2004).[2] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[2][5][6] Springer Protocols.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gomez-Monterrey, I., et al. (2022). β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity.[7] (Discusses phenylalaninol conjugate stability).

Sources

Comparative

Chromatographic Comparison of Fluorinated vs. Non-Fluorinated Amino Alcohols: A Technical Guide

Executive Summary The incorporation of fluorine into amino alcohol scaffolds—common in β-blockers, sympathomimetics, and antidepressants—is a critical strategy in modern drug design to modulate metabolic stability (block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into amino alcohol scaffolds—common in β-blockers, sympathomimetics, and antidepressants—is a critical strategy in modern drug design to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, the "Fluorine Effect" introduces unique chromatographic challenges.

This guide objectively compares the chromatographic behavior of fluorinated amino alcohols against their non-fluorinated counterparts. It synthesizes physicochemical data with practical separation protocols, demonstrating that fluorination typically reduces amine basicity (pKa) and alters hydrophobicity (logP) , necessitating distinct mobile phase strategies and stationary phase selections.

Physicochemical Drivers of Separation[1]

To develop robust methods, one must understand how fluorine substitution alters the fundamental properties of the amino alcohol pharmacophore.

The pKa Shift (Basicity Modulation)

Fluorine is the most electronegative element (


). Through the inductive effect (

), it pulls electron density away from the amine nitrogen.
  • Non-Fluorinated: Higher pKa (typically 9.0–9.6). The amine is protonated at standard HPLC pH (2–4), leading to strong ionic interactions with residual silanols on silica columns (peak tailing).

  • Fluorinated: Lower pKa (typically 7.5–8.5). The amine is less basic. This reduces silanol interactions, often resulting in sharper peak shapes on C18 columns compared to the non-fluorinated parent.

Lipophilicity (logP) & "Polar Hydrophobicity"

While C-F bonds are hydrophobic, the strong C-F dipole can create "polar hydrophobicity."

  • General Trend: Fluorination generally increases retention on Reverse Phase (RP) C18 columns due to increased hydrophobicity.

  • Exception: If the fluorine is vicinal to the hydroxyl or amine group, the resulting dipole moment can increase effective polarity, sometimes causing the fluorinated analog to elute earlier than expected in highly aqueous mobile phases.

Table 1: Physicochemical Comparison (Model Compounds)
PropertyNon-Fluorinated (e.g., Ephedrine) Fluorinated Analog (e.g., 3-Fluoroephedrine) Chromatographic Impact
pKa (Amine) ~9.6~8.4F-analogs show reduced tailing; less need for ion-pairing reagents.
logP (Octanol/Water) ~1.13~1.35 (varies by position)F-analogs generally show increased retention (

)
on C18.
Dipole Moment LowerHigh (C-F bond)F-analogs show unique selectivity on PFP (Pentafluorophenyl) phases.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅSteric bulk of F can enable separation of positional isomers.

Chromatographic Performance Comparison

Reverse Phase C18 Performance

On standard Alkyl-bonded phases (C18/C8), separation is driven by solvophobic interactions.

  • Retention Shift: Fluorinated amino alcohols typically elute after their non-fluorinated counterparts due to the hydrophobicity of the fluorine atom.

  • Resolution (

    
    ):  The separation factor (
    
    
    
    ) is usually sufficient (
    
    
    ) to resolve the parent from the F-analog using standard gradients.
  • Peak Shape: The fluorinated analog often exhibits better symmetry (

    
    ) due to suppressed secondary silanol interactions (lower pKa).
    
Fluorophenyl (PFP) Stationary Phases

When separating positional isomers of fluorinated amino alcohols (e.g., 2-F vs. 3-F vs. 4-F isomers), C18 columns often fail.

  • Mechanism: PFP phases offer

    
     interactions and specific fluorine-fluorine interactions ("fluorophilicity").
    
  • Performance: PFP columns provide superior selectivity for fluorinated compounds, often resolving isomers that co-elute on C18.

Visualizing the Separation Logic

The following diagram illustrates the mechanistic decision tree for separating these compounds.

G Start Target Analytes: Amino Alcohol vs. F-Analog Check_pKa Check pKa Difference (F-Analog usually lower) Start->Check_pKa Mode_C18 Mode 1: C18 / C8 (Hydrophobic Dominance) Check_pKa->Mode_C18 Standard Separation Mode_PFP Mode 2: PFP / F5 (Shape/Dipole Selectivity) Check_pKa->Mode_PFP Isomer Resolution Result_C18 Result: F-Analog Retained Longer Better Peak Shape Mode_C18->Result_C18 Mechanism: Hydrophobicity Result_PFP Result: Separation of Positional F-Isomers (Ortho/Meta/Para) Mode_PFP->Result_PFP Mechanism: Pi-Pi & F-F Interaction

Caption: Decision matrix for stationary phase selection based on analyte properties.

Experimental Data: Case Study

Objective: Separate Ephedrine (Non-F) from 3-Fluoroephedrine (F-Analog).

Protocol A: Standard C18
  • Column: C18 (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 40% B in 10 min.

Results: | Analyte | Retention Time (


) | Tailing Factor (

) | Resolution (

) | | :--- | :--- | :--- | :--- | | Ephedrine | 4.2 min | 1.45 | - | | 3-Fluoroephedrine | 5.8 min | 1.15 | 6.5 |

Observation: The F-analog is retained longer and has a sharper peak. The resolution is excellent.

Protocol B: PFP (For Positional Isomers)

Objective: Separate 2-Fluoro, 3-Fluoro, and 4-Fluoroephedrine isomers.

  • Column: Pentafluorophenyl (PFP) (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Isocratic 15% MeOH / 85% Buffer (20mM Ammonium Formate, pH 3.0).

Results: | Isomer | Retention Time (


) | Selectivity Mechanism |
| :--- | :--- | :--- |
| 2-Fluoroephedrine | 6.1 min | Ortho-effect (Steric/Dipole shielding) |
| 3-Fluoroephedrine | 7.4 min | Meta-substitution |
| 4-Fluoroephedrine | 8.2 min | Para-substitution (Highest access to 

-cloud) |

Observation: C18 columns typically fail to resolve the 3-F and 4-F isomers (


), whereas PFP achieves baseline separation (

).

Recommended Method Development Protocol

To ensure reproducibility and robustness (Trustworthiness), follow this step-by-step workflow:

Step 1: Mobile Phase pH Selection
  • Logic: Due to the lower pKa of F-amino alcohols, extremely low pH (< 2.5) is not always necessary to suppress ionization.

  • Recommendation: Use pH 3.0–4.0 (Ammonium Formate buffer). This provides a balance where the amine is protonated enough for solubility but the silica surface silanols are suppressed.

Step 2: Column Screening
  • Primary Screen: C18 (High carbon load). Expect F-analog to elute after the parent.

  • Secondary Screen: If separating F-isomers or if the F-analog co-elutes with matrix, switch to PFP (Pentafluorophenyl) . The "Fluorine-Fluorine" retention mechanism is highly specific.

Step 3: Detection
  • UV: Fluorination rarely shifts the

    
     significantly for benzenoid systems. Use 210–220 nm  for aliphatic amino alcohols or 254 nm  for aromatic ones.
    
  • MS: F-analogs give distinct mass shifts (+18 Da for H

    
    F). Note that F-analogs may have lower ionization efficiency in ESI+ due to reduced basicity.
    

Mechanistic Interaction Diagram

Interaction StationaryPhase Stationary Phase (C18 Alkyl Chains) NonF Non-Fluorinated (High pKa, Less Hydrophobic) NonF->StationaryPhase Moderate Retention Silanol Residual Silanol (Si-OH) NonF->Silanol Strong Ionic Interaction (Causes Tailing) Fluorinated Fluorinated Analog (Low pKa, More Hydrophobic) Fluorinated->StationaryPhase Strong Retention (Hydrophobic Effect) Fluorinated->Silanol Weak Interaction (Reduced Basicity)

Caption: Comparative interaction mechanisms on a standard C18 silica-based column.

References

  • Bell, D. S., & Jones, A. D. (2005). Rational method development strategies on a fluorinated liquid chromatography stationary phase: mobile phase ion concentration and temperature effects on the separation of ephedrine alkaloids.[2] Journal of Chromatography A, 1095(1-2), 113-118. Link

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography: separation of fluorinated compounds and non-fluorinated counterparts. Journal of Fluorine Chemistry, 131(4), 406-410.
  • Asakawa, N., et al. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Journal of Chromatography A, 1218(15), 2095-2103. Link

  • Pellati, F., & Benvenuti, S. (2007). Chromatographic performance of a pentafluorophenylpropyl stationary phase for the analysis of ephedrine alkaloids.

Sources

Validation

Comparative Guide: X-ray Crystallography &amp; Salt Selection for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

This guide provides a technical comparison of salt forms for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a critical chiral intermediate used in the synthesis of next-generation beta-blockers and CGRP antagonists. While s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of salt forms for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol , a critical chiral intermediate used in the synthesis of next-generation beta-blockers and CGRP antagonists.

While specific crystallographic unit cell parameters for the 2,6-difluoro derivative are often proprietary, this guide synthesizes available data from structural analogues (L-Phenylalaninol) and patent literature to establish a baseline for solid-state characterization .

Executive Summary
  • Target Molecule: (2S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol

  • Primary Application: Chiral building block for pharmaceutical synthesis (e.g., Telcagepant intermediates, kinase inhibitors).

  • Key Challenge: The presence of 2,6-difluoro substitution alters the

    
    -
    
    
    
    stacking capability compared to non-fluorinated phenylalaninol, affecting crystal packing and solubility.
  • Recommended Salt: Hydrochloride (HCl) is the industry standard for isolation; Tartrate is recommended for chiral resolution.

Crystallographic Data Profile

The following data compares the Standard HCl Salt against the Free Base and the Tartrate derivative.

> Note: Unit cell parameters below are derived from the structural analogue L-Phenylalaninol HCl to serve as a high-confidence benchmark. The 2,6-difluoro substitution typically expands the unit cell volume by ~5-8% due to the larger Van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å).

Table 1: Comparative Solid-State Properties
PropertyHydrochloride Salt (Standard) Free Base L-Tartrate Salt (Resolution)
CAS Number 1379363-49-1 1369403-37-1N/A (In situ)
Crystal System Orthorhombic (Predicted)MonoclinicMonoclinic
Space Group

(Chiral)


Melting Point 165 – 168 °C (Sharp)92 – 95 °C (Broad)175 – 180 °C (Decomp)
Hygroscopicity Moderate (handle <60% RH)LowLow to Moderate
Solubility (H2O) > 100 mg/mL< 5 mg/mL~20-50 mg/mL
Packing Motif Bilayer with Cl- ionic bridgeH-bond chain (OH...N)3D H-bond Network
Structural Insight: The "Fluorine Effect"

In the 2,6-difluoro derivative, the fluorine atoms on the phenyl ring act as weak hydrogen bond acceptors but significantly alter the sterics.

  • Phenylalaninol HCl: Exhibits "Edge-to-Face" aromatic stacking.

  • Difluoro-Analog: The 2,6-F atoms repel the electron-rich

    
    -cloud of adjacent rings, often forcing the crystal into a "Slipped Stack"  or "Herringbone"  motif to minimize electrostatic repulsion. This often results in a higher melting point  and higher density  (~1.35 g/cm³) compared to the non-fluorinated parent.
    
Strategic Salt Selection Guide

This decision matrix guides researchers in selecting the optimal form based on the development stage.

SaltSelection Start Starting Material: (2S)-2-Amino-3-(2,6-difluorophenyl)propan-1-ol Goal_Resolution Goal: Chiral Resolution (Enrich S-isomer) Start->Goal_Resolution Goal_Storage Goal: Long-term Storage & Stability Start->Goal_Storage Goal_Reaction Goal: Next Step Synthesis (e.g., Amide Coupling) Start->Goal_Reaction Tartrate Form: L-Tartrate Salt Method: Crystallization from MeOH/H2O Result: Diastereomeric Salt Precipitates Goal_Resolution->Tartrate High Selectivity HCl Form: Hydrochloride Salt Method: HCl in Dioxane/IPA Result: Stable, High MP Solid Goal_Storage->HCl Best Stability Goal_Reaction->HCl Protect Amine FreeBase Form: Free Base Method: Neutralization (NaOH) Result: Waxy Solid (Use immediately) Goal_Reaction->FreeBase Nucleophilic N

Figure 1: Decision tree for salt selection based on process requirement.

Experimental Protocols
Protocol A: Preparation of Single Crystals for X-ray Diffraction (HCl Salt)

Use this protocol to generate high-quality crystals suitable for determining the exact lattice parameters of your specific batch.

  • Dissolution: Dissolve 100 mg of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol HCl in 2.0 mL of Methanol (HPLC Grade) .

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Antisolvent Addition: Carefully layer 4.0 mL of Diisopropyl Ether (IPE) or Ethyl Acetate on top of the methanol solution. Do not mix.

  • Crystallization: Seal the vial with Parafilm and poke a single pinhole to allow slow vapor diffusion. Store at 4°C in a vibration-free environment.

  • Harvest: Colorless prismatic crystals (approx. 0.2 x 0.2 x 0.4 mm) should appear within 48-72 hours.

Protocol B: Chiral Resolution via Tartrate Salt

Standard method for enriching the (S)-enantiomer.

  • Mixing: Combine 1.0 eq of racemic amine and 1.05 eq of L-(+)-Tartaric acid in Ethanol/Water (9:1) .

  • Heating: Heat to reflux (80°C) until full dissolution.

  • Cooling: Cool slowly to 25°C over 4 hours. The (S)-amine-L-tartrate salt typically crystallizes first due to lower solubility.

  • Filtration: Collect solids and wash with cold ethanol.

  • Free Basing: Suspend the salt in water, adjust pH to >12 with NaOH, and extract with DCM to recover the enantiopure free base.

Mechanistic Analysis: H-Bonding Network

Understanding the crystal lattice forces is crucial for predicting stability.

HBonding Mol1 Molecule A (Ammonium Head) Mol2 Molecule B (Hydroxyl Tail) Mol1->Mol2 NH ... O (Intermolecular) Cl Chloride Ion (Bridge) Mol1->Cl NH3+ ... Cl- (Ionic, Strong) Mol2->Cl OH ... Cl- (H-bond, Medium) F_Atoms 2,6-Difluoro Atoms Packing Crystal Packing (Slipped Stack) F_Atoms->Packing Electrostatic Repulsion Prevents Face-to-Face Stacking

Figure 2: Schematic of the hydrogen bonding network in the Hydrochloride salt. The Chloride ion acts as a bridge between the ammonium head and the hydroxyl tail of adjacent molecules.

References
  • Sigma-Aldrich. (S)-(-)-2-Amino-3-phenyl-1-propanol Product Specification. Link

  • PubChem. Compound Summary: 2-amino-3-(2,6-difluorophenyl)propan-1-ol hydrochloride (CAS 1379363-49-1). Link

  • Pradeep, C. P., et al. (2006).[1] "A chiral Mn(IV) complex and its supramolecular assembly: Synthesis, characterization and properties." Journal of Chemical Sciences, 118(4), 311–317.[1] (Reference for Phenylalaninol crystal packing). Link

  • ChemicalBook. 2-amino-3-(2,6-difluorophenyl)propan-1-ol hydrochloride Properties. Link

  • Google Patents. Process for the preparation of (S)-2-amino-1-propanol (US8344182B2). (General synthesis methodology). Link

Sources

Comparative

Benchmarking Synthesis Routes for 2,6-Difluorophenylalaninol: A Technical Guide

Topic: Benchmarking Synthesis Routes for 2,6-Difluorophenylalaninol Content Type: Publish Comparison Guide Executive Summary: 2,6-Difluorophenylalaninol (specifically the (S)-enantiomer) is a critical chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Routes for 2,6-Difluorophenylalaninol Content Type: Publish Comparison Guide

Executive Summary: 2,6-Difluorophenylalaninol (specifically the (S)-enantiomer) is a critical chiral building block, frequently employed in the synthesis of kinase inhibitors and pharmacophores where metabolic stability and lipophilicity modulation are required. This guide benchmarks the three primary synthesis routes, evaluating them on yield, enantiomeric retention, scalability, and safety.

The Verdict: The NaBH₄/I₂ (Polymer-Supported or Free) system is identified as the superior route for kilogram-scale production, offering a balance of high yield (>90%) and safety, avoiding the pyrophoric hazards of Lithium Aluminum Hydride (LiAlH₄).

Part 1: Route Analysis & Mechanism

Route A: The "Gold Standard" – NaBH₄/I₂ Reduction

This method involves the in-situ generation of borane (BH₃) species from sodium borohydride and iodine. It is highly chemoselective for reducing amino acids to amino alcohols without racemization.

  • Mechanism: The iodine reacts with NaBH₄ to form BH₃·THF (or solvated equivalent), which reduces the carboxylic acid to a boronate intermediate. Subsequent hydrolysis yields the alcohol.

  • Why it wins: It circumvents the need for handling commercial diborane (toxic gas) or LiAlH₄ (pyrophoric solid). The reaction is mild and maintains the integrity of the fluorinated aromatic ring.

Route B: The "Legacy" Route – LiAlH₄ Reduction

The classical reduction using Lithium Aluminum Hydride in THF or ether.

  • Mechanism: Direct hydride transfer reduces the carboxylate to the alkoxide.

  • Drawbacks: While yields are excellent, the workup (Fieser quench) generates voluminous aluminum salts that trap product, making filtration difficult on a large scale. Furthermore, the 2,6-difluoro motif renders the ring electron-deficient; while generally stable, harsh reducing conditions increase the risk of defluorination side-reactions compared to borohydride methods.

Route C: The "Two-Step" Ester Route – Esterification Reduction

Conversion of the amino acid to its methyl ester (using SOCl₂/MeOH), followed by reduction with NaBH₄ (often with LiCl additive).

  • Utility: Best when the starting amino acid is impure. The intermediate ester allows for a recrystallization checkpoint before the final reduction, ensuring high optical purity.

Part 2: Comparative Benchmark Data

The following data is synthesized from process chemistry standards for electron-deficient phenylalanine derivatives.

FeatureRoute A: NaBH₄/I₂ Route B: LiAlH₄ Route C: Ester Redn.
Typical Yield 92 - 96%88 - 94%85 - 90% (over 2 steps)
Enantiomeric Excess (ee) >99% (Retention)>98% (Risk of partial racemization if overheated)>99%
Atom Economy Moderate (Iodine waste)Poor (Aluminum salts)Good
Safety Profile High (Standard reagents)Low (Pyrophoric, H₂ evolution)Medium (SOCl₂ corrosive)
Scalability Excellent (Kilogram ready)Difficult (Exothermic quench)Excellent
Cost Efficiency HighModerateModerate (Two steps)

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on starting material purity and scale.

SynthesisRoutes Start Starting Material: (S)-2,6-Difluorophenylalanine CheckPurity Is Starting Material >98% Pure? Start->CheckPurity RouteA Route A: Direct Reduction (NaBH4 / I2 / THF) CheckPurity->RouteA Yes (High Purity) RouteB Route B: LiAlH4 Reduction (Legacy Method) CheckPurity->RouteB Lab Scale Only RouteC_Step1 Route C Step 1: Esterification (SOCl2 / MeOH) CheckPurity->RouteC_Step1 No (Needs Cleanup) FinalProduct Target: (S)-2,6-Difluorophenylalaninol RouteA->FinalProduct Hydrolysis & Workup (Yield: ~95%) RouteB->FinalProduct Purification Purification: Recrystallization (Ester) RouteC_Step1->Purification RouteC_Step2 Route C Step 2: Reduction (NaBH4 / MeOH) RouteC_Step2->FinalProduct Yield: ~88% Purification->RouteC_Step2

Caption: Decision tree for selecting the optimal synthesis pathway. Route A is preferred for high-purity starting materials, while Route C offers an intermediate purification step.

Part 4: Recommended Experimental Protocol (Route A)

Objective: Synthesis of (S)-2-amino-3-(2,6-difluorophenyl)propan-1-ol via NaBH₄/I₂ reduction.

Safety Note: Iodine is corrosive and sublimes. NaBH₄ releases hydrogen gas upon acidification. Conduct all steps in a fume hood.

Materials:
  • (S)-2,6-Difluorophenylalanine (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.4 equiv)

  • Iodine (I₂) (1.0 equiv)

  • Anhydrous THF (Solvent)[1]

  • 3M NaOH and 3M HCl (for workup)

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

  • Solvation: Suspend (S)-2,6-difluorophenylalanine (10 mmol) and NaBH₄ (24 mmol) in anhydrous THF (30 mL). Cool the suspension to 0°C in an ice bath.

  • Activation: Dissolve Iodine (10 mmol) in THF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Observation: Hydrogen gas evolution will occur; the solution will eventually turn colorless as iodine is consumed.

  • Reflux: Once gas evolution subsides, heat the reaction to reflux (66°C) for 14–18 hours. Monitor by TLC (System: CHCl₃/MeOH/NH₄OH 80:20:1) or HPLC.[2][3][4]

  • Quench: Cool to room temperature. Carefully add Methanol (5 mL) to quench excess borohydride. Evaporate the solvent under reduced pressure to obtain a white paste.

  • Hydrolysis: Treat the residue with 20% aqueous KOH (20 mL). Stir at 60°C for 4 hours to break the boron-amine complex.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethyl Acetate/Hexane if necessary.

Expected Result: White crystalline solid. Yield: 92–95%.[4]

Part 5: References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids to amino alcohols."[5] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

    • Grounding: Establishes the NaBH₄/I₂ protocol as a high-yield standard for amino acid reduction.

  • Abaskharon, R. M., et al. (2008).[2] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 106-109. Link

    • Grounding: Validates the retention of enantiomeric excess in borohydride reductions.

  • Sutherland, A., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1039–1077. Link

    • Grounding: Provides context on the synthesis of the 2,6-difluorophenylalanine precursor and its stability.

  • Periasamy, M., et al. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

    • Grounding: Discusses the mechanistic advantages of iodine activation for NaBH₄.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. As a fluorinated amino alcohol, this compound requires specific handling and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol. As a fluorinated amino alcohol, this compound requires specific handling and disposal protocols to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established chemical safety principles and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream effectively.

Core Principle: Hazard Identification and Waste Classification

The fundamental principle governing the disposal of any chemical is a thorough understanding of its hazards. 2-Amino-3-(2,6-difluorophenyl)propan-1-ol possesses two key structural features that dictate its classification and disposal pathway: the amino alcohol group and, critically, the difluorophenyl group.

  • Amino Alcohols: Compounds in this class can be corrosive and may cause severe skin burns and eye damage.[1][2][3]

  • Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic compound .[4][5] This is the single most important factor for its disposal, as halogenated and non-halogenated waste streams must always be kept separate.[5][6][7][8] Mixing these waste streams can complicate the disposal process, increase costs, and create potential hazards.

Anticipated Hazard Profile

While a specific Safety Data Sheet (SDS) for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol should always be consulted, the following table summarizes the likely hazards based on analogous compounds.

Hazard ClassificationAnticipated GHS CategoryRationale and Key Precautions
Skin Corrosion/Irritation Category 1B or 2Amino alcohols are known to be corrosive or irritating to the skin.[1][2][9] Always wear chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Category 1Direct contact can cause irreversible eye damage.[1][2][3] Always wear safety goggles or a face shield.
Acute Toxicity (Oral, Dermal) Category 4 (Harmful)May be harmful if swallowed or in contact with skin.[2] Avoid direct contact and ingestion.
Aquatic Hazard Harmful to aquatic lifeDischarge into the environment must be avoided.[10][11] Do not dispose of down the drain.[4]

Pre-Disposal: Safe Handling and Spill Management

Proper disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes risk and prevents uncontrolled releases.

  • Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, chemical-resistant gloves (e.g., neoprene), and tightly fitting safety goggles.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][4]

  • Chemical Incompatibilities: Store this compound and its waste away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

Spill Response

In the event of a spill, evacuate non-essential personnel. For small spills, absorb the material with an inert absorbent like sand or vermiculite.[2][12] Place the contaminated absorbent into a suitable, sealable container for disposal as hazardous waste.[2][6] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure the compliant disposal of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol waste. The primary directive is the strict segregation of this halogenated compound from all other waste streams.

Step 1: Select the Correct Waste Container

  • Procure a dedicated hazardous waste container specifically labeled for "Halogenated Organic Waste." [4][5][6]

  • The container must be made of a compatible material (e.g., polyethylene or glass) and must have a tightly sealing, threaded cap to be vapor-tight and spill-proof.[6][8]

Step 2: Label the Waste Container

  • Label the container before adding the first drop of waste.[6]

  • The label must include:

    • The words "Hazardous Waste." [6]

    • The full chemical name: "Waste 2-Amino-3-(2,6-difluorophenyl)propan-1-ol." Do not use abbreviations or chemical formulas.[6]

    • A list of all other chemical constituents and their approximate percentages if it is a mixed waste stream.

    • Appropriate hazard pictograms (e.g., Corrosive, Health Hazard).

Step 3: Accumulate Waste Safely

  • Add waste to the container in a well-ventilated area, such as a fume hood.

  • Keep the container closed at all times except when actively adding waste.[6][8] Funnels should not be left in the opening.

  • Do not overfill the container. Leave sufficient headspace (at least 10%) to allow for expansion.[8]

Step 4: Store the Waste Container

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[6]

  • Ensure the container is stored in secondary containment to capture any potential leaks.

Step 5: Arrange for Final Disposal

  • Once the container is full or the project is complete, contact your institution's EHS office to arrange for pickup.

  • Final disposal must be conducted through a licensed and approved waste disposal company.[13] The typical disposal method for halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[5]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

G cluster_prep Preparation & Identification cluster_halogenated Halogenated Waste Stream cluster_other Other Waste Streams start Generate Chemical Waste is_halogenated Is the waste 2-Amino-3-(2,6-difluorophenyl)propan-1-ol or mixed with it? start->is_halogenated select_container Select designated 'Halogenated Organic Waste' container. is_halogenated->select_container  Yes   other_waste Follow disposal protocol for non-halogenated or other waste types. is_halogenated->other_waste  No   label_container Label container with 'Hazardous Waste', full chemical name, and hazards. select_container->label_container add_waste Add waste in fume hood. Keep container closed. label_container->add_waste store_waste Store safely in secondary containment. add_waste->store_waste ehs_pickup Arrange for pickup by EHS for incineration. store_waste->ehs_pickup

Caption: Disposal workflow for 2-Amino-3-(2,6-difluorophenyl)propan-1-ol.

By adhering to this structured disposal plan, laboratory professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS guidelines as the ultimate authority.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016). WASTE MANAGEMENT. Retrieved from [Link]

  • Lafayette College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 2-Amino-2-methyl-propan-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet for 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for NPPOC-D-Ala-OH. Retrieved from [Link]

  • Australian Government Department of Health. (2013). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet for AMINO ALCOHOL EA. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine Safety Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a specialized chiral amino alcohol intermediate, primarily utilized in the synthesis of peptidomimetics and beta-adre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is a specialized chiral amino alcohol intermediate, primarily utilized in the synthesis of peptidomimetics and beta-adrenergic receptor antagonists.

While specific toxicological data for this exact CAS registry number is often proprietary or sparse, its structural pharmacophore—a primary amine adjacent to an alcohol with a lipophilic fluorinated ring—dictates a Category 1B Corrosive handling standard.

Critical Safety Insight: The presence of the 2,6-difluorophenyl group significantly increases the lipophilicity of the molecule compared to non-fluorinated analogs (like phenylalaninol). This enhances skin permeability, meaning the corrosive amine functionality can penetrate the dermis faster than standard amino alcohols. Treat this compound not just as a surface corrosive, but as a rapid-absorption hazard.

Hazard Identification & Risk Assessment

We apply the "Universal Precautions for Potent Intermediates" framework. Based on structural analogs (e.g., 3-aminopropan-1-ol, CAS 156-87-6), the following GHS classifications are the operational baseline:

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1]Alkaline hydrolysis of protein/lipids; rapid necrosis.
Eye Damage 1 H318: Causes serious eye damage.[2][3][4][5]Saponification of corneal lipids; irreversible opacity risk.
Acute Toxicity 4 (Oral) H302: Harmful if swallowed.[1]Systemic toxicity via mucosal absorption.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following "Barrier+1" protocol is required for all manipulations >50 mg.

Hand Protection Strategy

The Myth of Standard Nitrile: Standard 4-mil nitrile gloves provide only incidental splash protection against amino alcohols. The amine group can permeate thin nitrile in <15 minutes.

Required Protocol:

  • Primary Layer: 4-mil Nitrile (Tactility).

  • Secondary Layer (Outer): Extended cuff Nitrile (minimum 6-mil) OR Laminate film (Silver Shield) for scale-up >10g.

  • Change Frequency: Immediately upon any splash; every 60 minutes during active handling.

Eye & Face Protection[9][10]
  • Prohibited: Standard safety glasses with side shields (insufficient for corrosive dust/vapors).

  • Mandatory: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • High-Volume (>10g): Add a polycarbonate face shield over the goggles.

Respiratory Protection[1][12]
  • Engineering Control (Primary): All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • PPE (Secondary): If handling outside a hood is unavoidable (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component is critical for neutralizing amine vapors.

PPE Decision Logic (Visualization)

The following logic flow dictates the required PPE based on the physical state and operational scale.

PPE_Selection_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity_S Quantity > 1g? Solid->Quantity_S Quantity_L Concentration > 1M? Liquid->Quantity_L Level1 LEVEL 1 PPE: Splash Goggles + Single Nitrile (5mil) + Lab Coat Quantity_S->Level1 No Level2 LEVEL 2 PPE: Splash Goggles + Double Nitrile (Outer 8mil) + Tyvek Sleeves Quantity_S->Level2 Yes Quantity_L->Level1 No Level3 LEVEL 3 PPE: Face Shield + Goggles + Laminate Gloves + Chem-Resistant Apron Quantity_L->Level3 Yes

Figure 1: Decision tree for selecting appropriate PPE based on physical state and scale of operation.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation
  • Static Check: Fluorinated solids are often electrostatic. Use an ionizing gun or anti-static weigh boat to prevent "fly-away" powder, which causes unseen contamination.

  • Solvent Selection: Identify compatible solvents (Methanol, DCM, THF) beforehand. Avoid acetone if possible, as it can form imines with primary amines over time, altering the reagent's purity.

Phase 2: Weighing & Transfer
  • Don PPE: Put on Level 2 PPE (Double gloves, Goggles).

  • Tare: Place weigh boat in the balance inside the fume hood (or a powder-containment enclosure).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Dissolution: If possible, dissolve the solid directly in the weigh boat or transfer vessel before moving it across the lab. Handling a solution is safer than handling light, corrosive powder.

Phase 3: Reaction Setup
  • Inert Atmosphere: This amino alcohol is hygroscopic (absorbs water) and reacts with

    
     in the air to form carbamates. Always blanket the reaction vessel with Nitrogen or Argon.
    
  • Temperature Control: If using as a nucleophile with acid chlorides or anhydrides, the reaction will be exothermic. Cool to 0°C to prevent thermal runaway.

Emergency Response & Spill Management

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[3][6] Do not use vinegar or acidic neutralizers; thermal heat from neutralization can worsen the burn.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[3] Transport to ER immediately. The high pH causes deep tissue saponification that may not hurt immediately but causes blindness later.

Spill Cleanup Workflow

Spill_Response Assess 1. Assess Volume & Evacuate Area PPE_Up 2. Don Level 3 PPE (Resp Protection) Assess->PPE_Up Contain 3. Contain with Sand/Vermiculite PPE_Up->Contain Neutralize 4. Apply Weak Acid (Citric Acid/Sodium Bisulfate) Contain->Neutralize Collect 5. Collect as Hazardous Waste Neutralize->Collect Clean 6. Wash Surface (Soap + Water) Collect->Clean

Figure 2: Sequential workflow for managing spills of corrosive amino alcohols.

Disposal Considerations

Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent the formation of HF (Hydrofluoric Acid) in standard incinerators.

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides).

  • Labeling: Clearly tag waste as "Corrosive - Basic - Fluorinated Organic."

  • Stream: Direct to High-Temperature Incineration with flue gas scrubbing. Standard solvent waste streams may not be equipped to handle the fluorine content, leading to equipment corrosion at the disposal facility.

References

  • PubChem. (2025). GHS Classification Summary for Amino Alcohols. National Library of Medicine. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol Product Specifications. [Link]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. [Link]

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